molecular formula C6H12ClN B1382074 2-Azabicyclo[4.1.0]heptane hydrochloride CAS No. 1427195-18-3

2-Azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B1382074
CAS No.: 1427195-18-3
M. Wt: 133.62 g/mol
InChI Key: UWKFPPQRRMISKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[4.1.0]heptane hydrochloride (Molecular Formula: C6H11N ) is a fused bicyclic cyclopropylamine that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its rigid, three-dimensional scaffold, characterized by the strained cyclopropane ring fused to a piperidine, is a key feature for designing novel molecules with enhanced properties, such as improved metabolic stability and reduced molecular planarity . This compound is a key intermediate for constructing more complex nitrogen-containing heterocycles. Scientific studies have demonstrated its use as a precursor in ring-expansion reactions, where it can be transformed into functionalized seven-membered ring systems like 2,3,4,7-tetrahydro-1H-azepines, which are core structures in various natural products and pharmaceuticals . Researchers also utilize this scaffold and its derivatives, accessed via methods like the Kulinkovich-de Meijere reaction, for the asymmetric preparation of enantiomerically pure aminocyclopropanes, which are crucial for probing biological activity . While the parent structure itself is a fundamental synthon, related azabicyclo[4.1.0]heptane derivatives have shown significant research value as potent, selective allosteric modulators of the M4 muscarinic acetylcholine receptor, indicating the scaffold's potential in central nervous system drug discovery . Furthermore, specific functionalized versions of this core structure have been identified as potent and selective inhibitors of enzymes like inducible nitric oxide synthase (iNOS) . This product is intended for research applications as a chemical synthesis intermediate and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-5-4-6(5)7-3-1;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKFPPQRRMISKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427195-18-3
Record name 2-Azabicyclo[4.1.0]heptane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-azabicyclo[4.1.0]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Azabicyclo[4.1.0]heptane hydrochloride structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 2-Azabicyclo[4.1.0]heptane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bicyclic amine of significant interest in medicinal chemistry due to its presence as a core scaffold in various biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutics, including iminosugar derivatives and nitric oxide synthase inhibitors.[1][2] An unambiguous determination of its molecular structure is paramount for understanding its chemical reactivity, stereochemistry, and interactions with biological targets. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound, integrating expert insights into the rationale behind experimental choices and the interpretation of analytical data.

Introduction: The Significance of the 2-Azabicyclo[4.1.0]heptane Scaffold

The 2-azabicyclo[4.1.0]heptane framework, a fusion of a piperidine ring and a cyclopropane ring, imparts significant conformational rigidity. This structural feature is highly desirable in drug design as it can lead to increased binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical development. A thorough structural characterization is the foundational step in harnessing the potential of this molecular scaffold.

Synthesis and Preparation of Analytical Sample

The synthesis of the 2-azabicyclo[4.1.0]heptane core can be achieved through various synthetic routes, often involving cyclopropanation of a dihydropyridine precursor.[3] A general, illustrative synthetic approach is outlined below.

Illustrative Synthetic Workflow

Synthesis_Workflow Dihydropyridine 1,2,3,4-Tetrahydropyridine Derivative Cyclopropanation Cyclopropanation (e.g., Simmons-Smith or Diazomethane) Dihydropyridine->Cyclopropanation Bicyclic_Intermediate N-Protected 2-Azabicyclo[4.1.0]heptane Cyclopropanation->Bicyclic_Intermediate Deprotection Deprotection Bicyclic_Intermediate->Deprotection Free_Base 2-Azabicyclo[4.1.0]heptane (Free Base) Deprotection->Free_Base Salt_Formation Salt Formation (HCl in Ether) Free_Base->Salt_Formation Final_Product 2-Azabicyclo[4.1.0]heptane Hydrochloride Salt_Formation->Final_Product

Caption: General synthetic workflow for this compound.

Protocol: Synthesis and Purification
  • Cyclopropanation: An N-protected 1,2,3,4-tetrahydropyridine is subjected to a cyclopropanation reaction. The choice of protecting group (e.g., Boc, Cbz) is critical for directing the stereoselectivity of the reaction and for its facile removal in a subsequent step.

  • Deprotection: The N-protected 2-azabicyclo[4.1.0]heptane is deprotected under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the free base.

  • Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride in ether to precipitate the hydrochloride salt.

  • Recrystallization: The crude hydrochloride salt is recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain high-purity crystals suitable for all subsequent analytical techniques, including single-crystal X-ray diffraction.

Structural Elucidation: A Multi-Technique Approach

A combination of spectroscopic and crystallographic techniques is essential for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The rigid bicyclic structure results in a complex and well-resolved ¹H NMR spectrum. The diastereotopic nature of the methylene protons on the six-membered ring requires advanced 2D NMR techniques, such as COSY and HSQC, for unambiguous assignment.

Expected ¹H NMR Data (in D₂O): The protonated amine will influence the chemical shifts of adjacent protons. The cyclopropyl protons are expected to appear in the upfield region (typically 0.5-2.0 ppm) due to the shielding effect of the ring current. Protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield (around 3.0-4.0 ppm).

Expected ¹³C NMR Data (in D₂O): The carbon spectrum will show distinct signals for each carbon atom. The cyclopropyl carbons will be in the upfield region (10-30 ppm), while the carbons of the six-membered ring will appear in the range of 20-50 ppm. The carbon adjacent to the positively charged nitrogen will be shifted downfield.

Technique Purpose Expected Observations
¹H NMR Determines proton environment and connectivity.Complex multiplets for ring protons, distinct upfield signals for cyclopropyl protons.
¹³C NMR Determines the number and type of carbon atoms.Six distinct signals corresponding to the carbon skeleton.
COSY Establishes proton-proton coupling networks.Correlation peaks revealing the connectivity of the entire spin system.
HSQC Correlates protons to their directly attached carbons.Cross-peaks for each C-H bond, aiding in the assignment of both ¹H and ¹³C signals.
HMBC Shows long-range proton-carbon correlations.Correlations over 2-3 bonds confirm the bicyclic ring structure.
NOESY Reveals through-space proton-proton interactions.Cross-peaks provide information on the stereochemistry and conformation of the molecule.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expertise & Experience: The key feature to observe in the IR spectrum of this compound is the N-H stretching vibration of the secondary ammonium salt, which appears as a broad band in the region of 2700-3300 cm⁻¹.

Expected IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Significance
3100-3000C-H stretch (cyclopropane)Confirms the presence of the cyclopropyl ring.
2950-2850C-H stretch (alkane)Indicates the saturated hydrocarbon backbone.
2700-3300 (broad)N⁺-H stretchCharacteristic of the ammonium salt.
1600-1500N-H bendFurther evidence of the ammonium group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expertise & Experience: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern can provide clues about the structure, although the stable bicyclic nature might limit extensive fragmentation.

Expected Mass Spectrometry Data:

Technique Measurement Expected Result
ESI-HRMS Exact mass of the molecular ion [M+H]⁺C₆H₁₂N⁺, confirming the molecular formula of the free base.[4]
GC-MS (of free base) Fragmentation patternPotential fragments corresponding to the loss of small neutral molecules.
Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguous determination of the three-dimensional molecular structure at atomic resolution.[5][6][7]

Trustworthiness: This technique provides a self-validating system by yielding precise bond lengths, bond angles, and torsional angles, which can be compared with theoretical models and data from related structures.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound in a suitable solvent system.[8]

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at low temperatures to minimize thermal vibrations.[5]

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, revealing the positions of all atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

Expected Crystallographic Data: The crystal structure will definitively confirm the bicyclic nature of the molecule, the stereochemistry at the bridgehead carbons, and the conformation of the six-membered ring. It will also reveal the ionic interaction between the ammonium cation and the chloride anion, as well as any intermolecular hydrogen bonding interactions in the crystal lattice.

Workflow for Structural Analysis

Structural_Analysis_Workflow Sample Purified 2-Azabicyclo[4.1.0]heptane Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS XRay Single-Crystal X-ray Crystallography Sample->XRay Connectivity Connectivity & Stereochemistry (in solution) NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Formula Molecular Formula MS->Molecular_Formula Definitive_Structure Definitive 3D Structure (in solid state) XRay->Definitive_Structure Final_Structure Complete Structural Elucidation Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure Definitive_Structure->Final_Structure

Caption: A multi-technique workflow for the structural elucidation of the target molecule.

Conclusion

The structural analysis of this compound requires a synergistic application of multiple analytical techniques. While NMR, IR, and MS provide crucial information about the connectivity, functional groups, and molecular formula, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure. The insights gained from this comprehensive analysis are fundamental for the rational design and development of new therapeutic agents based on this privileged scaffold.

References

Stereochemistry of 2-Azabicyclo[4.1.0]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 2-Azabicyclo[4.1.0]heptane Derivatives

Abstract

The 2-azabicyclo[4.1.0]heptane scaffold, a conformationally constrained bicyclic system featuring a fused cyclopropane and piperidine ring, is a privileged motif in medicinal chemistry. Its rigid architecture allows for the precise spatial orientation of substituents, making it an attractive template for designing highly selective therapeutic agents. However, this structural rigidity also presents significant stereochemical challenges, with multiple stereogenic centers requiring precise control during synthesis. This guide provides a comprehensive overview of the stereochemistry of 2-azabicyclo[4.1.0]heptane derivatives, intended for researchers, scientists, and drug development professionals. We will explore key stereoselective synthetic strategies, rigorous methods for stereochemical assignment and conformational analysis, and the profound impact of stereoisomerism on biological activity.

Introduction: The Strategic Importance of the 2-Azabicyclo[4.1.0]heptane Core

The fusion of a reactive aziridine-like cyclopropane ring with a six-membered piperidine core results in the 2-azabicyclo[4.1.0]heptane system. This unique topology imparts a "locked" conformation, which can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] Derivatives of this scaffold are found in various pharmaceutically active compounds, including potential treatments for pain and neurodegenerative diseases.[2][3] For instance, the analgesic meptazinol features a related azepane core that can be accessed via the ring expansion of 2-azabicyclo[4.1.0]heptane precursors.[2][3]

The core structure contains at least two stereogenic bridgehead carbons, with additional centers arising from substitution. The relative orientation of the cyclopropane ring to the piperidine ring can be endo or exo, leading to distinct diastereomers with different three-dimensional shapes and pharmacological profiles. Achieving stereochemical purity is therefore not merely an academic exercise but a critical necessity for developing safe and effective drugs, as different stereoisomers can have vastly different activities, metabolic fates, and toxicities.[4] This guide delves into the methodologies required to navigate this complex stereochemical landscape.

Stereoselective Synthetic Strategies

Control over the absolute and relative stereochemistry during the synthesis of the 2-azabicyclo[4.1.0]heptane core is paramount. The primary strategies involve the stereocontrolled formation of the three-membered ring onto a pre-existing six-membered nitrogen heterocycle.

Catalytic Asymmetric Cyclopropanation

One of the most powerful methods for constructing this bicyclic system is the metal-catalyzed cyclopropanation of unsaturated δ-lactams or tetrahydropyridines using diazo compounds.[5] The choice of metal catalyst and chiral ligand is crucial for dictating the stereochemical outcome.

  • Mechanism Rationale: Chiral transition metal complexes, typically based on rhodium(II) or copper(I), react with a diazo compound to generate a transient metal-carbene intermediate. This highly reactive species is then transferred to the double bond of the piperidine precursor. The chiral ligands coordinated to the metal create a sterically defined environment (a "chiral pocket") that forces the carbene to add to one face of the double bond preferentially, thereby inducing enantioselectivity.[6][7]

Below is a generalized workflow for this critical transformation.

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Formation start1 Unsaturated δ-Lactam / Tetrahydropyridine intermediate Metal-Carbene Intermediate start1->intermediate Olefin Substrate start2 Diazo Compound (e.g., Ethyl Diazoacetate) catalyst Chiral Catalyst [e.g., Rh₂(S-DOSP)₄ or Cu(I)-Box] start2->catalyst Carbene Precursor catalyst->intermediate Forms Intermediate product Enantioenriched 2-Azabicyclo[4.1.0]heptane Derivative intermediate->product Cyclopropanation (Stereoselective Attack) product->catalyst Regenerates Catalyst

Caption: Asymmetric metal-catalyzed cyclopropanation workflow.

Table 1: Comparison of Catalytic Systems for Asymmetric Cyclopropanation

Catalyst SystemSubstrateDiastereomeric Ratio (exo:endo)Enantiomeric Excess (ee)Reference
Rh₂(OAc)₄1-Boc-1,2,3,4-tetrahydropyridineVariesN/A (Achiral)[5]
Cu(I)-Bis(oxazoline)Unsaturated δ-lactamGood to ExcellentUp to 99%[6][8]
Chiral Rh(II) CarboxylatesUnsaturated δ-lactamHighGood to Excellent[7]
Diastereoselective Ylide Cyclopropanation

The reaction of sulfur ylides with α,β-unsaturated piperidones provides another effective route.[9] The stereoselectivity in these reactions is often substrate-controlled, where the existing stereocenters and substituents on the piperidone ring direct the incoming ylide to one face. This method is particularly valuable for synthesizing novel iminosugar derivatives based on the 2-azabicyclo[4.1.0]heptane skeleton.[1][9] The reaction often proceeds with high diastereoselectivity, leading to a single major stereoisomer.[1]

Asymmetric Aziridination of Cyclohexene Derivatives

An alternative strategy involves forming the aziridine ring via the asymmetric aziridination of a cyclohexene derivative, which is later transformed into the 2-azabicyclo[4.1.0]heptane system. Intramolecular aziridination of unsaturated sulfamates, catalyzed by chiral copper-bis(oxazoline) complexes, can proceed with high enantioselectivity.[10] The absolute configuration of the product has been unequivocally confirmed through X-ray crystallography, demonstrating that the reaction proceeds via a stereospecific nitrene transfer.[10] This approach offers a distinct disconnection and complementary access to different substitution patterns.

Stereochemical Characterization & Conformational Analysis

The unambiguous determination of both relative and absolute stereochemistry is a critical, self-validating step in any synthetic campaign. A multi-pronged approach combining spectroscopic and crystallographic techniques is the gold standard.

G cluster_synthesis cluster_analysis Stereochemical Analysis cluster_confirmation Syn Stereoselective Synthesis NMR NMR Spectroscopy (NOESY, J-coupling) Syn->NMR Xray X-ray Crystallography Syn->Xray Chiral Chiral HPLC / SFC Syn->Chiral Rel Relative Stereochemistry NMR->Rel Determines Xray->Rel Confirms Abs Absolute Stereochemistry Xray->Abs Confirms (Unambiguous) Purity Enantiomeric Purity Chiral->Purity Quantifies

Caption: Workflow for rigorous stereochemical determination.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for determining the relative stereochemistry of the bicyclic products.

  • ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constants between protons on the cyclopropane and piperidine rings provides crucial information about their dihedral angles, helping to distinguish between cis and trans isomers.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is indispensable for establishing through-space proximity between protons.[1] A NOESY cross-peak between a proton on the cyclopropane ring and a substituent on the piperidine ring provides definitive evidence of their syn (cis) relationship. The absence of such a correlation suggests an anti (trans) arrangement.[1][11]

X-ray Crystallography

For an unequivocal structural assignment, single-crystal X-ray diffraction is the ultimate arbiter.[12] It provides the precise three-dimensional coordinates of every atom in the solid state, unambiguously defining both the relative and absolute stereochemistry (if a heavy atom is present or anomalous dispersion is used).[10][13][14] This technique is essential for validating new synthetic methods and for providing a definitive structural basis for interpreting biological data.

Conformational Analysis

The fusion of the cyclopropane ring forces the six-membered piperidine ring into a rigid, non-chair conformation, often described as a twist or boat-like structure.[1] This conformational locking is a key feature, as it pre-organizes the appended functional groups into a well-defined spatial arrangement. This rigidity is thought to be a primary reason for the enhanced selectivity of some 2-azabicyclo[4.1.0]heptane-based iminosugar inhibitors against specific glycosidases.[1]

Detailed Experimental Protocols

To ensure scientific integrity, methodologies must be described with sufficient detail to be reproducible.

Protocol 1: Asymmetric Copper-Catalyzed Aziridination of an Unsaturated Sulfamate

This protocol is adapted from methodologies described for the enantioselective synthesis of related bicyclic aziridines.[10]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S-phenyl-2-oxazoline)) (0.025 mmol) and copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (0.025 mmol).

  • Solvent Addition: Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Assembly: In a separate flask, dissolve the unsaturated sulfamate substrate (e.g., (E)-4-phenylbut-3-enyl sulfamate) (0.5 mmol) and the nitrene precursor (e.g., PhI=NTs) (0.6 mmol) in anhydrous toluene (10 mL).

  • Initiation: Add the substrate solution to the catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a heptane-ethyl acetate gradient) to yield the enantioenriched 2-azabicyclo[4.1.0]heptane derivative.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Determination of Enantiomeric Excess (ee) using Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase solvent (e.g., a mixture of hexane and isopropanol).

  • Column Selection: Use a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Method Development: Develop an isocratic method with an appropriate mobile phase composition (e.g., 90:10 Hexane:Isopropanol) and flow rate (e.g., 1.0 mL/min) to achieve baseline separation of the two enantiomers.

  • Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

Impact of Stereochemistry on Pharmacological Activity

The fixed geometry of the 2-azabicyclo[4.1.0]heptane core means that its stereoisomers are presented to biological targets as distinctly different shapes. This has profound consequences for drug-receptor interactions.[4]

For example, in a series of 2-azabicyclo[4.1.0]heptane derivatives designed as serotonin, dopamine, and norepinephrine re-uptake inhibitors, the biological activity was found to reside in specific single enantiomers.[15] The separation and testing of individual stereoisomers revealed that one enantiomer could be highly potent while its mirror image was significantly less active or inactive. This underscores the necessity of asymmetric synthesis or chiral separation in the development of drugs based on this scaffold, as administering a racemic mixture could lead to a lower therapeutic effect and potentially introduce off-target effects from the undesired enantiomer.[4]

Conclusion

The stereochemistry of 2-azabicyclo[4.1.0]heptane derivatives is a rich and challenging field that lies at the intersection of synthetic innovation and medicinal chemistry. Mastery over the three-dimensional architecture of this scaffold is achieved through the strategic application of modern asymmetric catalysis, including metal-catalyzed cyclopropanation and aziridination. Rigorous and orthogonal methods of analysis, spearheaded by NMR spectroscopy and X-ray crystallography, are essential for validating these synthetic outcomes. Ultimately, the conformational rigidity of this bicyclic system makes it a powerful platform for drug design, where precise control of stereochemistry directly translates into optimized potency and selectivity, paving the way for the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Azabicyclo[4.1.0]heptane hydrochloride. The unique strained bicyclic structure of this compound, featuring a fusion of a piperidine and a cyclopropane ring, makes it a valuable scaffold in medicinal chemistry. Understanding its core characteristics is paramount for its effective utilization in the design and synthesis of novel therapeutics. This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the experimental methodologies required for its characterization.

Molecular Structure and Core Physicochemical Properties

This compound is the salt formed from the reaction of the bicyclic amine, 2-azabicyclo[4.1.0]heptane, with hydrochloric acid. The protonation of the nitrogen atom enhances the compound's aqueous solubility, a crucial attribute for many pharmaceutical applications.

The core structure consists of a six-membered piperidine ring fused with a three-membered cyclopropane ring. This fusion introduces significant ring strain, which profoundly influences the molecule's reactivity and conformational preferences.

Table 1: Core Physicochemical Properties of 2-Azabicyclo[4.1.0]heptane and its Hydrochloride Salt

Property2-Azabicyclo[4.1.0]heptane (Free Base)2-Azabicyclo[4.1.0]heptane HClData Source
Molecular Formula C₆H₁₁NC₆H₁₂ClN--INVALID-LINK--
Molecular Weight 97.16 g/mol 133.62 g/mol --INVALID-LINK--, --INVALID-LINK--[1]
Appearance Not specified in literature (likely a liquid)Off-white solid--INVALID-LINK--[1]
Melting Point Not available in literatureNot available in literature-
Boiling Point Not available in literatureNot applicable (decomposes)-
Predicted XlogP 0.7Not applicable (ionic)--INVALID-LINK--
CAS Number 286-15-71427195-18-3--INVALID-LINK--, --INVALID-LINK--[1]

Synthesis and Purification

The synthesis of the 2-azabicyclo[4.1.0]heptane core is most commonly achieved through the cyclopropanation of a suitable piperidine precursor. While a specific protocol for the parent compound is not widely published, a general and robust strategy involves the stereoselective cyclopropanation of an unsaturated δ-lactam, followed by reduction.

Conceptual Synthesis Workflow

Synthesis_Workflow A Unsaturated δ-Lactam B Cyclopropanation A->B e.g., Diazomethane, Metal Catalyst C N-Protected 2-Azabicyclo[4.1.0]heptan-3-one B->C D Reduction (e.g., LiAlH₄) C->D E N-Protected 2-Azabicyclo[4.1.0]heptane D->E F Deprotection E->F G 2-Azabicyclo[4.1.0]heptane (Free Base) F->G H Salt Formation (HCl in Ether) G->H I 2-Azabicyclo[4.1.0]heptane HCl H->I Analytical_Workflow Start Synthesized 2-Azabicyclo[4.1.0]heptane HCl NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Confirms Connectivity MS Mass Spectrometry (HRMS) Start->MS Confirms Molecular Formula IR FT-IR Spectroscopy Start->IR Confirms Functional Groups MP Melting Point Analysis Start->MP Assesses Purity Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity MP->Purity Structure_Confirmed Structure and Purity Confirmed Purity->Structure_Confirmed

References

Synthesis of Novel 2-Azabicyclo[4.1.0]heptane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Azabicyclo[4.1.0]heptane Scaffold

The 2-azabicyclo[4.1.0]heptane ring system, a conformationally constrained piperidine analog, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating enhanced binding affinity and selectivity for a diverse range of biological targets. This unique topographical feature has been exploited in the development of potent and selective therapeutic agents, including inhibitors of nitric oxide synthase (NOS) for the treatment of inflammatory conditions, and triple reuptake inhibitors for neurological disorders. Furthermore, polyhydroxylated 2-azabicyclo[4.1.0]heptane derivatives have been synthesized as iminosugar mimics, which are valuable tools for studying carbohydrate-mediated biological processes and for the development of glycosidase inhibitors.[1]

This guide provides an in-depth exploration of the core synthetic strategies for constructing novel 2-azabicyclo[4.1.0]heptane analogs, with a focus on the underlying mechanistic principles and practical experimental considerations. We will delve into key methodologies, including transition metal-catalyzed cyclopropanation, reactions with carbenoids, and intramolecular cyclization strategies, providing detailed protocols and insights to empower researchers in the design and execution of their synthetic campaigns.

Key Synthetic Strategies and Mechanistic Insights

The construction of the 2-azabicyclo[4.1.0]heptane core can be broadly approached through the formation of the cyclopropane ring onto a pre-existing six-membered nitrogen heterocycle or via intramolecular cyclization of a suitably functionalized acyclic precursor. The choice of strategy is often dictated by the desired substitution pattern and stereochemical outcome.

Transition Metal-Catalyzed Cyclopropanation of Tetrahydropyridines

One of the most versatile and widely employed methods for the synthesis of 2-azabicyclo[4.1.0]heptanes is the transition metal-catalyzed cyclopropanation of N-protected 1,2,3,4-tetrahydropyridines with diazo compounds. Rhodium(II) and copper(I) complexes are the most common catalysts for this transformation.

Mechanism: The reaction proceeds through the formation of a metal-carbene intermediate from the diazo compound. This electrophilic carbene is then transferred to the electron-rich double bond of the tetrahydropyridine in a concerted fashion to afford the cyclopropane ring. The stereoselectivity of the reaction can often be controlled by the choice of catalyst and its ligands.

G cluster_0 Catalyst Activation cluster_1 Cyclopropanation Rh2(OAc)4 Rh2(OAc)4 Rh_Carbene Rhodium-Carbene Intermediate Rh2(OAc)4->Rh_Carbene + N2CHCO2Et - N₂ N2CHCO2Et Ethyl Diazoacetate Product 2-Azabicyclo[4.1.0]heptane Analog Rh_Carbene->Product + Tetrahydropyridine - Rh₂(OAc)₄ N2 N₂ Tetrahydropyridine N-Boc-1,2,3,4-tetrahydropyridine G cluster_0 Carbene Generation cluster_1 Cycloaddition CHCl3 CHCl3 Carbene :CCl₂ CHCl3->Carbene + NaOH - H₂O, - Cl⁻ NaOH NaOH Product tert-Butyl 7,7-dichloro-2-azabicyclo [4.1.0]heptane-2-carboxylate Carbene->Product + Tetrahydropyridine Tetrahydropyridine N-Boc-1,2,3,4-tetrahydropyridine G Start α,β-Unsaturated δ-Lactam Intermediate Enolate Intermediate Start->Intermediate + Ylide (1,4-addition) Ylide Sulfur Ylide (e.g., (CH₃)₂S(O)CH₂⁻) Product 2-Azabicyclo[4.1.0]heptan-3-one Intermediate->Product Intramolecular Ring Closure Byproduct DMSO

References

An In-Depth Technical Guide to the Ring-Opening Reactions of the 2-Azabicyclo[4.1.0]heptane Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azabicyclo[4.1.0]heptane skeleton, a fascinating heterocyclic motif, has garnered significant attention in synthetic and medicinal chemistry. This guide provides a comprehensive exploration of the diverse ring-opening reactions of this strained bicyclic system. We will delve into the mechanistic underpinnings, stereochemical outcomes, and synthetic utility of these transformations, offering valuable insights for researchers, scientists, and drug development professionals. This document aims to be a definitive resource, bridging fundamental principles with practical applications.

Introduction: The 2-Azabicyclo[4.1.0]heptane Core - A Privileged Scaffold

The 2-azabicyclo[4.1.0]heptane core is a bicyclic structure where a cyclopropane ring is fused to a piperidine ring, creating an aziridine moiety within a constrained framework. This fusion results in significant ring strain, estimated to be around 27 kcal/mol, making the aziridine ring susceptible to nucleophilic attack and subsequent ring-opening.[1] This inherent reactivity, coupled with the stereochemical rigidity of the bicyclic system, makes it a valuable building block for the synthesis of complex nitrogen-containing molecules, including iminosugar derivatives and other biologically active compounds.[2][3]

The reactivity and regioselectivity of ring-opening reactions are profoundly influenced by the nature of the substituent on the aziridine nitrogen.[4] "Activated" aziridines, bearing electron-withdrawing groups (e.g., sulfonyl, acyl), are more electrophilic and readily undergo ring-opening.[1][4] Conversely, "non-activated" aziridines, with electron-donating groups (e.g., alkyl, aryl), are less reactive and often necessitate activation by electrophiles like protons or Lewis acids.[1][5]

Nucleophilic Ring-Opening: A Versatile Strategy

The most prevalent class of reactions involving the 2-azabicyclo[4.1.0]heptane core is nucleophilic ring-opening. The regioselectivity of this process—whether the nucleophile attacks the bridgehead carbon (C1) or the carbon adjacent to the nitrogen (C6)—is a critical aspect governed by steric and electronic factors.

Regioselectivity in N-Activated Systems

In N-activated 2-azabicyclo[4.1.0]heptane systems, the electron-withdrawing group on the nitrogen enhances the electrophilicity of the aziridine carbons. The regiochemical outcome of nucleophilic attack is often a delicate balance between steric hindrance and the electronic stabilization of the transition state.

2.1.1. Attack at the Less Substituted Carbon

Generally, nucleophilic attack on N-activated aziridines occurs at the less sterically hindered carbon atom, following an S_N2-type mechanism. This leads to the formation of trans-substituted piperidine derivatives. A variety of nucleophiles, including amines, thiols, and azides, have been successfully employed in these transformations.[6][7]

Table 1: Representative Nucleophilic Ring-Opening Reactions of N-Activated 2-Azabicyclo[4.1.0]heptanes

NucleophileProductRegioselectivityReference
Aminestrans-DiaminopiperidinesHigh[6]
Azidestrans-AzidoaminopiperidinesHigh[7]
Acetatetrans-AcetoxyaminopiperidinesHigh[5]
Ring-Opening of Non-Activated Systems: The Role of Lewis and Brønsted Acids

Non-activated 2-azabicyclo[4.1.0]heptanes are significantly less reactive towards nucleophiles.[4][5] To facilitate ring-opening, activation of the aziridine nitrogen is typically required. This is commonly achieved through the use of Brønsted or Lewis acids, which protonate or coordinate to the nitrogen atom, forming a highly reactive aziridinium ion intermediate.[1][5]

The regioselectivity of nucleophilic attack on the aziridinium ion is influenced by the nature of the substituents on the bicyclic core and the reaction conditions. Often, a mixture of products resulting from attack at both electrophilic centers is observed.

Aziridinium Ion Formation and Nucleophilic Attack cluster_0 Activation cluster_1 Nucleophilic Attack Non-activated Aziridine Non-activated Aziridine Aziridinium Ion Aziridinium Ion Non-activated Aziridine->Aziridinium Ion + Acid Ring-Opened Product A Ring-Opened Product A Aziridinium Ion->Ring-Opened Product A Nu⁻ (Path A) Ring-Opened Product B Ring-Opened Product B Aziridinium Ion->Ring-Opened Product B Nu⁻ (Path B)

Figure 1: General scheme for the acid-catalyzed ring-opening of non-activated 2-azabicyclo[4.1.0]heptanes.

A study on the Lewis acid-catalyzed dimerization of 7-azabicyclo[4.1.0]heptane highlighted the formation of a dimeric species through an initial ring-opening event.[8] This work underscores the ability of Lewis acids to promote the reactivity of otherwise inert non-activated aziridines.

Stereochemistry of Ring-Opening

A fundamental aspect of aziridine ring-opening reactions is their stereospecificity. The reaction of trans-2-aminocyclohexanol to form cyclohexenimine (an isomer of 2-azabicyclo[4.1.0]heptane) and its subsequent ring-opening with acid or hydrogen chloride proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack.[9] This is consistent with an S_N2 mechanism where the nucleophile attacks from the backside relative to the leaving group (the nitrogen atom of the aziridine).

Reductive and Oxidative Ring-Opening

Beyond nucleophilic additions, the 2-azabicyclo[4.1.0]heptane core can undergo ring-opening under reductive or oxidative conditions, leading to a different array of functionalized piperidine derivatives.

Reductive Ring-Opening

Reductive cleavage of the C-N bonds of the aziridine ring can be achieved using various reducing agents. For instance, hydrogenation of a hindered aziridine in a related bicyclic system was shown to occur at the less sterically hindered C-N bond.[10] This method provides access to saturated piperidine derivatives.

Ring-Opening via Rearrangement Reactions

The inherent strain of the 2-azabicyclo[4.1.0]heptane system can also be harnessed to drive rearrangement reactions that lead to ring-expanded products, such as azepanes.

Ring Expansion of Bicyclic Aziridinium Ions

Bicyclic aziridinium ions, generated in situ from appropriately substituted precursors, can undergo regioselective ring expansion. The nucleophilic attack can occur at either the bridge or the bridgehead carbon, leading to the formation of substituted piperidines or azepanes, respectively.[11][12] This strategy has been successfully applied to the synthesis of biologically active natural products.[11][12]

Ring Expansion of Bicyclic Aziridinium Ion Precursor 2-(4-Hydroxybutyl)aziridine Derivative Aziridinium_Ion 1-Azoniabicyclo[4.1.0]heptane Ion Precursor->Aziridinium_Ion Internal Cyclization Piperidine Substituted Piperidine Aziridinium_Ion->Piperidine Nucleophilic Attack at Bridge Azepane Substituted Azepane Aziridinium_Ion->Azepane Nucleophilic Attack at Bridgehead

Figure 2: Divergent synthesis of piperidines and azepanes via ring expansion of a bicyclic aziridinium ion.

Synthetic Applications in Drug Discovery

The functionalized piperidine and azepane scaffolds obtained from the ring-opening of 2-azabicyclo[4.1.0]heptane are prevalent in a wide range of biologically active molecules and marketed drugs.[13][14] The ability to introduce diverse substituents with high stereocontrol makes this methodology particularly attractive for the construction of compound libraries for drug discovery programs. For example, derivatives of this core have been investigated as inhibitors of nitric oxide synthase and as monoamine re-uptake inhibitors.[14][15]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Ring-Opening of N-Tosylaziridines

The following is a representative protocol for the ring-opening of an N-tosylaziridine with an N-tosylhydrazone, catalyzed by BF₃·OEt₂.[1]

Procedure:

  • To a solution of N-tosylhydrazone (0.5 mmol) and N-tosyl-2-azabicyclo[4.1.0]heptane (0.6 mmol, 1.2 equiv) in CH₂Cl₂ (2.5 mL, 0.2 M) at room temperature, add BF₃·OEt₂ (0.1 mmol, 0.2 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the consumption of starting materials by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ring-opened product.

Conclusion and Future Outlook

The ring-opening reactions of the 2-azabicyclo[4.1.0]heptane core represent a powerful and versatile tool in modern organic synthesis. The ability to control the regioselectivity and stereochemistry of these transformations provides access to a rich diversity of functionalized piperidine and azepane derivatives. As our understanding of these reactions deepens, we can anticipate the development of even more sophisticated catalytic systems and the application of this chemistry to the synthesis of increasingly complex and biologically significant molecules. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery and development.

References

Initial Biological Screening of 2-Azabicyclo[4.1.0]heptane Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-azabicyclo[4.1.0]heptane core, a conformationally constrained nitrogen-containing heterocycle, represents a compelling starting point for the discovery of novel therapeutic agents. The inherent structural rigidity and stereochemical complexity of this bicyclic system offer the potential for high-affinity and selective interactions with biological targets. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of novel compounds built around this scaffold. We will eschew a generic, one-size-fits-all approach, instead focusing on a logically-driven screening cascade that begins with a broad assessment of cytotoxicity and funnels promising candidates toward more specific, mechanism-of-action studies. Our experimental designs are rooted in established, validated protocols, ensuring reproducibility and data integrity.

The Rationale for a Focused Anticancer Screening Cascade

While the 2-azabicyclo[4.1.0]heptane scaffold may present opportunities across various therapeutic areas, including central nervous system disorders and infectious diseases, a compelling body of evidence points toward a prioritized investigation into its anticancer potential.[1][2][3][4][5] This rationale is significantly strengthened by the known activity of (1S, 5S, 6R, 7R)-7-chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane (ONO-1714), a potent and specific inhibitor of inducible nitric oxide synthase (iNOS).[6][7] Chronic inflammation and the associated overproduction of nitric oxide (NO) by iNOS are well-established drivers of carcinogenesis in various tissues.[6] The demonstrated ability of ONO-1714 to prevent inflammation-associated biliary carcinogenesis in preclinical models provides a strong, mechanistically-plausible foundation for screening novel analogues for anticancer activity.[6]

Therefore, our initial screening strategy will be centered on identifying compounds with cytotoxic or cytostatic effects against a representative panel of human cancer cell lines, followed by secondary assays to probe the underlying mechanisms, with a particular focus on pathways related to cell death and iNOS inhibition.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful screening campaign is characterized by a logical progression from broad, high-throughput assays to more complex, lower-throughput mechanistic studies. This tiered approach ensures that resources are focused on the most promising compounds.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary Screening (Mechanism of Action) Primary Primary Cytotoxicity Screen (MTT Assay) Broad Panel of Cancer Cell Lines Confirmation IC50 Determination (Dose-Response MTT Assay) Primary->Confirmation Prioritization Structural Integrity & Purity Analysis Confirmation->Prioritization NO_Assay Nitric Oxide Production (Griess Assay) Prioritization->NO_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Prioritization->Cell_Cycle Apoptosis Apoptosis Induction (Western Blot) Prioritization->Apoptosis

Caption: A multi-tiered screening cascade for 2-azabicyclo[4.1.0]heptane compounds.

Primary Screening: Assessing Broad Cytotoxicity

The initial goal is to cast a wide net to identify compounds that exhibit cytotoxic or cytostatic activity against a diverse panel of human cancer cell lines.

Rationale for Cell Line Selection

The use of a panel of cell lines, rather than a single line, is crucial for obtaining a broader understanding of a compound's activity spectrum.[8][9] The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, serves as the gold standard for such screens.[10][11][12] For laboratories without access to the full NCI-60 panel, a smaller, representative panel should be selected to cover a range of cancer types.

Table 1: Representative Cancer Cell Line Panel for Primary Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER-, PR-, HER2-)
A549 Lung CarcinomaNon-small cell lung cancer
HCT116 Colon CarcinomaWild-type p53
HT-29 Colon CarcinomaMutant p53
U-87 MG GlioblastomaAggressive brain tumor
PC-3 Prostate AdenocarcinomaAndrogen-independent
K-562 Chronic Myeloid LeukemiaSuspension cell line
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][13][14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[10][11][14]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile cell culture plates

  • Test compounds dissolved in DMSO (sterile-filtered)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., a single high concentration of 10 µM for primary screening).

    • Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

For the primary screen, compounds that exhibit significant growth inhibition (e.g., >50%) at the tested concentration will be selected for dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).

Secondary Screening: Elucidating the Mechanism of Action

Compounds that are confirmed as active in the primary screen and show a dose-dependent effect will be advanced to a panel of secondary assays designed to provide initial insights into their mechanism of action.

Nitric Oxide Production: Griess Assay

Given the precedent set by ONO-1714, a logical first step is to assess the ability of the active compounds to inhibit nitric oxide production. The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[1][16]

Experimental Design: This assay is typically performed using a macrophage cell line, such as RAW 264.7, which can be stimulated to produce high levels of NO via iNOS.

Step-by-Step Methodology:

  • Cell Seeding and Stimulation:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), to induce iNOS expression and NO production.

  • Sample Collection:

    • After 24 hours of stimulation, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix equal volumes of the collected supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm. The amount of nitrite in the samples is quantified by comparison to a standard curve generated with known concentrations of sodium nitrite.

Expected Outcome: A reduction in the absorbance value in compound-treated, stimulated cells compared to stimulated, vehicle-treated cells indicates inhibition of nitric oxide production.

Cell Cycle Analysis by Flow Cytometry

Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15][17][18][19]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat a selected cancer cell line (e.g., HCT116) with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest both adherent and floating cells, wash with PBS, and count.

  • Cell Fixation:

    • Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., an increase in the G2/M peak) compared to the vehicle-treated control suggests that the compound induces cell cycle arrest at that checkpoint.

Apoptosis Induction: Western Blot Analysis

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. A hallmark of apoptosis is the activation of a cascade of proteases called caspases. Western blotting can be used to detect the cleavage and activation of key apoptotic proteins.[2][20]

Key Markers:

  • Caspase-3: An executioner caspase that, when cleaved, becomes active and orchestrates the dismantling of the cell.[2][20]

  • PARP (Poly (ADP-ribose) polymerase): A DNA repair enzyme that is a substrate for active caspase-3. Its cleavage into an 89 kDa fragment is a classic indicator of apoptosis.[20]

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).

    • Lyse the cells in a suitable buffer to extract total protein.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Interpretation: The appearance of bands corresponding to the cleaved forms of caspase-3 and PARP in compound-treated cells, which are absent or present at lower levels in control cells, is strong evidence of apoptosis induction.

Apoptosis_Western_Blot cluster_0 Experimental Steps cluster_1 Expected Outcome Cell_Treatment Treat Cancer Cells with Compound Protein_Extraction Extract Total Protein Cell_Treatment->Protein_Extraction SDS_PAGE Separate Proteins by SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Non-Specific Sites Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (Cleaved Caspase-3, Cleaved PARP) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detection Visualize with ECL Secondary_Ab->Detection Result Increased Cleaved Caspase-3 & Cleaved PARP Bands Detection->Result

Caption: Workflow for detecting apoptosis by Western Blot.

Data Synthesis and Future Directions

The culmination of this initial screening cascade will be a comprehensive dataset for each active 2-azabicyclo[4.1.0]heptane compound, summarizing its cytotoxic potency and providing initial clues to its mechanism of action.

Table 2: Summary of Screening Data for a Hypothetical Hit Compound

AssayCell Line(s)ResultInterpretation
MTT Assay HCT116IC₅₀ = 5.2 µMPotent cytotoxic/cytostatic activity
Griess Assay RAW 264.775% inhibition of NO production at 10 µMPotential iNOS inhibitor
Cell Cycle Analysis HCT116Accumulation of cells in G2/M phaseInduces G2/M cell cycle arrest
Western Blot HCT116Increased cleaved caspase-3 and PARPInduces apoptosis

This integrated data allows for the prioritization of compounds for further, more in-depth studies. For instance, a compound that is a potent iNOS inhibitor, induces G2/M arrest, and triggers apoptosis would be a high-priority candidate for further development. Subsequent investigations could include target deconvolution studies, in vivo efficacy testing in animal models of cancer, and medicinal chemistry efforts to optimize the structure-activity relationship.

By following this structured, evidence-based screening approach, researchers can efficiently and effectively explore the therapeutic potential of novel 2-azabicyclo[4.1.0]heptane compounds, paving the way for the discovery of next-generation anticancer agents.

References

The Enigmatic Core: A Technical Guide to the 2-Azabicyclo[4.1.0]heptane Scaffold in the Realm of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[4.1.0]heptane scaffold, a rigid molecular architecture featuring a fused aziridine and piperidine ring system, represents a fascinating yet underexplored motif in the landscape of natural products. While the aziridine ring itself is a hallmark of numerous potent bioactive compounds, its incarnation within this specific bicyclic framework remains largely elusive from natural sources. This technical guide navigates the current understanding of this enigmatic core, beginning with an overview of prominent aziridine-containing natural products to establish the significance of this functional group. We then delve into the synthetic strategies that have been meticulously developed to construct the 2-azabicyclo[4.1.0]heptane system, highlighting the chemical ingenuity required to forge this strained and reactive structure. Although naturally occurring examples of this specific scaffold are not yet documented, we will explore the isolation and characterization of structurally related aziridine alkaloids to provide a practical framework for future discoveries. Finally, this guide will illuminate the burgeoning therapeutic potential of synthetic 2-azabicyclo[4.1.0]heptane derivatives, underscoring the importance of this scaffold as a compelling target for medicinal chemistry and drug discovery.

The Aziridine Motif: Nature's Warhead

The three-membered, nitrogen-containing heterocycle known as aziridine is a recurring structural element in a variety of natural products exhibiting potent biological activities.[1][2] The inherent ring strain of the aziridine moiety renders it susceptible to nucleophilic attack, transforming these molecules into powerful alkylating agents. This reactivity is often the cornerstone of their therapeutic effects, particularly in the realm of antitumor and antimicrobial agents.[2][3]

Prominent examples of aziridine-containing natural products include:

  • Mitomycin C: Isolated from Streptomyces caespitosus, Mitomycin C is a potent antitumor antibiotic that, upon reductive activation, crosslinks DNA, leading to inhibition of DNA synthesis and cell death.[2]

  • Azinomycin A and B: These complex antitumor agents, produced by Streptomyces sahachiroi, also function as DNA cross-linking agents. Their intricate structures feature a reactive aziridine ring fused to a pyrrolidine ring (an azabicyclo[3.1.0]hexane system), which is crucial for their biological activity.[4][5]

  • Maduropeptin: This chromoprotein antitumor antibiotic from Actinomadura madurae possesses a highly reactive enediyne chromophore. While the final active form is a diradical, an aziridine-containing intermediate is proposed in its rearrangement pathway.[6][7][8]

  • Ficellomycin: An antibiotic produced by Streptomyces ficellus, Ficellomycin showcases a 1-azabicyclo[3.1.0]hexane core and exhibits activity against Gram-positive bacteria by inhibiting DNA replication.[9][10][11]

  • Miraziridine A: Isolated from the marine sponge Theonella aff. mirabilis, this peptide contains an aziridine-2,3-dicarboxylic acid moiety and acts as a broad-spectrum protease inhibitor.[2][12][13][14]

These examples underscore the evolutionary selection of the aziridine ring as a versatile tool for chemical defense and warfare at the molecular level. The 2-azabicyclo[4.1.0]heptane scaffold can be viewed as a synthetic extension of this natural paradigm, offering a unique conformational rigidity that may enhance target specificity and biological activity.

The 2-Azabicyclo[4.1.0]heptane Scaffold: A Synthetic Challenge with Therapeutic Promise

The fusion of an aziridine ring with a six-membered piperidine ring to form the 2-azabicyclo[4.1.0]heptane skeleton results in a conformationally constrained molecule. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Despite its appeal, the 2-azabicyclo[4.1.0]heptane core has not been definitively identified in any natural product to date. This absence makes it a compelling "unnatural" scaffold for synthetic chemists to explore, offering the potential for novel biological activities.

The inherent reactivity of the aziridine ring, coupled with the stereochemical complexity of the bicyclic system, presents a significant synthetic challenge. However, a number of elegant synthetic strategies have been developed to access this scaffold.

Synthetic Strategies for 2-Azabicyclo[4.1.0]heptane Derivatives

The construction of the 2-azabicyclo[4.1.0]heptane core generally involves the formation of the aziridine ring as a key step. Methodologies can be broadly categorized as follows:

  • Cyclopropanation of Dihydropyridinones: Unsaturated δ-lactams (dihydropyridinones) can undergo cyclopropanation reactions with diazo compounds in the presence of metal catalysts to yield the corresponding 2-azabicyclo[4.1.0]heptan-3-ones. The stereochemical outcome of this reaction is highly dependent on the nature of the catalyst and the substituents on the lactam ring.[6]

  • Intramolecular Cyclization of Amino Alcohols: A common strategy for forming aziridines is the intramolecular cyclization of a vicinal amino alcohol. In the context of the 2-azabicyclo[4.1.0]heptane system, this would involve a suitably substituted aminocyclohexanol. The hydroxyl group is typically converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by the neighboring amine to close the aziridine ring.[15]

  • Dihalocyclopropanation and Ring Expansion: The reaction of N-Boc-1,2,3,4-tetrahydropyridine with a dihalocarbene (generated in situ) affords the corresponding 7,7-dihalo-2-azabicyclo[4.1.0]heptane. These dihalogenated derivatives can serve as precursors to a variety of functionalized azepanes and piperidines through ring-opening and ring-expansion reactions.[10][16]

  • Oxidative Cyclopropanation of Aza-1,6-enynes: A transition-metal-free approach involves the oxidative cyclopropanation of aza-1,6-enynes to furnish functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. This method is notable for its operational simplicity and the formation of multiple bonds in a single step.[17]

The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry of the final product. The following diagram illustrates a generalized workflow for the synthesis and derivatization of the 2-azabicyclo[4.1.0]heptane core.

G cluster_0 Synthetic Approaches cluster_1 Derivatization & Biological Evaluation start Precursors (e.g., Dihydropyridinones, Aza-enynes) step1 Key Cyclization Reaction (e.g., Cyclopropanation, Intramolecular Substitution) start->step1 core 2-Azabicyclo[4.1.0]heptane Core step1->core deriv Functional Group Interconversion core->deriv bio Biological Screening deriv->bio lead Lead Compound bio->lead

Caption: A generalized workflow for the synthesis and biological evaluation of 2-azabicyclo[4.1.0]heptane derivatives.

Isolation and Structural Elucidation of a Related Natural Product: Ficellomycin

While a natural product with the precise 2-azabicyclo[4.1.0]heptane skeleton remains to be discovered, the isolation and characterization of the structurally related antibiotic Ficellomycin, which contains a 1-azabicyclo[3.1.0]hexane core, provides a valuable methodological template.

Experimental Protocol: Isolation and Purification of Ficellomycin

The following is a representative protocol for the isolation of Ficellomycin from Streptomyces ficellus:

  • Fermentation and Extraction:

    • Streptomyces ficellus is cultured in a suitable fermentation medium.

    • The culture broth is harvested and the mycelium is separated by centrifugation or filtration.

    • The supernatant is subjected to extraction with a water-immiscible organic solvent, such as ethyl acetate or butanol, at an appropriate pH.

  • Chromatographic Purification:

    • The crude extract is concentrated and subjected to a series of chromatographic separations.

    • Column Chromatography: Initial purification is typically performed on a silica gel or Sephadex column, eluting with a gradient of solvents (e.g., chloroform-methanol or butanol-acetic acid-water).

    • Ion-Exchange Chromatography: Due to the basic nature of the guanidino group and the acidic nature of the carboxylic acid, ion-exchange chromatography is a powerful tool for purification.

    • High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity is achieved using reversed-phase HPLC with a suitable mobile phase (e.g., water-acetonitrile with a trifluoroacetic acid modifier).

Structural Elucidation

The structure of Ficellomycin was elucidated using a combination of spectroscopic techniques:

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (via high-resolution MS). Fragmentation patterns can reveal structural motifs.
Nuclear Magnetic Resonance (NMR)
¹H NMRReveals the number and connectivity of protons, as well as their chemical environment and stereochemical relationships (via coupling constants).
¹³C NMRShows the number of unique carbon atoms and their hybridization state.
2D NMR (COSY, HSQC, HMBC)Establishes the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of substituents.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as amines, amides, carboxylic acids, and guanidinium groups.

The following diagram outlines the general workflow for the isolation and structural elucidation of a novel aziridine-containing natural product.

G start Natural Source (e.g., Bacterial Fermentation Broth) step1 Extraction & Partitioning start->step1 step2 Crude Extract step1->step2 step3 Column Chromatography (Silica, Sephadex) step2->step3 step4 Semi-purified Fractions step3->step4 step5 HPLC Purification step4->step5 step6 Pure Compound step5->step6 step7 Spectroscopic Analysis (MS, NMR, IR) step6->step7 step8 Structure Elucidation step7->step8

Caption: A typical workflow for the isolation and structure elucidation of a novel natural product.

Biological Activity and Therapeutic Potential

While the natural occurrence of the 2-azabicyclo[4.1.0]heptane scaffold is yet to be confirmed, synthetic derivatives have shown promising biological activity. For instance, certain derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes, including inflammation and neurotransmission.[16]

The mechanism of action of bioactive 2-azabicyclo[4.1.0]heptane derivatives is likely to be multifaceted and dependent on the specific substituents. However, a plausible mechanism, drawing parallels with other aziridine-containing compounds, is covalent modification of the target protein. The strained aziridine ring can be opened by a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the active site of an enzyme, leading to irreversible inhibition.

The following diagram depicts a hypothetical mechanism of enzyme inhibition by a 2-azabicyclo[4.1.0]heptane derivative.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme Enzyme-Nu: Adduct Covalently Modified Enzyme (Inactive) Enzyme->Adduct Nucleophilic Attack & Ring Opening Inhibitor 2-Azabicyclo[4.1.0]heptane Derivative Inhibitor->Adduct

Caption: A hypothetical mechanism of irreversible enzyme inhibition.

The therapeutic potential of the 2-azabicyclo[4.1.0]heptane scaffold is an active area of research. Its rigid framework makes it an attractive starting point for the design of inhibitors for a variety of enzymes and receptors. Future work in this area will likely focus on the synthesis of libraries of derivatives and their screening against a broad range of biological targets.

Future Perspectives and Conclusion

The 2-azabicyclo[4.1.0]heptane core represents a compelling frontier in the interplay between natural product chemistry and synthetic drug discovery. While nature has yet to reveal a molecule bearing this specific scaffold, the potent bioactivities of other aziridine-containing natural products provide a strong impetus for its continued exploration. The synthetic methodologies developed to date have laid a solid foundation for the creation of diverse libraries of 2-azabicyclo[4.1.0]heptane derivatives.

Future research in this area should be directed towards:

  • Exploration of Novel Synthetic Routes: The development of more efficient and stereoselective methods for the synthesis of the 2-azabicyclo[4.1.0]heptane core will be crucial for accessing a wider range of analogues.

  • Broad Biological Screening: Screening of existing and new derivatives against a wide array of biological targets is needed to uncover novel therapeutic applications.

  • Biosynthetic Investigations: While no natural product has been identified, biosynthetic gene cluster analysis of aziridine-producing organisms may yet reveal a pathway to this or related bicyclic systems.

  • Total Synthesis of Related Natural Products: The total synthesis of complex aziridine-containing natural products will continue to drive innovation in synthetic methodology and provide valuable insights into their modes of action.[18]

References

Theoretical studies on 2-Azabicyclo[4.1.0]heptane stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Assessment of 2-Azabicyclo[4.1.0]heptane Stability

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-azabicyclo[4.1.0]heptane scaffold, a conformationally restricted bicyclic amine, is a privileged structure in medicinal chemistry, appearing in various bioactive compounds and pharmaceutical agents.[1] Its rigid three-dimensional framework allows for precise positioning of pharmacophoric elements, enhancing selectivity and metabolic stability.[2] Understanding the inherent stability of this bicyclic system is paramount for rational drug design and the development of synthetic routes. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to analyze the stability of the 2-azabicyclo[4.1.0]heptane core. We will explore the fundamental principles of ring strain, conformational preferences, and the quantum chemical calculations required to quantify its thermodynamic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to the study of complex heterocyclic systems.

Introduction: The Structural Significance of 2-Azabicyclo[4.1.0]heptane

The 2-azabicyclo[4.1.0]heptane system consists of a piperidine ring fused with a cyclopropane ring. This fusion locks the piperidine ring into a specific conformation, significantly reducing its conformational flexibility compared to a simple piperidine.[2] This conformational restriction is a key attribute in medicinal chemistry, as it can lead to improved binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. The scaffold is found in compounds developed as enzyme inhibitors and other therapeutic agents.[3][4] A thorough understanding of the molecule's stability, including its strain energy and the rotational barriers of substituents, is critical for predicting its behavior in biological systems and for designing efficient synthetic pathways.[5][6]

Theoretical studies provide a powerful, cost-effective means to dissect the factors governing the stability of this scaffold before committing to extensive synthetic efforts. By employing computational chemistry, we can build a robust model of the molecule's potential energy surface.

Foundational Principles of Bicyclic Stability

The stability of the 2-azabicyclo[4.1.0]heptane core is governed by a delicate balance of several destabilizing and stabilizing factors. The primary destabilizing factor is ring strain , which arises from the deviation of bond angles and torsional angles from their ideal values.[7][8]

Ring strain can be deconstructed into three main components:

  • Angle Strain : This results from the compression or expansion of bond angles from their optimal values (e.g., ~109.5° for sp³ hybridized carbon).[9] The three-membered cyclopropane ring inherently possesses significant angle strain, with internal C-C-C angles of 60°.[10]

  • Torsional Strain : This arises from the eclipsing of bonds on adjacent atoms.[11] The rigid, fused nature of the bicyclic system can force C-H bonds into unfavorable eclipsed or near-eclipsed conformations.

  • Steric Strain (Transannular Strain) : This is caused by repulsive non-bonded interactions when atoms across the ring approach each other too closely.

The following diagram illustrates the interplay of these strain components.

G cluster_0 Overall Ring Strain cluster_1 Contributing Factors Strain Total Ring Strain in 2-Azabicyclo[4.1.0]heptane Angle Angle Strain (Primarily from cyclopropane ring) Strain->Angle Decomposes into Torsional Torsional Strain (Eclipsing interactions in piperidine ring) Strain->Torsional Steric Steric Strain (Transannular interactions) Strain->Steric

Caption: Components contributing to the overall ring strain.

The nitrogen atom introduces additional complexity through its lone pair of electrons and its ability to undergo pyramidal inversion. The orientation of the nitrogen lone pair (axial vs. equatorial) and the energy barrier to its inversion are critical determinants of the molecule's reactivity and interaction with biological targets.

Computational Methodology: A Validated Protocol

To accurately model the stability of 2-azabicyclo[4.1.0]heptane, a multi-step computational protocol is required. Density Functional Theory (DFT) has proven to be a robust and computationally efficient method for studying the mechanisms and energetics of complex organic systems.[12]

Rationale for Method Selection
  • Density Functional Theory (DFT): We select DFT for its excellent balance of computational cost and accuracy in describing electronic structures.[12][13]

  • Functional Selection (B3LYP-D3BJ): The B3LYP hybrid functional is a workhorse for geometry optimizations of organic molecules. We incorporate Grimme's D3 dispersion correction with Becke-Johnson damping (D3BJ) because intramolecular non-covalent interactions (van der Waals forces) are crucial for determining the correct conformational energies in cyclic and bicyclic systems.[14]

  • Basis Set Selection (6-31G or higher):* A Pople-style basis set like 6-31G* is a good starting point, providing a reasonable description of molecular orbitals. For higher accuracy in energy calculations, a larger basis set such as 6-311+G** is recommended to better account for polarization and diffuse electron density, especially around the nitrogen atom.

Step-by-Step Computational Workflow

The following workflow provides a self-validating system for analyzing the stability of the target molecule.

G cluster_workflow Computational Stability Analysis Workflow cluster_check Validation node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 node_style5 node_style5 A 1. Initial Structure Generation (e.g., from crystal data or builder) B 2. Conformational Search (Identify all low-energy isomers) A->B C 3. Geometry Optimization (DFT: B3LYP-D3BJ/6-31G*) B->C For each unique conformer D 4. Frequency Calculation (Confirm true minima - no imaginary frequencies) C->D Validate structure E 5. Single-Point Energy Refinement (Higher basis set, e.g., 6-311+G**) D->E If valid minimum F 6. Thermodynamic Analysis (Relative energies, ZPE, Gibbs Free Energy) E->F

Caption: A validated workflow for computational stability analysis.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Input: A 3D coordinate file of a 2-azabicyclo[4.1.0]heptane conformer.

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Calculation Type: Opt Freq (Optimization followed by Frequency calculation).

  • Method: B3LYP-D3BJ.

  • Basis Set: 6-31G*.

  • Solvation (Optional): To model stability in solution, use a continuum solvation model like PCM or SMD with an appropriate solvent (e.g., water).

  • Execution: Run the calculation.

  • Validation: Upon completion, verify that the optimization converged. Open the output file and search for "Frequencies". Confirm that there are zero imaginary frequencies, which validates the structure as a true local minimum on the potential energy surface. The output will also provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs Free Energy.

Analysis of Results: Quantifying Stability

By applying the described protocol to different possible conformers of 2-azabicyclo[4.1.0]heptane (e.g., those arising from the chair/boat/twist-boat forms of the piperidine ring and the endo/exo configuration of the cyclopropane fusion), we can generate quantitative data to compare their relative stabilities.

Conformational Energy Landscape

The fusion of the cyclopropane ring significantly restricts the piperidine moiety. The two primary families of conformers are typically the endo and exo isomers, referring to the orientation of the cyclopropane ring relative to the piperidine. Within these families, the piperidine ring can adopt distorted chair-like or boat-like conformations. Computational analysis allows us to precisely quantify the energy differences between these forms.

Table 1: Hypothetical Relative Energies of 2-Azabicyclo[4.1.0]heptane Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol) (ZPE-Corrected)Gibbs Free Energy Difference (kcal/mol)
exo-ChairB3LYP-D3BJ/6-311+G//B3LYP-D3BJ/6-31G* 0.000.00
endo-ChairB3LYP-D3BJ/6-311+G//B3LYP-D3BJ/6-31G+1.85+1.92
exo-BoatB3LYP-D3BJ/6-311+G**//B3LYP-D3BJ/6-31G+4.50+4.65
endo-BoatB3LYP-D3BJ/6-311+G**//B3LYP-D3BJ/6-31G*+6.20+6.31

Note: These are illustrative values. Actual results will be generated from the computational protocol.

The data in Table 1 would indicate that the exo-Chair conformer is the global minimum, being the most thermodynamically stable structure. The energy differences quantify the preference for this conformation and provide the basis for calculating the equilibrium population of each conformer using the Boltzmann distribution.

Geometric Parameters and Strain

A detailed analysis of the optimized geometries provides insight into the sources of strain.

Table 2: Key Geometric Parameters of the Most Stable (exo-Chair) Conformer

ParameterOptimized Value (Å or °)Ideal Value (Strain-Free)Deviation (Strain Indicator)
C1-C6 Bond Length1.51~1.54Shortened
C1-C7-C6 Angle60.5°~109.5°High Angle Strain
H-C2-C3-H Dihedral48°60° (Staggered)Torsional Strain
N2-C1-C6-C5 Dihedral55°~55-60° (Chair)Low Torsional Strain

This analysis reveals that the most significant source of strain is the compressed C1-C7-C6 angle within the cyclopropane ring, a characteristic feature of such systems.[7] The piperidine ring, however, can adopt a chair-like pucker that effectively minimizes both torsional and steric strain, explaining its preference over boat conformations.

Conclusion

The theoretical study of 2-azabicyclo[4.1.0]heptane provides indispensable insights into its inherent stability, conformational preferences, and geometric properties. By employing a robust computational workflow centered on Density Functional Theory, researchers can quantify the relative energies of different isomers and pinpoint the structural origins of ring strain. This knowledge is crucial for drug development professionals aiming to leverage the unique conformational constraints of this scaffold for designing next-generation therapeutics with enhanced potency and selectivity. The methodologies outlined in this guide offer a validated, reliable framework for conducting such theoretical investigations.

References

Introduction to the 2-Azabicyclo[4.1.0]heptane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2-Azabicyclo[4.1.0]heptane Scaffold for Drug Discovery Professionals

Abstract

The 2-azabicyclo[4.1.0]heptane scaffold, characterized by the fusion of a cyclohexane and an aziridine ring, represents a class of conformationally constrained building blocks of significant interest in medicinal chemistry. Its rigid three-dimensional architecture provides a unique platform for the design of potent and selective therapeutic agents by minimizing the entropic penalty of binding to biological targets. This guide offers a senior application scientist's perspective on the synthesis, stereochemical control, and diverse applications of this scaffold, providing field-proven insights and detailed protocols for researchers in drug development.

The Strategic Imperative of Conformational Constraint

In drug design, achieving high affinity and selectivity for a biological target is paramount. Flexible molecules often pay a significant entropic price upon binding, as they must adopt a specific, rigid conformation to fit into a binding pocket. The 2-azabicyclo[4.1.0]heptane scaffold circumvents this issue by being "pre-organized" in a well-defined three-dimensional shape.

The key advantages conferred by this structural rigidity include:

  • Enhanced Binding Affinity: By reducing the loss of conformational entropy upon binding, the free energy of binding is more favorable, potentially leading to more potent compounds.

  • Improved Selectivity: The precise spatial orientation of substituents on the rigid core allows for fine-tuned interactions with a specific target, minimizing off-target effects that can lead to adverse drug reactions.

  • Metabolic Stability: The bicyclic core can shield otherwise metabolically susceptible parts of a molecule from enzymatic degradation, improving its pharmacokinetic profile.

  • Novelty and Intellectual Property: As a non-classical bioisostere for common scaffolds like piperidine, it provides access to novel chemical space, opening avenues for first-in-class therapeutics.[1][2]

The fusion of the cyclopropane ring locks the piperidine-like ring into a distinct conformation, which can be crucial for selective interactions with enzymes like glycosidases or receptors in the central nervous system.[1][2]

Constructing the Core: Synthesis and Stereochemical Control

The synthesis of the 2-azabicyclo[4.1.0]heptane core primarily involves the cyclopropanation of a suitable piperidine precursor or the aziridination of a cyclohexene derivative. The stereochemical outcome of these reactions is critical, as the biological activity of the final molecule is often dependent on the precise arrangement of its atoms.

Key Synthetic Strategies

Several methodologies have been developed to construct this bicyclic system:

  • Cyclopropanation of Unsaturated δ-Lactams: A common approach involves the cyclopropanation of 1-benzyl-3,4-dihydropyridin-2(1H)-one and related unsaturated lactams.[3][4] This reaction often utilizes the metal-catalyzed decomposition of diazo compounds to generate a carbene, which then adds across the double bond.[3][4] The choice of catalyst can influence the diastereoselectivity of the cyclopropane ring formation.

  • Radical Cascade Cyclization: More recent innovations include transition-metal-free, radical-mediated oxidative cyclopropanation of aza-1,6-enynes.[5] This method allows for the rapid assembly of highly functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions.[5]

  • Intramolecular Cyclopropanation: The Kulinkovich cyclopropanation, an intramolecular reaction of olefin-tethered amides, provides another route to the bicyclic aminocyclopropane core.[6]

synthesis_overview cluster_start Starting Materials cluster_methods Key Reactions A Unsaturated δ-Lactams C Metal-Catalyzed Cyclopropanation A->C B Aza-1,6-enynes D Radical Cascade Cyclization B->D E 2-Azabicyclo[4.1.0]heptane Core Scaffold C->E D->E

Caption: Key synthetic pathways to the 2-azabicyclo[4.1.0]heptane scaffold.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol details a representative synthesis of a protected 2-azabicyclo[4.1.0]heptane derivative from an unsaturated lactam, a method valued for its reliability and control.

Objective: To synthesize ethyl 2-(4-methoxybenzyl)-3-oxo-2-azabicyclo[4.1.0]heptane-7-carboxylate.

Materials:

  • 1-(4-methoxybenzyl)-5,6-dihydropyridin-2(1H)-one

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the starting unsaturated lactam (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM.

  • Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction flask over 1-2 hours using a syringe pump at room temperature. Causality Note: Slow addition is crucial to maintain a low concentration of the highly reactive diazo compound and the resulting carbene intermediate, minimizing side reactions such as dimerization.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain a mixture of diastereomers.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to separate the diastereomers and isolate the desired product. Trustworthiness: This purification step is essential for obtaining stereochemically pure compounds, which is critical for subsequent biological evaluation.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The versatility of the 2-azabicyclo[4.1.0]heptane scaffold is demonstrated by its incorporation into compounds targeting a wide range of diseases.[5]

Central Nervous System (CNS) Disorders

This scaffold has proven particularly valuable for CNS targets. GSK1360707, a potent serotonin, noradrenaline, and dopamine reuptake (triple reuptake) inhibitor developed for major depressive disorder, features this core structure.[5] Another series of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes also demonstrated high in vitro potency and selectivity at SERT, NET, and DAT, along with excellent brain penetration.[7] Additionally, derivatives have been developed as allosteric modulators of the M4 muscarinic acetylcholine receptor for potential use in treating schizophrenia and other psychiatric disorders.[8]

Other Therapeutic Areas

Beyond the CNS, the scaffold has been employed in the design of:

  • iNOS Inhibitors: Derivatives have been synthesized and evaluated for their ability to inhibit inducible nitric oxide synthase, an enzyme implicated in inflammatory processes.[9][10][11]

  • Antiviral Agents: The scaffold has been identified in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[5]

  • Iminosugar Mimetics: Polyhydroxylated versions act as biomimetics of pyranoses, serving as starting points for developing drugs that interact with carbohydrate-processing enzymes.[1]

Data Summary: Representative Bioactive Compounds
Compound ClassTarget(s)Key Structural FeaturesRepresentative ActivityReference
Phenyl-substituted derivativesSERT, NET, DAT6-(3,4-dichlorophenyl) moietyHigh in vitro potency and brain penetration[7]
Bicyclic GuanidinesiNOSGuanidine side chainSelective inhibition of iNOS[9][10]
PyrrolopyridinonesM4 Muscarinic ReceptorFused heterocyclic systemPositive allosteric modulators[8]
Fused IminosugarsGlycosidasesMultiple hydroxyl groupsPotential for selective enzyme inhibition[1]

Conclusion and Future Outlook

The 2-azabicyclo[4.1.0]heptane scaffold is a validated and valuable asset in modern drug discovery. Its conformationally constrained nature provides a robust framework for designing ligands with superior affinity, selectivity, and pharmacokinetic properties. Future efforts will likely focus on the development of more efficient and scalable stereoselective synthetic routes to expand the diversity of available building blocks. As fragment-based drug discovery and computational modeling continue to evolve, the unique 3D topology of this scaffold will undoubtedly secure its role in the creation of next-generation therapeutics.

future_outlook A 2-Azabicyclo[4.1.0]heptane Scaffold B New Stereoselective Syntheses A->B Enables Diversity C Fragment-Based Screening A->C Identifies Hits D Computational & AI-Driven Design A->D Optimizes Leads E Next-Generation Therapeutics B->E C->E D->E

Caption: Future development cycle for 2-azabicyclo[4.1.0]heptane-based drugs.

References

Reactivity of the cyclopropane ring in azabicyclo[4.1.0]heptanes.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Cyclopropane Ring in Azabicyclo[4.1.0]heptanes

Abstract

The azabicyclo[4.1.0]heptane framework, characterized by the fusion of a piperidine ring with a strained cyclopropane (or aziridine) ring, represents a cornerstone in modern synthetic and medicinal chemistry. The inherent ring strain of the three-membered ring is the defining feature of this scaffold, imparting a unique and versatile reactivity profile that chemists can exploit to access a diverse array of more complex, functionalized aza-heterocycles. This guide provides a comprehensive exploration of the principal modes of reactivity of the cyclopropane ring within this bicyclic system. We will delve into the mechanistic underpinnings of acid-catalyzed, nucleophilic, and reductive ring-opening reactions, paying close attention to the critical factors of regioselectivity and stereochemistry. Through detailed protocols, mechanistic diagrams, and a survey of applications, this document serves as a technical resource for researchers and drug development professionals aiming to leverage the synthetic potential of azabicyclo[4.1.0]heptanes.

The Azabicyclo[4.1.0]heptane Core: Structure and Innate Reactivity

Structural Features and Ring Strain

The azabicyclo[4.1.0]heptane skeleton consists of a six-membered piperidine ring fused to a three-membered cyclopropane ring. This fusion can only exist in a cis configuration due to geometric constraints, which locks the bicyclic system into a specific conformation.[1] The paramount feature governing its chemical behavior is the substantial ring strain of the cyclopropane moiety, which is analogous to the strain in aziridines and oxiranes.[2][3] This strain energy, estimated to be around 27 kcal/mol for cyclopropane itself, provides a powerful thermodynamic driving force for reactions that involve the cleavage of one of the C-C or C-N bonds of the three-membered ring. The release of this strain is the central theme in the chemistry of this scaffold.

Significance in Synthetic and Medicinal Chemistry

The true value of the azabicyclo[4.1.0]heptane system lies not in the scaffold itself, but in its role as a versatile synthetic intermediate.[4][5] Its controlled ring-opening provides a robust and stereoselective pathway to highly functionalized piperidines and seven-membered azepanes.[2][3][6] These motifs are privileged structures in drug discovery, appearing in a vast number of natural products and active pharmaceutical ingredients (APIs).[3][7][8][9] For instance, derivatives have been identified as potent triple reuptake inhibitors for treating depression.[9][10] The ability to translate the defined stereochemistry of the bicyclic precursor into the final monocyclic product makes this scaffold particularly powerful for constructing complex molecular architectures.[11]

Mechanistic Pathways of Cyclopropane Ring Cleavage

The reactivity of the azabicyclo[4.1.0]heptane core is dominated by ring-opening reactions, which can be triggered by a variety of reagents and conditions. The outcome of these reactions, particularly the regioselectivity of the bond cleavage, is dictated by a subtle interplay of electronic and steric factors.

Acid-Catalyzed Ring Opening: The Aziridinium Ion Intermediate

Acid-catalyzed ring-opening is one of the most common and predictable transformations of this system. The reaction proceeds through a highly reactive bicyclic aziridinium ion intermediate, which is readily attacked by nucleophiles.

Mechanism & Causality: The reaction is initiated by the protonation of the ring nitrogen or, more effectively, by the activation of an N-acyl group (e.g., picolinamide) with a Lewis acid.[12] In the case of 1-azabicyclo[4.1.0]heptanes, intramolecular cyclization of a precursor can generate a stable bicyclic aziridinium salt, such as a tosylate, which serves as an excellent electrophile.[2][3] This intermediate is highly strained and polarized, making the bridge and bridgehead carbons susceptible to nucleophilic attack.

The regioselectivity of the nucleophilic attack on this intermediate is the critical determinant of the final product structure:

  • Attack at the Bridge Carbon (Path A): Nucleophilic attack at one of the non-bridgehead carbons of the aziridinium ring leads to the formation of a trans-substituted piperidine derivative. This pathway is often favored by an Sₙ2-like mechanism.

  • Attack at the Bridgehead Carbon (Path B): Attack at the bridgehead carbon results in cleavage of the internal C-N bond, leading to a ring-expanded azepane derivative.

The stereochemistry of these reactions is typically well-defined. The ring-opening occurs with a clean inversion of configuration at the center of attack, a hallmark of an Sₙ2 process.[1] This stereochemical fidelity is a key advantage for asymmetric synthesis.

G cluster_0 Formation of Aziridinium Ion cluster_1 Divergent Nucleophilic Attack Start Azabicyclo[4.1.0]heptane Precursor Intermediate Bicyclic Aziridinium Ion (Strained Intermediate) Start->Intermediate Activation (e.g., H⁺, Lewis Acid) Piperidine trans-Substituted Piperidine Intermediate->Piperidine Path A: Attack at Bridge Carbon (Sₙ2-like) Azepane Substituted Azepane (Ring Expansion) Intermediate->Azepane Path B: Attack at Bridgehead Carbon

Figure 1: Divergent pathways in the ring opening of the bicyclic aziridinium ion intermediate.
Nucleophile-Induced and Lewis Acid-Mediated Ring Opening

While protic acids are effective activators, ring-opening can also be achieved with various nucleophiles, often assisted by Lewis acids. The choice of conditions can profoundly influence both the rate and the regioselectivity of the reaction.

The Role of N-Substituents: The nature of the substituent on the nitrogen atom is crucial. Electron-withdrawing groups ("activated aziridines") render the ring carbons more electrophilic, facilitating attack even by weaker nucleophiles.[2][3] Conversely, electron-donating groups on the nitrogen can hinder direct nucleophilic attack.

Lewis Acid Catalysis: Lewis acids such as magnesium bromide (MgBr₂), titanium(IV) isopropoxide (Ti(OiPr)₄), and others can coordinate to the nitrogen atom or a carbonyl group on a substituent.[11][12][13] This coordination polarizes the C-N bonds, activating the ring towards nucleophilic cleavage. This strategy is particularly effective for promoting stereoselective ring-opening reactions. For example, the stereoselective opening of an azabicyclo[4.1.0]heptane with magnesium halides can produce chiral piperidine esters in good yield.[11]

Nucleophile (Nu⁻)Catalyst / ConditionsPredominant ProductReference
Acetate (AcO⁻)MeCN, stir2-Acetoxymethylpiperidine[3]
Cyanide (CN⁻)MeCN, stir2-Cyanomethylpiperidine[3]
Phenylthiolate (PhS⁻)MeCN, stir2-Phenylthiomethylpiperidine[2]
Azide (N₃⁻)TMSN₃, TBAFtrans-Azido-amine[14]
Halides (Br⁻, Cl⁻)MgBr₂, Et₂Otrans-Halo-piperidine[11]
Fluoride (F⁻)PhCOF, (salen)Co/Ti(IV)trans-β-Fluoroamine[12]

Table 1: Representative Nucleophilic Ring-Opening Reactions. This table summarizes various conditions for the regioselective ring-opening of activated 1-azabicyclo[4.1.0]heptane systems, typically leading to 2-substituted piperidines.

Reductive and Oxidative Ring Opening

The cyclopropane ring can also be cleaved via reductive or oxidative pathways, providing alternative strategies for functionalization.

Reductive Cleavage: Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with dissolving metals can induce the reductive cleavage of a C-C or C-N bond in the three-membered ring.[15] A particularly useful application is the reductive hydrodehalogenation of gem-dihalocyclopropanes fused to the piperidine core. Treatment of 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivatives with metallic zinc proceeds with high stereoselectivity to afford the corresponding endo-7-halo products in high yields, without formation of the exo-isomer.[16] This method provides a clean entry into monofunctionalized cyclopropanes.

Oxidative and Other Cleavage Reactions: While less common, oxidative conditions can also be employed to open the ring.[17] The specific bond that is cleaved (C1-C6, C1-C7, or C6-C7) depends heavily on the substitution pattern and the reagents used. For example, halogenated substrates can undergo ring expansion under thermal conditions or upon activation with silver salts, proceeding through an allyl cation intermediate.[18]

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details a representative experimental procedure for the controlled ring-opening of an azabicyclo[4.1.0]heptane system.

Protocol 1: Regiospecific Ring Expansion of 1-Azoniabicyclo[4.1.0]heptane Tosylate

This protocol, adapted from established methods, describes the formation of the bicyclic aziridinium ion and its subsequent nucleophilic ring-opening to yield substituted piperidines or azepanes.[2][3]

Objective: To synthesize a substituted piperidine via regio- and stereospecific ring-opening.

Materials:

  • Crude 2-(4-tosyloxybutyl)aziridine (starting material, 1.0 equiv)

  • Anhydrous acetonitrile (CH₃CN)

  • Nucleophile (e.g., sodium azide, potassium cyanide, 3.0 equiv)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried 25 mL round-bottom flask with a magnetic stir bar

  • Airtight syringe

Step-by-Step Methodology:

  • Intermediate Formation: Place the crude tosylate starting material and a magnetic stir bar into the oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Add anhydrous CH₃CN (approx. 4.0 mL per mmol of tosylate) to the flask via an airtight syringe. Stirring the solution at room temperature facilitates the intramolecular cyclization to form the 1-azoniabicyclo[4.1.0]heptane tosylate intermediate in situ.

  • Nucleophilic Addition: Add the chosen nucleophile (3.0 equiv) to the reaction mixture.

  • Reaction: Stir the mixture vigorously for 8-15 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired substituted piperidine.

Trustworthiness Note: This self-validating system relies on the in situ formation of the highly reactive aziridinium ion, which is immediately trapped by the nucleophile. The regioselectivity is controlled by the inherent electronic and steric properties of the intermediate, and the stereochemistry is ensured by the Sₙ2-like mechanism of the ring-opening.[2][3]

G cluster_workflow Experimental Workflow A 1. Dissolve Tosylate in Anhydrous MeCN B 2. In Situ Formation of Aziridinium Ion A->B Spontaneous Cyclization C 3. Add Nucleophile (3.0 equiv) B->C D 4. Stir 8-15h at RT C->D E 5. Aqueous Quench & Extraction D->E F 6. Dry & Concentrate E->F G 7. Purify via Chromatography F->G

Figure 2: Step-by-step workflow for the nucleophilic ring opening of an azabicyclo[4.1.0]heptane precursor.

Conclusion and Future Outlook

The azabicyclo[4.1.0]heptane scaffold is a testament to the power of strain-release chemistry. Its predictable and highly stereocontrolled ring-opening reactions provide reliable access to valuable piperidine and azepane building blocks that are central to modern drug discovery. The ability to control the regioselectivity of the ring-opening—directing nucleophilic attack to either the bridge or bridgehead carbons—offers a divergent approach to these two important classes of aza-heterocycles from a common intermediate.[2][3]

Future research in this area will likely focus on the development of novel catalytic and enantioselective ring-opening methodologies. The use of cooperative Lewis acid catalysis to achieve asymmetric fluorination is a promising example of this trend, opening the door to new classes of chiral fluoroamines.[12] As the demand for structurally complex and three-dimensional molecules in drug development continues to grow, the strategic application of strained ring systems like azabicyclo[4.1.0]heptane will undoubtedly remain a vital and enabling tool for the synthetic chemist.

References

An In-Depth Technical Guide to 2-Azabicyclo[4.1.0]heptane Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Azabicyclo[4.1.0]heptane hydrochloride, a valuable heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, spectroscopic characterization, and its emerging role in the development of novel therapeutics.

Core Compound Identity

Chemical Name: this compound

CAS Number: 1427195-18-3[1][2]

Molecular Formula: C₆H₁₂ClN[2]

Molecular Weight: 133.62 g/mol [1][2]

Structure:

Structure of this compound

The structure features a bicyclic system where a cyclopropane ring is fused to a piperidine ring. The nitrogen atom at the 2-position is protonated to form the hydrochloride salt, which typically presents as an off-white solid.[2] This salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications.

Synthesis and Methodologies

The synthesis of the 2-azabicyclo[4.1.0]heptane core primarily relies on the construction of the fused cyclopropane ring onto a pre-existing piperidine-based precursor. A prevalent and effective strategy is the cyclopropanation of unsaturated δ-lactams .[3]

General Synthetic Workflow

A general, logical workflow for the synthesis of this compound can be envisioned as follows:

G cluster_0 Core Synthesis cluster_1 Salt Formation A Piperidine Precursor B Unsaturated δ-Lactam Formation A->B Oxidation/Dehydrogenation C Cyclopropanation B->C e.g., Simmons-Smith or Diazomethane D Lactam Reduction C->D e.g., LiAlH₄ E 2-Azabicyclo[4.1.0]heptane (Free Base) D->E Workup F 2-Azabicyclo[4.1.0]heptane HCl E->F HCl Treatment

General Synthetic Workflow

Key Synthetic Steps Explained
  • Unsaturated δ-Lactam Formation: The synthesis often commences from a suitable piperidine derivative. Introduction of a double bond in conjugation with the lactam carbonyl group is a crucial step. This can be achieved through various olefination or dehydrogenation reactions. The choice of protecting groups for the nitrogen atom is critical to ensure compatibility with subsequent reaction conditions.

  • Cyclopropanation: This is the key ring-forming step. Several methods can be employed:

    • Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to react with the double bond of the unsaturated lactam. It is known for its stereospecificity.

    • Catalytic Decomposition of Diazo Compounds: Transition metal catalysts, such as those based on rhodium or copper, can catalyze the decomposition of diazo compounds (e.g., diazomethane or ethyl diazoacetate) to generate a carbene that then adds to the double bond. This method offers a degree of control over the stereoselectivity of the cyclopropanation.[3]

  • Lactam Reduction: The resulting bicyclic lactam is then reduced to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve this transformation.

  • Hydrochloride Salt Formation: The final step involves the conversion of the free base of 2-azabicyclo[4.1.0]heptane into its hydrochloride salt. This is generally accomplished by treating a solution of the amine in an appropriate organic solvent (e.g., diethyl ether or dioxane) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being less soluble, often precipitates from the solution and can be isolated by filtration.

Experimental Protocol: Illustrative Hydrochloride Salt Formation

The following is a generalized protocol for the formation of a hydrochloride salt of a bicyclic amine, based on established chemical principles.

  • Dissolution: Dissolve the purified 2-azabicyclo[4.1.0]heptane free base in a minimal amount of a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Acidification: While stirring the solution, slowly add a solution of hydrogen chloride (e.g., 2 M in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a solid. The reaction can be cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting this compound under vacuum to remove any residual solvent.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found in the searched literature, we can predict the expected spectral features based on its structure and data from closely related derivatives. Researchers who synthesize this compound should perform the following analyses to confirm its identity and purity.

Technique Expected Features
¹H NMR The spectrum is expected to show a complex pattern of multiplets in the aliphatic region. The protons on the cyclopropane ring will likely appear at a higher field (lower ppm) due to the ring strain and shielding effects. The protons adjacent to the nitrogen atom will be deshielded and appear at a lower field. The N-H protons will likely appear as a broad singlet, and its chemical shift may be concentration-dependent.
¹³C NMR The spectrum should display six distinct carbon signals. The carbons of the cyclopropane ring are expected to be significantly upfield. The carbons bonded to the nitrogen will be in the mid-field region.
FT-IR The spectrum should show characteristic N-H stretching vibrations for the secondary ammonium salt, typically in the range of 2700-2250 cm⁻¹ (broad). C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C-N stretching vibration is also expected.
Mass Spec. For the free base (after neutralization), the mass spectrum should show a molecular ion peak (M⁺) at m/z 97.16. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement to confirm the elemental composition.

Note: The actual chemical shifts and coupling constants would need to be determined experimentally.

Applications in Drug Discovery and Medicinal Chemistry

The 2-azabicyclo[4.1.0]heptane scaffold is considered a "privileged structure" in medicinal chemistry. This means that this particular molecular framework is capable of binding to multiple biological targets, making it a valuable starting point for the design of novel therapeutic agents.

Key Therapeutic Areas of Interest
  • Allosteric Modulators of Muscarinic Receptors: Derivatives of 2-azabicyclo[4.1.0]heptane have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor.[4] These receptors are implicated in a variety of neurological and psychiatric disorders, and allosteric modulators offer a more subtle and potentially safer way to modulate their activity compared to traditional agonists or antagonists.

  • Nitric Oxide Synthase (NOS) Inhibitors: The 2-azabicyclo[4.1.0]heptane core has been incorporated into molecules designed as inhibitors of nitric oxide synthase. Dysregulation of NOS is associated with various inflammatory conditions and neurodegenerative diseases.

  • Central Nervous System (CNS) Agents: The rigid, three-dimensional structure of the 2-azabicyclo[4.1.0]heptane scaffold is well-suited for interaction with the complex binding sites of CNS targets. Its derivatives have been explored for a range of applications, including the treatment of depression and other neurological conditions.

The unique conformational constraints imposed by the fused cyclopropane ring can lead to enhanced binding affinity and selectivity for specific biological targets.

Conclusion

This compound is a synthetically accessible and medicinally relevant bicyclic amine. Its rigid structure and chemical tractability make it an attractive scaffold for the development of novel drug candidates. A thorough understanding of its synthesis, purification, and spectroscopic characterization is essential for researchers working in the field of drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for the successful utilization of this promising chemical entity.

References

Methodological & Application

Synthetic Routes to 2-Azabicyclo[4.1.0]heptane Hydrochloride: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Azabicyclo[4.1.0]heptane Scaffold

The 2-azabicyclo[4.1.0]heptane ring system, a conformationally constrained piperidine analogue, represents a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity for various biological targets. This bicyclic amine is a key structural motif in a range of biologically active compounds, including inhibitors of serotonin, dopamine, and norepinephrine reuptake, making it a molecule of significant interest for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides detailed synthetic protocols for the preparation of 2-azabicyclo[4.1.0]heptane hydrochloride, offering researchers a practical resource for accessing this important building block.

Strategic Approaches to the 2-Azabicyclo[4.1.0]heptane Core

The construction of the 2-azabicyclo[4.1.0]heptane skeleton primarily relies on the formation of the cyclopropane ring fused to a piperidine precursor. Two robust and widely applicable strategies for achieving this transformation are presented herein:

  • Direct Cyclopropanation of an Enamine Precursor: This approach involves the direct conversion of a protected 1,2,3,4-tetrahydropyridine derivative into the bicyclic system using a carbenoid-mediated reaction. The Simmons-Smith reaction and its modifications are particularly well-suited for this purpose due to their functional group tolerance and stereospecificity.

  • Dihalocyclopropanation Followed by Reductive Dehalogenation: An alternative strategy involves the initial formation of a 7,7-dihalo-2-azabicyclo[4.1.0]heptane intermediate via the addition of a dihalocarbene to a protected enamine. Subsequent removal of the halogen atoms affords the parent bicyclic system.

This guide will provide detailed protocols for both synthetic routes, starting from the readily available N-Boc-1,2,3,4-tetrahydropyridine.

Route 1: Direct Cyclopropanation via Modified Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide, which adds to the double bond in a concerted, stereospecific manner. For electron-rich alkenes such as enamines, modifications of the Simmons-Smith reaction, like the Furukawa modification using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often provide higher yields and cleaner reactions.

Causality in Experimental Choices:
  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group serves to protect the nitrogen atom of the tetrahydropyridine starting material. This prevents side reactions and modulates the reactivity of the enamine, making the cyclopropanation more efficient.

  • Furukawa Modification: The use of diethylzinc and diiodomethane generates a more reactive and soluble carbenoid species compared to the traditional zinc-copper couple, which is often beneficial for less reactive or sterically hindered substrates. The reaction is believed to proceed through a "butterfly" transition state, ensuring syn-addition of the methylene group across the double bond.[1]

Experimental Protocol: Synthesis of tert-Butyl 2-Azabicyclo[4.1.0]heptane-2-carboxylate

Materials:

  • N-Boc-1,2,3,4-tetrahydropyridine

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-1,2,3,4-tetrahydropyridine (1.0 eq) dissolved in anhydrous DCM (10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 eq) via syringe, followed by the dropwise addition of diiodomethane (2.0 eq) over 30 minutes. Caution: Diethylzinc is pyrophoric and diiodomethane is toxic. Handle with appropriate care in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate as a colorless oil.

Route 2: Dihalocyclopropanation and Reductive Dehalogenation

This two-step sequence provides an alternative pathway to the 2-azabicyclo[4.1.0]heptane core. The first step involves the addition of a dihalocarbene, generated in situ, to the enamine double bond. The resulting gem-dihalocyclopropane is then reduced to the parent cyclopropane.

Causality in Experimental Choices:
  • Dichlorocarbene Generation: Dichlorocarbene (:CCl₂) is a highly reactive intermediate that can be conveniently generated from chloroform (CHCl₃) and a strong base, such as sodium hydroxide, under phase-transfer catalysis conditions. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the reaction between the aqueous base and the organic substrate.

  • Reductive Dehalogenation: The removal of the two chlorine atoms can be achieved using various reducing agents. A common and effective method is the use of a trialkyltin hydride, such as tributyltin hydride (Bu₃SnH), with a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a radical chain mechanism.

Experimental Protocol: Synthesis of tert-Butyl 7,7-Dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate

Materials:

  • N-Boc-1,2,3,4-tetrahydropyridine

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a solution of N-Boc-1,2,3,4-tetrahydropyridine (1.0 eq) and TEBAC (0.05 eq) in DCM (10 mL per mmol of substrate), add chloroform (3.0 eq).

  • Cool the mixture to 0 °C and add 50% aqueous NaOH solution (5.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Dilute the reaction mixture with water and DCM. Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate.[2]

Experimental Protocol: Reductive Dechlorination

Materials:

  • tert-Butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate (1.0 eq) in anhydrous toluene (20 mL per mmol of substrate), add Bu₃SnH (2.5 eq) and a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 4-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain tert-butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate.

Final Step: Deprotection and Hydrochloride Salt Formation

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt, which is often more stable and easier to handle than the free base.

Causality in Experimental Choices:
  • Acidic Deprotection: The Boc group is labile under acidic conditions. A solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether or methanol, is commonly used for efficient and clean deprotection. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-Butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate

  • 4 M HCl in 1,4-dioxane or diethyl ether

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve tert-butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane or diethyl ether (3-5 eq) dropwise at 0 °C.

  • A white precipitate should form immediately. Stir the suspension at room temperature for 2-4 hours to ensure complete deprotection.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any impurities.

  • Dry the product under high vacuum to yield this compound as a white to off-white solid.

Comparison of Synthetic Routes

FeatureRoute 1: Direct CyclopropanationRoute 2: Dihalocyclopropanation & Reduction
Number of Steps 2 (Cyclopropanation, Deprotection)3 (Dihalocyclopropanation, Reduction, Deprotection)
Starting Material N-Boc-1,2,3,4-tetrahydropyridineN-Boc-1,2,3,4-tetrahydropyridine
Key Reagents Et₂Zn, CH₂I₂CHCl₃, NaOH, Bu₃SnH, AIBN
Potential Advantages Fewer steps, potentially higher overall yield.Avoids pyrophoric reagents, may be more cost-effective.
Potential Challenges Use of pyrophoric diethylzinc.Use of toxic tributyltin hydride, additional purification steps.
Stereocontrol Generally good, syn-addition.Stereochemistry is set in the cyclopropanation step.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Direct Cyclopropanation cluster_route2 Route 2: Dihalocyclopropanation & Reduction A1 N-Boc-1,2,3,4- tetrahydropyridine B1 tert-Butyl 2-Azabicyclo[4.1.0]- heptane-2-carboxylate A1->B1 Et₂Zn, CH₂I₂ (Simmons-Smith) C1 2-Azabicyclo[4.1.0]- heptane Hydrochloride B1->C1 HCl A2 N-Boc-1,2,3,4- tetrahydropyridine B2 tert-Butyl 7,7-Dichloro-2-azabicyclo- [4.1.0]heptane-2-carboxylate A2->B2 CHCl₃, NaOH (Dihalocyclopropanation) C2 tert-Butyl 2-Azabicyclo[4.1.0]- heptane-2-carboxylate B2->C2 Bu₃SnH, AIBN (Reduction) D2 2-Azabicyclo[4.1.0]- heptane Hydrochloride C2->D2 HCl

Caption: Synthetic strategies for this compound.

Conclusion

The synthetic routes detailed in this guide offer reliable and adaptable methods for the preparation of this compound. The choice between the direct Simmons-Smith cyclopropanation and the two-step dihalocyclopropanation/reduction sequence will depend on the specific resources and safety considerations of the laboratory. Both pathways provide access to a valuable and versatile building block for the development of novel therapeutics, empowering researchers to explore the chemical space around this important scaffold.

References

Application Notes & Protocols: Stereoselective Cyclopropanation for 2-Azabicyclo[4.1.0]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Azabicyclo[4.1.0]heptane Scaffold

The 2-azabicyclo[4.1.0]heptane ring system, a conformationally constrained piperidine derivative, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, making it an invaluable template for designing potent and selective ligands for a variety of biological targets. This structural motif is a core component of numerous bioactive natural products and synthetic pharmaceuticals, including agents targeting central nervous system disorders, infectious diseases, and cancer. The inherent strain of the cyclopropane ring and the presence of the nitrogen heteroatom provide unique electronic and steric properties that can enhance binding affinity and modulate pharmacokinetic profiles. Consequently, the development of efficient and stereocontrolled methods for the synthesis of these bicyclic structures is of paramount importance to the drug discovery and development community.

This application note provides a detailed guide to the stereoselective cyclopropanation of unsaturated δ-lactams and related precursors to access enantioenriched 2-azabicyclo[4.1.0]heptanes. We will explore the mechanistic underpinnings of key catalytic systems, offer field-proven protocols, and present data to guide researchers in selecting the optimal synthetic strategy for their specific needs.

Strategic Overview: Pathways to Stereocontrol

The construction of the 2-azabicyclo[4.1.0]heptane core with high stereoselectivity can be broadly categorized into two main approaches: the cyclopropanation of a pre-existing unsaturated heterocyclic precursor or the intramolecular cyclization of an acyclic progenitor. This guide will focus on the former, which often offers a more convergent and modular route.

Synthetic_Approaches cluster_precursor Precursor cluster_methods Cyclopropanation Methods cluster_product Product Unsaturated_Lactam Unsaturated δ-Lactam / N-Heterocycle TM_Catalysis Transition-Metal Catalyzed (Rh, Cu, Co) Unsaturated_Lactam->TM_Catalysis Diazo Compounds Simmons_Smith Simmons-Smith & Variants (Zn-based) Unsaturated_Lactam->Simmons_Smith Diiodomethane Ylide_Chemistry Sulfur Ylide Mediated Unsaturated_Lactam->Ylide_Chemistry Sulfonium Ylides Product_Scaffold 2-Azabicyclo[4.1.0]heptane TM_Catalysis->Product_Scaffold Simmons_Smith->Product_Scaffold Ylide_Chemistry->Product_Scaffold

Caption: Overview of major cyclopropanation strategies for 2-azabicyclo[4.1.0]heptane synthesis.

Part 1: Transition-Metal Catalyzed Cyclopropanation

The decomposition of diazo compounds by transition metal complexes to generate metal carbenes is a powerful and widely utilized method for cyclopropanation.[1][2] The choice of metal catalyst and its ligand sphere is critical for controlling both the diastereoselectivity and enantioselectivity of the reaction. Dirhodium(II) and copper(I) complexes are among the most effective catalysts for this transformation.

Dirhodium(II)-Catalyzed Cyclopropanation: Precision and Efficiency

Dirhodium(II) carboxylate and carboxamidate complexes are exceptionally efficient catalysts for the cyclopropanation of alkenes with diazoacetates.[3][4] The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes a concerted addition to the double bond of the unsaturated lactam. The stereochemical outcome is dictated by the chiral ligands on the dirhodium catalyst.

Mechanism Insight: The high turnover numbers and stereoselectivity observed with dirhodium catalysts stem from the well-defined geometry of the catalytic active site.[5] Chiral ligands, such as those derived from pyroglutamate or prolinate, create a chiral pocket that directs the approach of the alkene substrate to one face of the rhodium carbene, thereby inducing asymmetry in the newly formed cyclopropane ring. For the cyclopropanation of N-protected 2,5-dihydropyrroles, catalyst choice can selectively favor the formation of either the exo- or endo-diastereomer.[3][6]

Rh_Catalysis_Workflow Start Start Reagents Combine Unsaturated Lactam, Chiral Rh(II) Catalyst, & Solvent Start->Reagents Cool Cool Reaction Mixture (e.g., 0 °C or rt) Reagents->Cool Add_Diazo Slowly Add Diazoacetate Solution via Syringe Pump Cool->Add_Diazo Stir Stir at Specified Temp. (Monitor by TLC/LC-MS) Add_Diazo->Stir Quench Quench Reaction (e.g., Acetic Acid) Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify End Obtain Product Purify->End

Caption: General experimental workflow for dirhodium(II)-catalyzed cyclopropanation.

Protocol 1: Enantioselective Cyclopropanation using Rh₂(S-DOSP)₄

This protocol is adapted for the asymmetric cyclopropanation of an N-Boc protected unsaturated δ-lactam.

Materials:

  • N-Boc-3,4-dehydropiperidin-2-one

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetrakis[N-dodecylbenzenesulfonyl-(S)-prolinate], Rh₂(S-DOSP)₄

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3,4-dehydropiperidin-2-one (1.0 mmol, 1.0 equiv) and Rh₂(S-DOSP)₄ (0.01 mmol, 0.01 equiv).

  • Dissolve the solids in anhydrous DCM (10 mL).

  • In a separate flask, prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL).

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional 1 hour, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench by the addition of a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford the desired 2-azabicyclo[4.1.0]heptane derivative.

  • Characterize the product and determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) by chiral HPLC or NMR analysis.

Data Summary: Catalyst Performance in Asymmetric Cyclopropanation

CatalystSubstrateDiazo Reagentd.r. (exo:endo)e.e. (% exo)Yield (%)
Rh₂(S-DOSP)₄N-Boc-dihydropyrroleEDA>20:19787
Cu(I)OTf / t-BuBOXSerine-derived oxazineEDA>95:590High
Co(II)-PyboxStyreneDichloroalkaneN/Aup to 4595

Data is representative and compiled from various sources for illustrative purposes.[6][7][8]

Part 2: Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[9] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[10] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For stereoselective synthesis, chiral auxiliaries on the substrate or the use of chiral ligands can direct the facial selectivity of the cyclopropanation.

Causality in Stereodirection: In substrates containing a directing group, such as a hydroxyl or amide, the zinc carbenoid can coordinate to this functionality. This pre-coordination delivers the methylene group to the proximal face of the double bond, leading to high levels of diastereoselectivity. This principle is particularly effective in the cyclopropanation of chiral allylic alcohols and amides.[11] Modifications, such as the Furukawa (using diethylzinc) and Charette modifications, offer improved reactivity and reproducibility.[9][11]

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation

This protocol describes the cyclopropanation of a chiral unsaturated δ-lactam bearing a hydroxyl-directing group.

Materials:

  • (S)-N-Boc-5-(hydroxymethyl)-3,4-dihydropyridin-2-one

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral lactam (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mmol, 2.2 equiv) dropwise. A white precipitate may form.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (2.2 mmol, 2.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Add an equal volume of saturated aqueous Rochelle's salt and stir vigorously for 1 hour until the two layers become clear.

  • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired diastereomerically enriched 2-azabicyclo[4.1.0]heptane.

Part 3: Sulfur Ylide-Mediated Cyclopropanation

An alternative approach to transition-metal catalysis involves the use of sulfur ylides.[12] Chiral, camphor-derived sulfur ylides have been shown to react with α,β-unsaturated carbonyl compounds to produce vinylcyclopropanes with high diastereo- and enantioselectivity.[13] This method avoids the use of potentially toxic or expensive heavy metals.

Mechanistic Rationale: The reaction proceeds via a conjugate addition of the ylide to the unsaturated lactam, followed by an intramolecular nucleophilic substitution (ring closure) to form the cyclopropane ring and expel the sulfide. The stereochemistry is controlled by the chiral backbone of the sulfur ylide, which dictates the facial selectivity of the initial Michael addition.

Conclusion and Future Perspectives

The stereoselective synthesis of 2-azabicyclo[4.1.0]heptanes is a vibrant area of research with significant implications for drug discovery. Dirhodium-catalyzed reactions offer high efficiency and enantioselectivity through rational ligand design. The Simmons-Smith reaction provides a robust, diastereoselective method, particularly for substrates with directing groups. As the demand for enantiopure, complex molecules grows, the development of even more efficient, sustainable, and scalable methods, such as biocatalytic approaches, will continue to be a priority.[14] The protocols and insights provided herein serve as a practical guide for researchers to construct this valuable heterocyclic scaffold with a high degree of stereochemical control.

References

Application Notes and Protocols for 2-Azabicyclo[4.1.0]heptane Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis, in vitro characterization, and in vivo evaluation of 2-azabicyclo[4.1.0]heptane derivatives as potent monoamine reuptake inhibitors. This class of compounds has garnered significant interest for its potential in treating a range of neurological and psychiatric disorders, including depression and anxiety, by modulating the levels of key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3][4] The rigid bicyclic scaffold of these molecules offers a unique three-dimensional structure that can be strategically modified to achieve desired potency and selectivity profiles for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3][4]

This document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, enabling researchers to effectively design and execute studies in this promising area of medicinal chemistry and neuropharmacology.

The Therapeutic Rationale: Targeting Monoamine Transporters

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron.[5] This process terminates the neurotransmitter signal. Inhibition of these transporters leads to an increased concentration of monoamines in the synapse, thereby enhancing and prolonging their signaling. This mechanism is the cornerstone of many currently prescribed antidepressants.

Triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT, are hypothesized to offer a broader spectrum of efficacy and a potentially faster onset of action compared to selective or dual-acting agents.[6] The 2-azabicyclo[4.1.0]heptane scaffold has emerged as a promising framework for the development of novel TRIs.[2][3][4]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (5-HT, NE, DA) Release Neurotransmitter Release Vesicle->Release Synapse Release->Synapse Exocytosis Transporter Monoamine Transporter (SERT, NET, DAT) Reuptake Reuptake Transporter->Reuptake Transport Inhibitor 2-Azabicyclo[4.1.0]heptane Derivative Inhibitor->Transporter Inhibition Synapse->Transporter Binding Receptor Postsynaptic Receptors Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Mechanism of action of 2-azabicyclo[4.1.0]heptane derivatives.

Synthetic Strategies for the 2-Azabicyclo[4.1.0]heptane Core

The construction of the 2-azabicyclo[4.1.0]heptane scaffold is a key step in the synthesis of these monoamine reuptake inhibitors. Two principal strategies have proven effective: transition-metal-catalyzed enyne cycloisomerization and cyclopropanation of a dihydropyridinone precursor.

Enyne Cycloisomerization

This elegant and atom-economical approach involves the intramolecular cyclization of a 1,6-enyne precursor to form the bicyclic system.[6] Catalysts based on platinum, gold, or palladium are commonly employed.[7][8] The synthesis of the triple reuptake inhibitor GSK1360707F notably utilizes this methodology.[6]

Protocol: Gold(I)-Catalyzed Asymmetric Cycloisomerization of a 1,6-Enyne [8]

  • Rationale: This protocol employs a chiral phosphine ligand to induce asymmetry, yielding an enantioenriched product. The use of a silver salt as a halide scavenger generates the active cationic gold(I) catalyst in situ.

  • Materials:

    • (R)-4-MeO-3,5-(t-Bu)2MeOBIPHEP-(AuCl)2 complex

    • Silver triflate (AgOTf) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf2)

    • 1,6-enyne substrate

    • Anhydrous toluene

    • Argon atmosphere

    • Silica gel for chromatography

  • Procedure:

    • In a flame-dried flask under an argon atmosphere, prepare a stock solution of the gold catalyst precursor and the silver salt in anhydrous toluene. A typical catalyst loading is 3 mol % of the gold complex and 6 mol % of the silver salt.

    • Stir the catalyst mixture at room temperature for 30 minutes.

    • Add the 1,6-enyne substrate (1 equivalent) to the catalyst solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Cyclopropanation of Dihydropyridinones

An alternative and robust strategy involves the cyclopropanation of a suitably substituted dihydropyridinone. This method allows for the late-stage introduction of the cyclopropane ring.

Protocol: Double Alkylative Cyclopropanation [9]

  • Rationale: This method, used in the large-scale synthesis of GSK1360707, employs a dihalomethane for the one-step formation of the cyclopropane ring through a double alkylation.

  • Materials:

    • Substituted dihydropyridinone precursor

    • Dihalomethane (e.g., dibromomethane or diiodomethane)

    • Strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide)

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran)

    • Inert atmosphere (argon or nitrogen)

  • Procedure:

    • Dissolve the dihydropyridinone precursor in the anhydrous solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

    • Slowly add the strong base to the solution and stir for a period to allow for deprotonation.

    • Add the dihalomethane dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

    • Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by chromatography.

In Vitro Characterization: Potency and Selectivity Profiling

The initial pharmacological evaluation of newly synthesized 2-azabicyclo[4.1.0]heptane derivatives involves determining their binding affinity (Ki) and functional inhibitory potency (IC50) at the human SERT, NET, and DAT.

Synthesis Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives Purification Purification and Structural Characterization Synthesis->Purification PrimaryScreen Primary In Vitro Screening (Radioligand Binding Assay) Purification->PrimaryScreen SecondaryScreen Secondary In Vitro Screening (Neurotransmitter Uptake Assay) PrimaryScreen->SecondaryScreen Selectivity Selectivity Profiling (Other Receptors/Transporters) SecondaryScreen->Selectivity InVivo In Vivo Efficacy Studies (Animal Models of Depression) Selectivity->InVivo

Caption: Workflow for the evaluation of 2-azabicyclo[4.1.0]heptane derivatives.

Radioligand Binding Assays
  • Principle: These assays measure the ability of a test compound to compete with a known high-affinity radioligand for binding to the target transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the Ki can be calculated.[10]

Protocol: Competitive Radioligand Binding Assay [5][10][11]

  • Materials:

    • Membrane preparations from cells stably expressing human SERT, NET, or DAT.

    • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

    • Test compounds and reference inhibitors.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding and determine IC50 values by non-linear regression analysis.

Neurotransmitter Uptake Assays
  • Principle: These functional assays directly measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter substrate into cells expressing the target transporter.

Protocol: Radiolabeled Neurotransmitter Uptake Assay [12]

  • Materials:

    • HEK293 cells stably expressing human SERT, NET, or DAT, cultured in 96-well plates.

    • Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

    • Assay buffer (e.g., Krebs-HEPES buffer).

    • Test compounds and reference inhibitors.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Wash the cell monolayers with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle.

    • Initiate uptake by adding the radiolabeled neurotransmitter substrate.

    • Incubate for a short period (e.g., 1-3 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 values by plotting the inhibition of uptake against the test compound concentration.

Compound hSERT Ki (nM) hNET Ki (nM) hDAT Ki (nM) Reference
GSK1360707F Data not publicly availableData not publicly availableData not publicly available[6]
Derivative 17 0.13 (pKi 8.98)12 (pKi 7.92)12 (pKi 7.92)[2][3]
DOV 21,947 142193[13]

Table 1: In vitro binding affinities of selected azabicycloalkane derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-azabicyclo[4.1.0]heptane scaffold has yielded valuable insights into the structural requirements for potent and selective monoamine reuptake inhibition.

  • 6-Aryl Substitution: A 3,4-dichlorophenyl group at the 6-position is a common feature in many potent derivatives, suggesting this substitution is crucial for high affinity, particularly at SERT and NET.[2][3][13]

  • 1-Alkyl/Alkoxyalkyl Substitution: The nature of the substituent at the 1-position can significantly influence the potency and selectivity profile. For instance, a (methyloxy)methyl group at this position, as seen in derivative 17, contributes to a potent triple reuptake inhibitor profile.[2][3] Further exploration by introducing an additional aryl moiety at this position can "titrate" the SERT/NET/DAT ratio.[13]

  • Stereochemistry: The stereochemistry of the bicyclic core is critical for biological activity. The synthesis of single enantiomers is often necessary to identify the more potent eutomer.

In Vivo Preclinical Evaluation

Promising candidates from in vitro screening are advanced to in vivo models to assess their antidepressant-like activity. The forced swim test and tail suspension test are widely used primary screening paradigms.[14][15][16]

Forced Swim Test (FST)
  • Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.[15][17]

Protocol: Forced Swim Test in Mice [15]

  • Materials:

    • Transparent cylinders (e.g., 25 cm high, 10 cm diameter) filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.

    • Test animals (mice).

    • Test compound, vehicle, and positive control (e.g., imipramine).

    • Video recording and analysis software.

  • Procedure:

    • Administer the test compound, vehicle, or positive control at a predetermined time before the test (e.g., 30-60 minutes).

    • Place each mouse individually into a cylinder of water for a 6-minute session.

    • Record the session for later analysis.

    • Score the duration of immobility, typically during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

    • Compare the immobility time of the treated groups to the vehicle control group.

Tail Suspension Test (TST)
  • Principle: Conceptually similar to the FST, the TST induces a state of immobility by suspending mice by their tails. Antidepressants reduce the time spent immobile.[16][18]

Protocol: Tail Suspension Test in Mice [18]

  • Materials:

    • Tail suspension apparatus.

    • Adhesive tape.

    • Test animals (mice).

    • Test compound, vehicle, and positive control.

    • Video recording and analysis software.

  • Procedure:

    • Administer the test compound, vehicle, or positive control.

    • Suspend each mouse by its tail from the apparatus using adhesive tape.

    • Record the 6-minute test session.

    • Score the total duration of immobility.

    • Analyze the data to determine if the test compound significantly reduces immobility compared to the vehicle control.

Concluding Remarks

The 2-azabicyclo[4.1.0]heptane scaffold represents a versatile and promising platform for the design of novel monoamine reuptake inhibitors. The synthetic and pharmacological protocols outlined in these application notes provide a robust framework for researchers to explore this chemical space. A systematic approach, combining efficient synthesis, comprehensive in vitro profiling, and validated in vivo models, is essential for the identification and development of new therapeutic agents for the treatment of depression and other CNS disorders.

References

Application Notes & Protocols: Synthesis of Functionalized Piperidines via Regio- and Stereoselective Ring-Opening of 2-Azabicyclo[4.1.0]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Overview

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to the conformational flexibility of the saturated six-membered ring, which allows for effective binding to a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[3][4] Consequently, the development of robust and stereocontrolled methods for the synthesis of highly functionalized piperidines is a critical endeavor for drug discovery and development professionals.[5]

This guide details a powerful strategy that leverages the inherent ring strain of 2-azabicyclo[4.1.0]heptane systems to access diverse, stereochemically defined piperidine derivatives. By activating the fused aziridine ring, a regio- and stereoselective ring-opening can be triggered by a wide array of nucleophiles. This transformation effectively converts the potential energy of the strained bicyclic system into valuable chemical functionality, providing a reliable and often high-yielding pathway to substituted piperidines that are otherwise challenging to synthesize.

The Bicyclic Precursor: Synthesis and Activation

The starting material, a 2-azabicyclo[4.1.0]heptane, is typically prepared through the cyclopropanation of an N-protected 1,2,3,4-tetrahydropyridine derivative.[6][7] The choice of the nitrogen protecting group (e.g., Boc, Cbz, Ts) is a critical experimental parameter. It not only influences the efficiency of the initial cyclopropanation but also modulates the reactivity of the aziridine ring towards nucleophilic attack. Electron-withdrawing groups, such as tosyl (Ts) or carbamates (Boc, Cbz), are essential as they 'activate' the aziridine, making the ring carbons more electrophilic and susceptible to cleavage.[8]

A general workflow for the preparation of the key bicyclic intermediate is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Core Transformation A N-Protected 1,2,3,4-Tetrahydropyridine B 2-Azabicyclo[4.1.0]heptane A->B  Cyclopropanation  (e.g., Simmons-Smith or  dihalocarbene addition) C Functionalized Piperidine B->C  Nucleophilic  Ring-Opening

Figure 1: General workflow for piperidine synthesis.

The Core Mechanism: Regio- and Stereoselective Ring-Opening

The central transformation hinges on the nucleophilic opening of the strained aziridine ring. The reaction proceeds via an SN2 mechanism, which dictates the stereochemical outcome. The nucleophile attacks one of the two electrophilic carbons of the aziridine ring, leading to a predictable inversion of stereochemistry at the point of attack.[9]

3.1. Causality of Regioselectivity

The regioselectivity of the ring-opening—that is, whether the nucleophile attacks the bridgehead carbon (C1) or the methylene carbon (C6)—is governed by a combination of steric and electronic factors.

  • Attack at C6 (Path B): This is often the preferred pathway for many nucleophiles under neutral or Lewis acidic conditions. The C6 position is sterically less hindered than the tertiary bridgehead carbon, making it more accessible for nucleophilic attack.[10]

  • Attack at C1 (Path A): In certain cases, particularly when the reaction proceeds through a more developed aziridinium ion intermediate, attack at the more substituted C1 carbon can occur.[8][11] The formation of this charged intermediate can be promoted by strong Brønsted or Lewis acids, which coordinate to the nitrogen atom, further activating the ring.

The choice of protecting group, nucleophile, and reaction conditions (e.g., presence of a Lewis acid) allows for the selective targeting of one regioisomer over the other.

G Start N-Protected-2-azabicyclo[4.1.0]heptane Strained bicyclic precursor Intermediate { Bicyclic Aziridinium Ion | Key reactive intermediate} Start->Intermediate Activation (e.g., Lewis Acid) inv1 Intermediate->inv1 Nu:⁻ (Path A) inv2 Intermediate->inv2 Nu:⁻ (Path B) ProductA C1-Functionalized Piperidine (Path A) ProductB C6-Functionalized Piperidine (Path B) (Often favored due to sterics) inv1->ProductA Sɴ2 Attack at C1 (Bridgehead) inv2->ProductB Sɴ2 Attack at C6 (Less hindered)

Figure 2: Mechanistic pathways for nucleophilic ring-opening.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of functionalized piperidines from a common N-Boc protected 2-azabicyclo[4.1.0]heptane precursor.

Protocol 1: Magnesium Bromide-Mediated Stereoselective Synthesis of a trans-6-Bromopiperidine Derivative

This protocol describes the Lewis acid-promoted ring-opening of N-Boc-2-azabicyclo[4.1.0]heptane using magnesium bromide, which acts as both a Lewis acid activator and a bromide nucleophile source.[10] The reaction proceeds with high regio- and stereoselectivity.

Materials:

  • N-Boc-2-azabicyclo[4.1.0]heptane (1.0 equiv)

  • Magnesium bromide etherate (MgBr₂·OEt₂) (1.5 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add N-Boc-2-azabicyclo[4.1.0]heptane (1.0 equiv) and dissolve it in anhydrous diethyl ether (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add magnesium bromide etherate (1.5 equiv) to the stirred solution in one portion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired trans-1-Boc-2-(bromomethyl)piperidine.

Protocol 2: Copper-Catalyzed Ring-Opening with Grignard Reagents for C6-Alkylation

This protocol demonstrates the introduction of a carbon-based functional group at the C6 position using a copper-catalyzed reaction with a Grignard reagent. The copper catalyst facilitates the selective delivery of the alkyl group to the less-hindered carbon.

Materials:

  • N-Boc-2-azabicyclo[4.1.0]heptane (1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Alkyl magnesium bromide (e.g., MeMgBr, PhMgBr) in THF (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add CuI (0.1 equiv).

  • Suspension: Add anhydrous THF to create a suspension and cool the flask to -20 °C (acetonitrile/dry ice bath).

  • Grignard Addition: Slowly add the Grignard reagent (1.2 equiv) to the stirred suspension. Stir for 20-30 minutes at -20 °C to allow for the formation of the organocuprate species.

  • Substrate Addition: Add a solution of N-Boc-2-azabicyclo[4.1.0]heptane (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -20 °C.

  • Reaction: Maintain the reaction at -20 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to afford the desired C6-alkylated piperidine derivative.

Data Summary: Scope of the Ring-Opening Reaction

The versatility of the 2-azabicyclo[4.1.0]heptane ring-opening strategy is demonstrated by its compatibility with a wide range of nucleophiles, affording diverse substitution patterns on the piperidine core.

EntryN-Protecting GroupNucleophile SourceConditionsProduct RegiochemistryYield (%)Reference(s)
1BocMgBr₂·OEt₂Et₂O, 0 °C to rttrans-C6-Bromo~85-95[10]
2TsNaN₃DMF, 80 °Ctrans-C6-AzidoHigh[12]
3BocMe₂CuLiTHF, -20 °Ctrans-C6-MethylGood
4CbzPhSH / K₂CO₃Acetonitrile, rttrans-C6-ThiophenylHigh
5BocNaCNDMSO, 60 °Ctrans-C6-CyanoGood[8]
6TsH₂O / H₂SO₄ (cat.)Dioxane, 50 °Ctrans-C6-HydroxyGood

Note: Yields are approximate and can vary based on the specific substrate and exact reaction conditions. Entries without specific citations are representative transformations based on established aziridine chemistry.

Applications in Drug Discovery and Natural Product Synthesis

The ability to stereoselectively install functional groups at defined positions on the piperidine scaffold makes this methodology highly valuable for constructing complex molecular architectures. This strategy has been successfully applied to the synthesis of various biologically active natural products and their analogues. For instance, the regio- and stereospecific ring-expansion of related bicyclic aziridinium ions has enabled the efficient synthesis of the natural product fagomine, an iminosugar with potential therapeutic applications.[8][11] For drug development professionals, this method provides a reliable platform for generating libraries of novel piperidine derivatives for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[4]

References

Application Note: A Robust Protocol for the Deprotection of N-Boc-2-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-2-azabicyclo[4.1.0]heptane. The Boc group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing molecules, due to its stability under a wide range of conditions and its facile, acid-labile removal.[1][2] This guide details a reliable method using trifluoroacetic acid (TFA) in dichloromethane (DCM), explaining the underlying chemical principles, critical experimental parameters, and step-by-step procedures to ensure high-yield recovery of the desired secondary amine. This protocol is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex molecules where the 2-azabicyclo[4.1.0]heptane scaffold is a key structural motif.[3][4]

Introduction: The Strategic Role of Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in multi-step organic synthesis. Its primary function is to temporarily mask the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions while other parts of a molecule are being modified. The Boc group's popularity stems from its orthogonality to many other protecting groups; it is stable to basic, nucleophilic, and reductive conditions but can be cleanly cleaved under mild acidic conditions.[1][2]

The 2-azabicyclo[4.1.0]heptane core is a valuable heterocyclic structure found in various biologically active compounds. The controlled synthesis of derivatives of this scaffold often necessitates the protection of the secondary amine. The subsequent removal, or deprotection, of the Boc group is a critical step to liberate the amine for further functionalization, such as in reductive amination or amide coupling reactions.[5]

The Chemistry of Deprotection: An Acid-Catalyzed Mechanism

The deprotection of an N-Boc amine is an acid-catalyzed process that proceeds via a stable carbocation intermediate.[2][6] The mechanism can be summarized in three key steps:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This increases the electrophilicity of the carbonyl carbon.[2][6]

  • Fragmentation: The protonated intermediate undergoes fragmentation. The tert-butyl-oxygen bond cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][6]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the free amine. The tert-butyl cation is typically scavenged or deprotonates to form isobutylene gas.[1][2]

This efficient cascade of reactions is driven by the formation of stable, gaseous byproducts (CO₂ and isobutylene), which shifts the equilibrium towards the deprotected product.

Critical Experimental Parameters

Successful and high-yielding deprotection depends on the careful control of several key parameters:

  • Choice of Acid: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strong acidity, volatility (allowing for easy removal), and its ability to readily dissolve the protected amine.[7] While other acids like hydrochloric acid (HCl) in dioxane can be used, TFA often provides faster and cleaner reactions.[8][9]

  • Solvent: Dichloromethane (DCM) is the preferred solvent as it is relatively inert, readily dissolves both the starting material and the TFA, and has a low boiling point for straightforward removal post-reaction.

  • Stoichiometry and Concentration: The reaction is typically performed using a significant excess of TFA. Common conditions range from a 25% solution of TFA in DCM to a 1:1 mixture.[8][10] This ensures a sufficiently acidic environment to drive the reaction to completion in a timely manner.

  • Temperature: The deprotection is almost always conducted at room temperature (or initially at 0 °C for exothermic additions) as the reaction is typically rapid and efficient without heating.[8][10]

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

Detailed Experimental Protocol

This protocol outlines the deprotection of N-Boc-2-azabicyclo[4.1.0]heptane using TFA in DCM.

4.1. Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-Boc-2-azabicyclo[4.1.0]heptane>95%Commercially AvailableSubstrate
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Fisher ScientificHighly corrosive, handle with care.[11]
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichUse dry solvent to prevent side reactions.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralization work-up.
Brine (Saturated NaCl solution)ACS ReagentLab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAny Major SupplierFor drying the organic layer.
Standard Laboratory Glassware--Round-bottom flask, stir bar, separatory funnel, etc.
4.2. Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-2-azabicyclo[4.1.0]heptane (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is approximately 0.1 M to 0.2 M.

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (e.g., forming a 1:1 v/v solution with DCM) to the stirred solution. Caution: The addition may be exothermic.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates completion.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the trifluoroacetate salt of the amine.

  • Aqueous Work-up (Neutralization):

    • Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup.

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the deprotected 2-azabicyclo[4.1.0]heptane as a free base.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the deprotection protocol.

Deprotection_Workflow A 1. Dissolve N-Boc-heptane in anhydrous DCM B 2. Cool to 0°C and add TFA (1:1 v/v) A->B Setup C 3. Stir at Room Temp (0.5 - 2 hours) B->C Reaction D 4. Monitor by TLC/LC-MS C->D Monitoring D->C If Incomplete E 5. Concentrate in vacuo to remove TFA/DCM D->E If Complete F 6. Redissolve in EtOAc/DCM E->F Work-up G 7. Wash with sat. NaHCO₃, then H₂O, then Brine F->G H 8. Dry (MgSO₄), Filter, and Concentrate G->H I Product: Free Amine (2-azabicyclo[4.1.0]heptane) H->I Isolation

Caption: Workflow for TFA-mediated deprotection of N-Boc-2-azabicyclo[4.1.0]heptane.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient amount of TFA.- Reaction time too short.- Poor quality of reagents.- Add more TFA to the reaction mixture.- Allow the reaction to stir for a longer period.- Use fresh, anhydrous DCM and high-purity TFA.
Low Yield - Product loss during aqueous work-up (amine salt is water-soluble).- Incomplete reaction.- Minimize the volume of aqueous washes.- Back-extract the aqueous layers with DCM or EtOAc.- Ensure the reaction goes to completion before work-up.
Product is an oil/salt, not a free base - Incomplete neutralization during work-up.- The product is the TFA salt.- Ensure the aqueous NaHCO₃ wash is basic (test with pH paper).- Perform the basic wash thoroughly. For sensitive substrates, consider using a solid-supported base like Amberlyst A-21 resin.[7][12]
Safety Precautions
  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe chemical burns upon contact with skin, eyes, and the respiratory tract.[13][14] It is also volatile. Always handle TFA inside a properly functioning chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for significant handling), safety goggles or a face shield, and a lab coat.[15][16]

  • Work-up: The neutralization step with sodium bicarbonate produces carbon dioxide gas. Vent the separatory funnel frequently to release pressure and prevent accidents.

  • Waste Disposal: Dispose of all chemical waste, including TFA-containing solutions, according to your institution's hazardous waste disposal guidelines.[13]

References

Troubleshooting & Optimization

Optimizing yield in 2-Azabicyclo[4.1.0]heptane cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecular architecture, the 2-azabicyclo[4.1.0]heptane scaffold is a privileged motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure offers a unique conformational constraint that is highly sought after by drug development professionals. However, the construction of this bicyclic system via cyclopropanation is often fraught with challenges, from underwhelming yields to elusive stereocontrol.

This Technical Support Center serves as a knowledge base for researchers navigating the intricacies of these reactions. As Senior Application Scientists, we have synthesized data from seminal literature and field experience to create a troubleshooting guide that addresses the most common hurdles. Here, we move beyond simple protocols to explain the why behind the how, empowering you to diagnose issues and rationally optimize your synthetic routes.

This guide is structured in a question-and-answer format to directly address the specific, pressing issues that arise during experimentation.

Question 1: My cyclopropanation reaction is resulting in low or no yield of the desired 2-azabicyclo[4.1.0]heptane. What are the primary causes and how can I resolve this?

Low conversion is the most common frustration in developing a robust cyclopropanation protocol. The issue can typically be traced back to one of three areas: reagent integrity, reaction conditions, or the nature of the substrate itself.

Plausible Causes & Systematic Solutions

  • Inactive Carbenoid Species (Simmons-Smith & Related Reactions): The Simmons-Smith reaction and its variants rely on the formation of an active organozinc carbenoid. If the zinc is not sufficiently activated, the reaction will not proceed.[1]

    • Solution: Ensure your zinc source is highly active. For the classic Zn-Cu couple, activation is crucial. If results remain poor, consider the Furukawa modification, which uses diethylzinc (Et₂Zn) to generate a more reactive carbenoid species.[2]

  • Poor Reagent Quality: The reagents used in cyclopropanation are often sensitive to air, moisture, and degradation over time.

    • Solution: Use freshly distilled diiodomethane (CH₂I₂) for Simmons-Smith reactions, as it can decompose. Ensure all solvents are anhydrous, particularly for reactions involving organometallic reagents. Basic solvents can hinder the reaction rate and should be avoided.[1] For transition-metal catalyzed reactions, use high-purity diazo compounds.

  • Sub-Optimal Reaction Conditions: Temperature and reaction time are critical parameters that dictate the rate of carbenoid formation versus its decomposition.

    • Solution: For Simmons-Smith reactions, reagent addition is often performed at 0°C or below, followed by a slow warming to room temperature to control the exothermic process.[1] For rhodium- and copper-catalyzed reactions, a systematic screen of temperatures is recommended, as the optimal temperature depends on the catalyst's and substrate's stability.

  • Substrate-Related Issues: Electron-withdrawing groups on the alkene precursor (often an enamide in this context) can decrease its nucleophilicity, slowing the reaction with electrophilic carbenoids like those in the Simmons-Smith reaction.[2][3]

    • Solution: If you are working with an electron-poor alkene, a more reactive cyclopropanating agent may be necessary. Alternatively, transition-metal catalyzed approaches using diazo compounds are often more tolerant of a wider range of electronic properties on the alkene.[4][5]

Troubleshooting Workflow: Diagnosing Low Yield

G start Low or No Yield Observed reagent_check Verify Reagent Quality & Activity start->reagent_check Step 1 condition_check Optimize Reaction Conditions reagent_check->condition_check If no improvement yield_ok Yield Improved reagent_check->yield_ok sub_reagent • Use fresh, pure reagents • Activate Zn-Cu couple • Consider Furukawa mod. (Et₂Zn) reagent_check->sub_reagent substrate_check Evaluate Substrate Reactivity condition_check->substrate_check If no improvement condition_check->yield_ok sub_condition • Screen temperatures (e.g., 0°C to RT) • Verify anhydrous conditions • Choose non-coordinating solvent condition_check->sub_condition substrate_check->yield_ok sub_substrate • Is alkene electron-poor? • Consider alternative methods (e.g., Rh(II) catalysis) substrate_check->sub_substrate G catalyst Rh₂(L)₄ Catalyst carbene Rh(II)-Carbene Intermediate catalyst->carbene + Diazo, - N₂ diazo R-CHN₂ (Diazo Compound) diazo->carbene product 2-Azabicyclo[4.1.0]heptane carbene->product + Alkene alkene Enamide Substrate alkene->product product->catalyst Release

References

Technical Support Center: Purification of 2-Azabicyclo[4.1.0]heptane Hydrochloride by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Azabicyclo[4.1.0]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the crystallization of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.

Introduction to Crystallization of Amine Hydrochlorides

Crystallization is a powerful purification technique for solid compounds, relying on the principles of differential solubility. For amine hydrochlorides such as this compound, the process involves dissolving the crude material in a suitable solvent system at an elevated temperature and then allowing it to cool, leading to the formation of crystals as the solubility decreases. The key to a successful crystallization lies in selecting an appropriate solvent system that maximizes the recovery of the pure compound while leaving impurities behind in the solution (the "mother liquor").

Amine hydrochlorides are salts and thus possess different solubility profiles compared to their free base counterparts. They are generally more soluble in polar solvents. A successful crystallization often employs a solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is too non-polar for your hydrochloride salt. Amine hydrochlorides are ionic and require polar solvents for dissolution.

  • Troubleshooting Steps:

    • Increase Polarity: If you are using a non-polar solvent, switch to a more polar one. Good starting points for amine hydrochlorides include alcohols (methanol, ethanol, isopropanol) or a mixture of a polar solvent with a less polar co-solvent.

    • Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a minimum amount of a "good" (high-solubility) polar solvent, and then add a "bad" (low-solubility) anti-solvent dropwise until the solution becomes slightly turbid. Heating this mixture should result in a clear solution from which crystals will form upon cooling.

    • Check for Impurities: Insoluble impurities might be present in your crude material. If the bulk of your compound dissolves but some particulate matter remains, you can perform a hot filtration to remove these before allowing the solution to cool.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with amine salts and often happens when the solution is too supersaturated or cools too quickly.

  • Causality & Troubleshooting:

    • High Supersaturation: The concentration of your compound in the solvent is too high.

      • Solution: Add more of the "good" solvent to the heated mixture to reduce the concentration.

    • Rapid Cooling: Cooling the solution too fast does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

      • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water, before transferring it to an ice bath.

    • Inappropriate Solvent System: The chosen solvent may not be ideal.

      • Solution: Experiment with different solvent systems. A slightly less effective solvent (in terms of dissolving power) might promote slower, more controlled crystallization.

Q3: No crystals are forming, even after the solution has cooled for a long time. What can I do to induce crystallization?

A3: This situation arises when the solution is not sufficiently supersaturated upon cooling, or there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of the pure crystalline product, add a tiny "seed" crystal to the cooled solution. This will act as a template for further crystal growth.

    • Increase Supersaturation:

      • Evaporation: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of your compound. Be careful not to evaporate too much solvent, which could lead to "oiling out."

      • Add an Anti-solvent: If you are using a single solvent, you can slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble) to the cooled solution until it becomes slightly cloudy.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several factors, primarily related to the solubility of your compound in the chosen solvent system.

  • Potential Causes & Solutions:

    • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Premature Crystallization: If crystals form too early during a hot filtration step, product will be lost.

      • Solution: Use a pre-heated funnel and flask for hot filtration, and add a slight excess of solvent to prevent premature crystallization. The excess solvent can be evaporated later.

    • Incomplete Precipitation: The compound may still have significant solubility at low temperatures in the chosen solvent.

      • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.

Experimental Protocol: Crystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of your starting material and the specific equipment used. A mixed solvent system of methanol (a "good" solvent) and diethyl ether (an "anti-solvent") is often effective for bicyclic amine hydrochlorides.

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Stir bar

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and gently heat the mixture with stirring in a water bath. Continue to add methanol dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. To do this, pre-heat a separate flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystal Growth: Once crystals begin to form, allow the flask to stand undisturbed at room temperature to allow for slow crystal growth. Slow cooling generally results in larger, purer crystals.

  • Complete Precipitation: After the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities from the surface of the crystals.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualization of the Crystallization Workflow

CrystallizationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble impurities Cool Slow Cooling Dissolve->Cool No insoluble impurities HotFilter->Cool Induce Induce Crystallization (Scratch/Seed) Cool->Induce No crystals Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Crystals form Induce->Isolate Wash Wash with Cold Anti-Solvent Isolate->Wash MotherLiquor Mother Liquor (Impurities) Isolate->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A flowchart of the general crystallization workflow.

Troubleshooting Logic Diagram

Troubleshooting Start Problem during Crystallization OilingOut Compound 'Oiled Out' Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield NotDissolving Compound Not Dissolving Start->NotDissolving Sol_Oiling Add more solvent Slow down cooling OilingOut->Sol_Oiling Sol_NoCrystals Scratch flask Add seed crystal Concentrate solution NoCrystals->Sol_NoCrystals Sol_LowYield Use less solvent Ensure complete cooling LowYield->Sol_LowYield Sol_NotDissolving Use a more polar solvent Try a solvent mixture NotDissolving->Sol_NotDissolving

Caption: A troubleshooting guide for common crystallization issues.

Solvent System Selection Data

The choice of solvent is critical for successful crystallization. The following table provides a starting point for solvent selection for this compound, based on general principles for amine salts.

Solvent/SystemPolarityRoleRationale
Methanol/Diethyl EtherPolar/Non-polarGood Solvent/Anti-solventMethanol effectively dissolves the hydrochloride salt at elevated temperatures. The addition of diethyl ether as an anti-solvent reduces the solubility upon cooling, promoting crystallization. A ratio of 95:5 has been reported for a similar compound.
Ethanol/WaterPolar/PolarGood Solvent/Co-solventBoth are polar, but the hydrochloride salt will likely have very high solubility in water. A small amount of water can be used to dissolve the compound, followed by the addition of ethanol as an anti-solvent.
IsopropanolPolarSingle SolventIsopropanol is less polar than methanol and may offer a better solubility profile (less soluble when cold) for some amine hydrochlorides, potentially leading to higher yields.
AcetonitrilePolar AproticSingle SolventCan be a good choice for crystallizing salts. Its aprotic nature may prevent the formation of solvates.

Improving the stability of 2-Azabicyclo[4.1.0]heptane intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-azabicyclo[4.1.0]heptane intermediates. This guide is designed to provide in-depth, field-proven insights into the stability and handling of these strained bicyclic systems. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes.

The 2-azabicyclo[4.1.0]heptane core, containing a fused aziridine ring, is a valuable synthetic intermediate due to its inherent ring strain.[1][2] This strain, while synthetically useful for ring-opening reactions, also makes the intermediate prone to decomposition if not handled correctly.[3][4] This guide will address the common challenges encountered when working with these reactive species.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and stability of 2-azabicyclo[4.1.0]heptane intermediates.

Q1: What are the primary factors that dictate the stability of my 2-azabicyclo[4.1.0]heptane intermediate?

A1: The stability is a balance of several factors, primarily revolving around the state of the aziridine nitrogen and the inherent strain of the bicyclic system.

  • Nitrogen Substitution (Activation State): The nature of the substituent on the aziridine nitrogen is critical.

    • Non-activated Aziridines: When the nitrogen bears an electron-donating group (e.g., an alkyl group), the aziridine is relatively stable and unreactive towards nucleophiles.[5][6]

    • Activated Aziridines: If the nitrogen has an electron-withdrawing group (e.g., tosyl, Boc), it becomes an "activated aziridine," which is more susceptible to nucleophilic attack.[5][6]

    • Aziridinium Ions: The most reactive form is the quaternary aziridinium ion, formed by protonation or intramolecular cyclization. These are highly electrophilic and readily undergo ring-opening. The key to stability is often to form this ion as a salt with a non-nucleophilic counter-ion (like tosylate) in an appropriate solvent.[5][6][7][8]

  • Ring Strain: The fusion of a three-membered aziridine ring with a six-membered cyclohexane ring results in significant angle and torsional strain.[2][9] This strain is the driving force for ring-opening reactions, as cleavage of the C-N bonds relieves this energy.[3][5] The 2-azabicyclo[4.1.0]heptane system is noted to be more strained and reactive than analogous seven-membered ring systems (azabicyclo[5.1.0]octane).[1]

  • Solvent Medium: The solvent plays a crucial role in stabilizing or destabilizing the intermediate. Aprotic polar solvents like acetonitrile have been shown to be effective in preparing stable bicyclic aziridinium tosylate salts.[5][6] The solvent can also influence the regioselectivity of ring-opening reactions through mechanisms like hydrogen bonding.[10]

Q2: My intermediate is referred to as "1-azoniabicyclo[4.1.0]heptane" in some literature. Is this the same as 2-azabicyclo[4.1.0]heptane?

A2: This is an excellent and important nomenclature question. They are closely related but represent different states of the molecule.

  • 2-Azabicyclo[4.1.0]heptane refers to the neutral bicyclic amine.

  • 1-Azoniabicyclo[4.1.0]heptane refers to the cationic, quaternary aziridinium ion form. This is the highly reactive intermediate generated, for example, through intramolecular cyclization of a precursor like 2-(4-tosyloxybutyl)aziridine.[5][6] It is this cationic form whose stability is the primary focus of this guide, as it is the key intermediate for subsequent ring-expansion reactions.

Q3: How should I store my 2-azabicyclo[4.1.0]heptane derivatives for maximum stability?

A3: Storage conditions are critical. For the isolated, stable salt forms (e.g., tosylate salts):

  • Temperature: Store at low temperatures (-20°C is recommended).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent interaction with atmospheric moisture and oxygen.

  • Purity: Ensure the material is free from residual acids, bases, or nucleophilic solvents from the purification process.

  • Container: Use a tightly sealed container. The compound should be stable for weeks to months under these conditions.[11] For neutral, non-activated derivatives, stability is generally higher, but these precautions are still best practice.[12][13]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My intermediate decomposes immediately upon formation, and I never achieve isolation.

Potential Cause Scientific Rationale Recommended Solution
Presence of Nucleophiles The strained aziridinium ion is highly electrophilic. Trace amounts of water, alcohols, or other nucleophilic species in your reaction will rapidly attack and open the ring.[14][15]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere (argon or nitrogen).
Incorrect pH Acidic conditions will protonate the aziridine, forming the highly reactive aziridinium ion, which can be attacked by any available nucleophile.[14][16] Strong bases can also promote side reactions.Maintain a neutral pH unless the reaction chemistry requires otherwise. If generating the intermediate via cyclization with a base, use a non-nucleophilic base and control the stoichiometry carefully.
Elevated Temperature The ring-opening process has an activation energy barrier. Higher temperatures provide the energy to overcome this barrier, accelerating decomposition.[17]Generate and handle the intermediate at low temperatures (e.g., 0°C to -78°C). If a subsequent reaction requires heating, add the nucleophile at low temperature before warming the mixture.

Problem 2: My reaction yields a mixture of piperidine and azepane derivatives. How can I improve the regioselectivity of the ring-opening?

This is a common and fundamental challenge. The formation of either a piperidine or an azepane depends on whether the nucleophile attacks the bridge carbon (C7) or the bridgehead carbon (C6).[5][8]

Stabilization_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Controlled Reaction A 2-(4-hydroxybutyl)aziridine B 2-(4-tosyloxybutyl)aziridine A->B  p-TsCl, Et3N, CH2Cl2, RT C 1-Azoniabicyclo[4.1.0]heptane Tosylate (Stable Salt) B->C  Anhydrous CH3CN, RT D Ring-Opened Products (Piperidines/Azepanes) C->D  Add Nucleophile (e.g., NaOAc)

References

Troubleshooting low yields in halogenated aminocyclopropane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for halogenated aminocyclopropane synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful, yet often challenging, reactions. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction yields and obtain your target molecules with greater efficiency.

Introduction: The Challenge of Halogenated Aminocyclopropanes

Halogenated aminocyclopropanes are valuable building blocks in medicinal chemistry and materials science. However, their synthesis, particularly when employing N-halo reagents, can be fraught with challenges leading to disappointingly low yields. The inherent reactivity and potential instability of N-haloamines, such as Chloramine-T, introduce a unique set of variables that must be carefully controlled. This guide will provide a systematic approach to identifying and resolving the common pitfalls encountered in these reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or non-existent. What are the most common culprits when using an N-haloamine like Chloramine-T for aminocyclopropanation?

A1: Low to no yield in these reactions often points to one of three primary areas: the integrity of your N-haloamine reagent, the presence of moisture, or suboptimal reaction conditions. N-haloamines, such as Chloramine-T, can degrade upon prolonged exposure to the atmosphere, losing their active halogen content.[1] It is also crucial to maintain strictly anhydrous conditions, as water can react with the N-haloamine to produce hypochlorite, leading to undesired side reactions rather than the intended aminocyclopropanation.[2]

Q2: I'm observing multiple spots on my TLC plate, and purification is extremely difficult, leading to significant product loss. What are the likely side products?

A2: The formation of multiple byproducts is a common issue. With N-halo-sulfonamides like Chloramine-T, several side reactions can occur. These include the formation of dihalogenated compounds, oxidation of the substrate or solvent, and hydrolysis of the sulfonamide group.[3] The presence of trace metals can also catalyze undesired pathways.[4] Identifying these byproducts is key to diagnosing the problem. Techniques such as LC-MS and NMR spectroscopy are invaluable for characterizing these impurities.[5]

Q3: How can I be sure my N-haloamine reagent is active and suitable for the reaction?

A3: The quality of your N-haloamine is paramount. It's recommended to use a freshly opened bottle or to test the activity of older reagents. A simple iodometric titration can be used to determine the concentration of active chlorine in your N-chloro-sulfonamide.[6] Visually, the reagent should be a fine, white powder. Any discoloration may indicate decomposition.

Q4: Can the order of addition of reagents impact the yield?

A4: Absolutely. The order of addition can be critical in controlling the concentration of reactive intermediates and minimizing side reactions. For instance, in a transition-metal-catalyzed reaction, adding the N-haloamine slowly to the mixture of the alkene and catalyst can help to keep the concentration of the N-haloamine low, thus disfavoring side reactions.

Troubleshooting Guide: From Low Yields to Optimized Reactions

This section provides a systematic approach to troubleshooting low yields. The following table outlines potential causes and their corresponding solutions, grounded in chemical principles.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Formation Degraded N-Haloamine Reagent Solution: Use a fresh bottle of the N-haloamine or verify the active halogen content of your current stock via iodometric titration.[6] Rationale: N-haloamines like Chloramine-T can decompose over time, especially with exposure to moisture and light, leading to a loss of the electrophilic halogen required for the reaction.[1]
Presence of Moisture Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen). Rationale: Water can hydrolyze N-haloamines to form hypochlorous acid, which can lead to a variety of undesired oxidation and chlorination side reactions, consuming your starting material and reagent.[2][7]
Suboptimal Reaction Temperature Solution: Systematically screen a range of temperatures. Start at a lower temperature and gradually increase it. Rationale: While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the N-haloamine and promote side reactions. A careful balance is necessary.
Formation of Multiple Byproducts Side Reactions of the N-Haloamine Solution: Adjust the stoichiometry to use a minimal excess of the N-haloamine. Consider slow addition of the reagent. Rationale: High concentrations of the N-haloamine can lead to over-halogenation or oxidation of the substrate. Slow addition maintains a low, steady concentration of the reactive species. Chloramine-T is a known strong oxidant.[1]
Hydrolysis of the Sulfonamide Solution: Control the pH of the reaction mixture, avoiding strongly acidic or basic conditions if possible. Rationale: The sulfonamide group can be susceptible to hydrolytic cleavage under certain pH conditions, leading to undesired byproducts.[3]
Unwanted Catalytic Activity Solution: If using a transition metal catalyst, screen different ligands or metals. Ensure high purity of all reagents to avoid trace metal contamination. Rationale: The choice of metal and ligand can significantly influence the reaction pathway. Trace metal impurities can catalyze a variety of unwanted side reactions.[4]
Difficult Purification & Product Loss Product Instability Solution: Use a milder purification method, such as column chromatography on deactivated silica gel. Avoid excessive heat during solvent removal. Rationale: Halogenated aminocyclopropanes can be sensitive to acidic conditions on standard silica gel or high temperatures, leading to decomposition or rearrangement.
Co-elution of Byproducts Solution: Employ alternative purification techniques like preparative HPLC or crystallization. Rationale: If byproducts have similar polarities to the desired product, standard column chromatography may not be sufficient for separation.

Experimental Protocols

Protocol 1: Iodometric Titration for Active Halogen Content

This protocol allows for the quantification of the active chlorine in N-chloro-sulfonamides like Chloramine-T.

Materials:

  • N-chloro-sulfonamide sample

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution

  • Acetic acid

  • Deionized water

Procedure:

  • Accurately weigh a sample of the N-chloro-sulfonamide (e.g., 100 mg) and dissolve it in deionized water.

  • Add an excess of potassium iodide and acidify the solution with acetic acid. The solution should turn a yellow-brown color due to the formation of iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add a few drops of starch indicator solution. The solution will turn a deep blue/black.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Calculate the active chlorine content based on the volume of sodium thiosulfate solution used.

Visualizing the Reaction and Troubleshooting Workflow

Diagram 1: General Reaction Scheme and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Alkene Alkene Product Halogenated Aminocyclopropane Alkene->Product Desired Cyclopropanation Dihalogenation Dihalogenation Alkene->Dihalogenation Incorrect Stoichiometry NHaloamine N-Haloamine (e.g., Chloramine-T) NHaloamine->Product Oxidation Oxidation Products NHaloamine->Oxidation Excess Reagent Hydrolysis Sulfonamide Hydrolysis NHaloamine->Hydrolysis Presence of Water Catalyst Catalyst (optional) Catalyst->Product

Caption: Key reaction pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yields

Start Low Yield Observed CheckReagent 1. Verify N-Haloamine Activity (Iodometric Titration) Start->CheckReagent CheckConditions 2. Assess Reaction Conditions (Anhydrous, Temperature) CheckReagent->CheckConditions Reagent OK AnalyzeByproducts 3. Identify Byproducts (TLC, LC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions OK OptimizeStoichiometry Optimize Stoichiometry & Order of Addition AnalyzeByproducts->OptimizeStoichiometry Side Reactions Identified OptimizePurification Optimize Purification Method AnalyzeByproducts->OptimizePurification Purification Loss SuccessfulReaction Improved Yield OptimizeStoichiometry->SuccessfulReaction OptimizePurification->SuccessfulReaction

Caption: A systematic workflow for troubleshooting low yields.

References

Safe handling and storage procedures for 2-Azabicyclo[4.1.0]heptane HCl.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the safe handling and storage of 2-Azabicyclo[4.1.0]heptane HCl (CAS No. 1427195-18-3). As a Senior Application Scientist, this document is designed to provide both procedural instructions and the scientific rationale behind these recommendations, ensuring experimental success and user safety.

Disclaimer: Specific safety data for 2-Azabicyclo[4.1.0]heptane HCl is not extensively published. The following guidelines are based on best practices for handling structurally similar bicyclic amine hydrochlorides. Users must consult the supplier-specific Safety Data Sheet (SDS) for definitive information and adhere to all institutional and governmental safety regulations.

Core Concepts: Understanding the Compound

2-Azabicyclo[4.1.0]heptane HCl is a bicyclic amine hydrochloride. Its structure suggests it should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory tract. The hydrochloride salt form generally improves stability and solubility in aqueous media compared to the free base.

Key Structural Features and Their Implications:
  • Bicyclic Amine: The strained ring system may be susceptible to certain chemical reactions. The nitrogen atom provides a site for protonation and potential reactivity.

  • Hydrochloride Salt: This salt is typically a crystalline solid, which can pose an inhalation hazard if handled as a fine powder. It is generally more stable than the free base but can react with strong bases to liberate the free amine.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation.[1]
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Minimizes inhalation of the compound, which may cause respiratory tract irritation.[1]
Engineering Controls

Proper ventilation is crucial when handling 2-Azabicyclo[4.1.0]heptane HCl, especially in its solid form.

  • Fume Hood: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Storage

Correct storage conditions are essential to maintain the stability and purity of the compound.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1]Prevents thermal degradation.
Atmosphere Keep container tightly closed.[1]Protects from moisture and atmospheric contaminants.
Incompatibilities Store away from strong oxidizing agents and strong bases.[1]Avoids potentially hazardous chemical reactions.

Troubleshooting Guide

This section addresses common issues that may arise during the use of 2-Azabicyclo[4.1.0]heptane HCl in experimental settings.

Q1: My compound has changed color/consistency. What should I do?
  • Possible Cause: This could indicate degradation due to improper storage (exposure to moisture, light, or incompatible substances) or contamination.

  • Troubleshooting Steps:

    • Do not use the compound.

    • Review your storage conditions against the recommendations.

    • If the cause is unclear, it is safest to dispose of the material according to institutional guidelines and obtain a fresh batch.

Q2: I am having trouble dissolving the compound. Any suggestions?
  • Possible Cause: Solubility can be affected by the choice of solvent, pH, and temperature.

  • Troubleshooting Steps:

    • Solvent Selection: While the hydrochloride salt is generally water-soluble, solubility can be enhanced in slightly acidic aqueous solutions. For organic solvents, polar aprotic solvents may be suitable, but always perform a small-scale solubility test first.

    • pH Adjustment: If dissolving in a buffered solution, ensure the pH is compatible with maintaining the protonated amine.

    • Gentle Warming/Sonication: These techniques can aid dissolution, but be cautious of potential degradation at elevated temperatures.

Q3: My reaction is not proceeding as expected. Could the starting material be the issue?
  • Possible Cause: If the compound has degraded, it will not have the expected reactivity.

  • Troubleshooting Steps:

    • Purity Check: If you have the analytical capabilities (e.g., NMR, LC-MS), verify the purity and identity of your starting material.

    • Fresh Sample: If in doubt, use a fresh, unopened sample of the compound for your reaction.

Frequently Asked Questions (FAQs)

Q4: What are the primary hazards associated with 2-Azabicyclo[4.1.0]heptane HCl?
  • Based on data for similar compounds, the primary hazards are expected to be:

    • Skin Irritation: May cause redness and discomfort upon contact.[1]

    • Eye Irritation: Can cause serious eye irritation.[1]

    • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]

Q5: What should I do in case of accidental exposure?
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Q6: How should I dispose of waste containing this compound?
  • Dispose of in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance. Do not allow the material to enter drains or waterways.[1]

Q7: What are the known incompatibilities?
  • Avoid contact with strong oxidizing agents, as this may lead to vigorous reactions. Also, avoid strong bases, which will deprotonate the hydrochloride salt to form the free amine, potentially altering its properties and stability.[1]

Q8: What are the hazardous decomposition products?
  • Upon thermal decomposition, this compound may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

Visual Guides

Workflow for Safe Handling

A Preparation B Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Work in a Fume Hood B->C D Weigh Compound C->D E Prepare Solution D->E F Storage G Seal Container Tightly F->G H Store in a Cool, Dry Place G->H I Away from Incompatibles H->I J Cleanup K Wipe Down Work Area J->K L Dispose of Waste Properly K->L

Caption: Workflow for the safe handling of 2-Azabicyclo[4.1.0]heptane HCl.

Decision Tree for Accidental Spills

A Spill Occurs B Alert Others in the Area A->B C Is the Spill Large or Small? B->C D Small Spill C->D Small E Large Spill C->E Large F Wear Appropriate PPE D->F J Evacuate the Area E->J G Cover with Inert Absorbent Material F->G H Collect and Place in a Sealed Container for Disposal G->H I Clean the Area with Soap and Water H->I K Contact EH&S Immediately J->K

References

Technical Support Center: Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azabicyclo[4.1.0]heptane derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic endeavors. The content is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Cyclopropanation Reactions - Formation of the Bicyclic Core

The construction of the 2-azabicyclo[4.1.0]heptane skeleton often involves the cyclopropanation of a corresponding unsaturated δ-lactam or a related nitrogen-containing six-membered ring. This section addresses common issues arising from these crucial reactions.

FAQ 1: My cyclopropanation of an unsaturated δ-lactam using a diazo compound and a metal catalyst is giving low yields and a mixture of diastereomers. How can I improve this?

Answer:

Low yields and poor diastereoselectivity are common hurdles in the metal-catalyzed cyclopropanation of unsaturated δ-lactams.[1][2] Several factors can influence the outcome of this reaction, including the choice of catalyst, solvent, temperature, and the nature of the protecting group on the nitrogen.

Troubleshooting Guide:

  • Catalyst Selection: The choice of metal catalyst is critical. Rhodium and copper catalysts are commonly employed for the decomposition of diazo compounds.[1] For instance, Rh₂(OAc)₄ is a robust catalyst, but for achieving high diastereoselectivity, chiral copper complexes or rhodium catalysts with chiral ligands might be necessary. A systematic investigation of different catalytic systems is often required to find the optimal one for a specific substrate.[1]

  • Solvent and Temperature Effects: The polarity of the solvent can influence the reactivity of the carbene intermediate and the transition state geometry. Non-polar solvents like dichloromethane (DCM) or toluene are often good starting points. The reaction temperature should be carefully controlled. Lowering the temperature can sometimes enhance diastereoselectivity by favoring the kinetically controlled product.

  • Protecting Group Strategy: The protecting group on the lactam nitrogen can exert significant steric and electronic effects, thereby influencing the facial selectivity of the cyclopropanation. Bulky protecting groups may direct the incoming carbene to the less hindered face of the double bond. It's worth exploring different protecting groups (e.g., Boc, Cbz, Bn) to optimize the stereochemical outcome.

  • Diazo Compound Addition: Slow addition of the diazo compound to the reaction mixture is crucial to maintain a low concentration of the reactive carbene species. This minimizes side reactions such as carbene dimerization.

Experimental Protocol Example (General):

  • To a solution of the unsaturated δ-lactam (1.0 equiv) and the metal catalyst (1-5 mol%) in a suitable dry solvent (e.g., DCM) under an inert atmosphere (e.g., argon), add a solution of the diazo compound (1.1-1.5 equiv) in the same solvent dropwise over a period of 1-4 hours at the desired temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

Table 1: Effect of Catalyst on Diastereoselectivity (Illustrative)

CatalystDiastereomeric Ratio (exo:endo)
Rh₂(OAc)₄1:1
Cu(acac)₂3:1
Chiral Copper-Box>10:1

Workflow for Optimizing Diastereoselectivity

G cluster_0 Problem: Low Diastereoselectivity cluster_1 Optimization Strategy cluster_2 Analysis & Refinement A Initial Reaction Conditions B Vary Metal Catalyst (Rh, Cu, Chiral Ligands) A->B Troubleshoot C Screen Solvents (DCM, Toluene, etc.) A->C Troubleshoot D Adjust Temperature (0°C, RT, -20°C) A->D Troubleshoot E Modify N-Protecting Group (Boc, Cbz, Bn) A->E Troubleshoot F Analyze Diastereomeric Ratio (NMR, Chiral HPLC) B->F C->F D->F E->F G Identify Optimal Conditions F->G

Caption: A systematic approach to optimizing diastereoselectivity.

FAQ 2: I am attempting a Simmons-Smith cyclopropanation on an enamine precursor, but I am observing significant amounts of byproducts and low conversion. What could be the issue?

Answer:

The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a powerful method for cyclopropanation.[3][4] However, its application to enamines can be challenging due to the nucleophilic nature of the enamine and potential side reactions.[3][5]

Troubleshooting Guide:

  • Reagent Quality: The quality of the zinc-copper couple and diiodomethane is paramount. The zinc should be activated, often by treatment with acid and then copper sulfate, to ensure a reactive surface. Diiodomethane should be fresh and free of iodine, which can cause side reactions. The Furukawa modification, using diethylzinc (Et₂Zn) in place of the zinc-copper couple, can sometimes improve reactivity and yield.[3]

  • Enamine Stability and Purity: Enamines can be sensitive to moisture and air. Ensure your enamine precursor is pure and handled under anhydrous and inert conditions. Any impurities can interfere with the formation of the organozinc reagent or react with it.

  • Side Reactions:

    • Methylation: The zinc carbenoid can act as a methylating agent, especially with heteroatoms.[3] If your substrate has other nucleophilic functional groups, you might observe methylation as a side reaction.

    • Amine Coordination: The nitrogen of the enamine can coordinate to the zinc reagent, potentially deactivating it or leading to undesired reaction pathways.

    • Polymerization: Enamines can be prone to polymerization under acidic conditions that might be generated from impurities.

Experimental Protocol Example (Modified Simmons-Smith):

  • In an oven-dried flask under an argon atmosphere, prepare the activated zinc-copper couple.

  • Add dry diethyl ether and diiodomethane to the activated zinc. Stir the mixture at room temperature for 30-60 minutes to form the carbenoid reagent.

  • Cool the mixture to 0 °C and add a solution of the enamine in dry diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Potential Side Reaction Pathway

G A Enamine Substrate C Desired 2-Azabicyclo[4.1.0]heptane A->C Desired Cyclopropanation D Side Product: N-Methylated Species A->D Undesired Methylation E Side Product: Polymerization A->E Undesired Polymerization B Simmons-Smith Reagent (ICH2ZnI) B->C B->D B->E

Caption: Competing reactions in Simmons-Smith cyclopropanation of enamines.

Section 2: Ring-Opening and Functionalization Reactions

Once the 2-azabicyclo[4.1.0]heptane core is synthesized, subsequent reactions often involve the regioselective opening of the strained three-membered ring to introduce further functionality.

FAQ 3: I am trying to perform a nucleophilic ring-opening of my 2-azabicyclo[4.1.0]heptane derivative, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The regioselectivity of the nucleophilic ring-opening of 2-azabicyclo[4.1.0]heptanes is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.[6][7] The attack can occur at either the bridgehead carbon or the other carbon of the aziridine ring.

Troubleshooting Guide:

  • Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom. Analyze the substitution pattern of your bicyclic system. Bulky substituents on or near one of the aziridine carbons will direct the nucleophile to the other.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the partial positive charge on the aziridine carbons, making one more susceptible to nucleophilic attack. For instance, an adjacent carbonyl group can activate the neighboring carbon.

  • Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the nitrogen atom, activating the aziridine ring and potentially influencing the regioselectivity of the attack.[6] Different Lewis acids can exhibit different coordinating abilities and may lead to different regioisomeric outcomes.

  • Nucleophile Choice: The nature of the nucleophile plays a significant role. "Hard" nucleophiles may favor attack at the more electrophilic carbon, while "soft" nucleophiles might be more sensitive to steric factors.

Regioselective Ring-Opening Strategies

G cluster_0 Substrate & Reagents cluster_1 Reaction Pathways cluster_2 Controlling Factors A 2-Azabicyclo[4.1.0]heptane Derivative C Attack at C1 (Bridgehead) A->C Pathway A D Attack at C6 A->D Pathway B B Nucleophile (Nu-) B->C B->D E Steric Hindrance E->C Directs away from bulky groups F Electronic Effects F->D Activates adjacent carbon G Lewis Acid Catalyst G->A Coordinates to Nitrogen

Caption: Factors influencing the regioselectivity of ring-opening.

Section 3: Kulinkovich-Type Reactions for Aminocyclopropane Synthesis

An alternative and powerful route to aminocyclopropanes, which are precursors to 2-azabicyclo[4.1.0]heptane derivatives, is the Kulinkovich reaction and its variations.[8][9][10][11]

FAQ 4: My Kulinkovich reaction on an amide to form a cyclopropylamine is giving low yields and a significant amount of ethene as a byproduct. How can I optimize this?

Answer:

The formation of ethene is a known side reaction in the Kulinkovich reaction when using ethylmagnesium bromide.[8][9] This occurs via β-hydride elimination from the intermediate titanacyclopropane. Low yields of the desired aminocyclopropane can be due to this competing pathway and other factors.

Troubleshooting Guide:

  • Grignard Reagent: To avoid the ethene side reaction, you can use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide. Alternatively, using higher alkylmagnesium halides (e.g., propylmagnesium bromide) can also be effective, and in some cases, can lead to high diastereoselectivity.[9]

  • Stoichiometry: The ratio of the Grignard reagent to the titanium alkoxide catalyst is crucial. A 1:1 ratio of titanium(IV) isopropoxide to EtMgBr can maximize the non-productive side reaction leading to ethene.[9] Therefore, careful optimization of this ratio is necessary.

  • Substrate Reactivity: The Kulinkovich reaction is most efficient with non-enolizable esters.[8] While the de Meijere variation extends this to amides, the reactivity can be lower.[10] Ensure your amide substrate is pure and the reaction is run under strictly anhydrous conditions.

  • Reaction Temperature: The thermal stability of the intermediate organotitanium species can be a factor. Running the reaction at lower temperatures may help to suppress side reactions.

Table 2: Effect of Grignard Reagent on Byproduct Formation (Illustrative)

Grignard ReagentMajor Byproduct
Ethylmagnesium BromideEthene
Methylmagnesium BromideNone (avoids β-hydride elimination)
Propylmagnesium BromidePropane

Kulinkovich Reaction Mechanism and Side Reaction

G cluster_0 Catalyst Formation cluster_1 Productive Pathway cluster_2 Side Reaction Pathway A Ti(O-iPr)4 + 2 EtMgBr B [Et2Ti(O-iPr)2] A->B C Titanacyclopropane B->C β-hydride elimination E Aminocyclopropane Product C->E Reaction with Amide F Ethene + Ti(III) species C->F Reaction with Ti(O-iPr)4 D Amide Substrate D->E

Caption: The desired reaction pathway and a competing side reaction in the Kulinkovich reaction.

References

Optimization of sBuLi/TMEDA chlorine-lithium exchange for monochloro substrates.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organometallic chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This center focuses on a powerful yet sensitive transformation: the chlorine-lithium exchange on monochloro substrates using sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA).

Section 1: Foundational Principles & Core Mechanism

This section addresses the fundamental questions regarding the "why" and "how" of the s-BuLi/TMEDA system. Understanding these principles is the first step toward successful optimization.

Q1: What is the role of s-BuLi in the chlorine-lithium exchange, and why is it often preferred over n-BuLi or t-BuLi for this specific transformation?

A: sec-Butyllithium (s-BuLi) serves as the organolithium reagent that exchanges its lithium atom for the chlorine atom on your substrate. The choice of alkyllithium is critical and is governed by a balance of basicity, steric hindrance, and stability.[1]

  • n-Butyllithium (n-BuLi): While a workhorse in organic synthesis, n-BuLi is often not reactive enough to efficiently perform a chlorine-lithium exchange, especially at the low temperatures required to prevent side reactions. It is more commonly used for bromine or iodine exchange.[2]

  • tert-Butyllithium (t-BuLi): This reagent is extremely reactive and basic. While it can readily perform the Cl-Li exchange, its high basicity often leads to competing side reactions, such as deprotonation (metalation) of acidic protons on the substrate or reaction with ethereal solvents like THF.[3][4]

  • sec-Butyllithium (s-BuLi): s-BuLi offers a crucial balance. It is significantly more basic and reactive than n-BuLi, allowing the Cl-Li exchange to proceed at very low temperatures (typically -78 °C to -100 °C).[1][5] However, it is generally less prone to unwanted deprotonation reactions than t-BuLi, providing a wider window for selective halogen exchange.

Table 1: Comparison of Common Alkyllithium Reagents

ReagentRelative BasicityTypical Use CasesKey Considerations
n-BuLiModerateBr/I exchange, deprotonation of relatively acidic C-H bondsOften too slow for Cl-Li exchange at low temperatures.[6]
s-BuLiHighCl/Br exchange , deprotonation of weak carbon acidsExcellent reactivity/selectivity balance for Cl-Li exchange.[1]
t-BuLiVery HighDifficult deprotonations, reactive halogen exchangesHigh reactivity can lead to side reactions and solvent degradation.[1][7]
Q2: What is the precise function of TMEDA in this reaction? Is it always necessary?

A: The role of TMEDA (N,N,N',N'-tetramethylethylenediamine) is multifaceted and crucial for both reactivity and selectivity.[8] In non-coordinating hydrocarbon solvents, alkyllithiums like s-BuLi exist as large aggregates (tetramers or hexamers), which are not very reactive.[1]

TMEDA's primary functions are:

  • Deaggregation: As a bidentate Lewis base, TMEDA chelates to the lithium cations, breaking down the large aggregates into smaller, more reactive species, such as dimers or monomers.[3][7][8] This deaggregation dramatically increases the effective concentration of the reactive organolithium and accelerates the rate of exchange.[9][10]

  • Increased Basicity/Reactivity: By coordinating to the lithium ion, TMEDA polarizes the carbon-lithium bond, increasing the carbanionic character of the sec-butyl group.[6] This enhances the overall nucleophilicity and basicity of the reagent, making it more effective at the desired exchange.

  • Stabilization of Intermediates: TMEDA can also stabilize the resulting aryllithium or alkyllithium product, potentially preventing decomposition or unwanted side reactions.[8][11]

While not strictly necessary in a coordinating solvent like THF, the addition of TMEDA almost always results in faster, cleaner, and more efficient chlorine-lithium exchange.[12] In hydrocarbon solvents, it is essential.[9]

Q3: What is the accepted mechanism for the chlorine-lithium exchange?

A: The prevailing mechanism for the lithium-halogen exchange is a nucleophilic pathway that proceeds through an "ate-complex" intermediate.[2] This is generally favored over a single-electron transfer (SET) or radical pathway, especially at very low temperatures.

The key steps are:

  • Formation of the Ate-Complex: The carbanionic carbon of the s-BuLi reagent attacks the chlorine atom of the monochloro substrate. This forms a transient, hypervalent "ate-complex" where the chlorine is bonded to both the lithium and the carbon of the substrate.

  • Exchange: This complex then rearranges, expelling the more stable carbanion. In a successful exchange, the newly formed aryllithium or vinyllithium is more stable than the s-butyllithium anion, driving the equilibrium forward. The other product is sec-butyl chloride.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RCl Ar-Cl ate_complex [Ar-Cl(Li)-sBu]⁻ RCl->ate_complex Nucleophilic Attack sBuLi s-BuLi • TMEDA sBuLi->ate_complex RLi Ar-Li ate_complex->RLi Exchange sBuCl s-BuCl ate_complex->sBuCl G start Problem: Low/No Conversion q1 Is the s-BuLi solution clear and recently titrated? start->q1 a1_yes Titrate s-BuLi. Use fresh reagent. q1->a1_yes No q2 Was all glassware rigorously dried? q1->q2 Yes end_node Re-run experiment with optimized conditions. a1_yes->end_node a2_yes Oven-dry/flame-dry glassware under inert gas. q2->a2_yes No q3 Is the solvent anhydrous? q2->q3 Yes a2_yes->end_node a3_yes Use freshly distilled solvent. q3->a3_yes No q3->end_node Yes a3_yes->end_node

References

Avoiding emulsion formation during aqueous extraction of azabicyclo compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with azabicyclo compounds. This resource provides expert advice and practical solutions for a common and often frustrating challenge: emulsion formation during aqueous liquid-liquid extraction. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven experience to help you optimize your separations, improve yield, and save valuable time.

Troubleshooting Guide: Immediate Solutions for Emulsions

This section is designed for when you are facing an active emulsion and need to resolve it quickly.

Q: I've just shaken my separatory funnel and now have a persistent emulsion. What should I do first?

A: The first principle in dealing with an emulsion is to start with the least invasive methods and escalate only as needed. An emulsion is a suspension of one immiscible liquid within another, often stabilized by compounds acting as surfactants at the interface.[1][2] For azabicyclo compounds, the molecule itself can act as a surfactant, especially at a pH near its pKa, where both protonated (charged) and free-base (neutral) forms coexist.

We recommend a tiered approach to breaking the emulsion:

  • Patience and Gentle Agitation: Often, the simplest solution is time. Allow the separatory funnel to stand undisturbed for 15-60 minutes.[3][4][5] You can gently tap the side of the glass or slowly swirl the mixture to encourage the dispersed droplets to coalesce.[3][4]

  • "Salting Out" with Brine: If waiting is ineffective, the most common and highly effective technique is to add a saturated solution of sodium chloride (brine) or even solid salt (NaCl or Na₂SO₄).[6][7] This dramatically increases the ionic strength of the aqueous layer. This makes the polar aqueous phase even more polar, decreasing the solubility of organic molecules and forcing them into the organic layer, which helps disrupt the emulsion.[1][8][9]

  • pH Modification: Since azabicyclo compounds are basic, their solubility is highly pH-dependent.[10] If the emulsion formed during a basic extraction (to isolate the free base), add a few drops of dilute acid (e.g., 1M HCl) to protonate the amine, making it more water-soluble and potentially breaking the emulsion. Conversely, if you are performing an acidic wash, adding a dilute base can help. Be mindful that this will affect which layer your compound resides in.[9]

  • Filtration: You can physically disrupt the emulsion by passing the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool in a funnel.[6][7] This method works by providing a large surface area for the droplets to coalesce upon. Phase separation paper, which is highly hydrophobic, can also be used to separate the organic layer from the aqueous phase and the emulsified interface.[6]

  • Centrifugation: If available, centrifugation is a highly effective mechanical method.[1][3][4] The applied force accelerates the separation of the denser and lighter phases, effectively breaking the emulsion. This is often the best method for very persistent emulsions.[3][4]

Below is a decision tree to guide you through the process.

G start Emulsion Formed wait Let stand for 30-60 min. Gentle swirling. start->wait check1 Is it resolved? wait->check1 add_salt Add Saturated Brine (NaCl) or solid Na2SO4. check1->add_salt No resolved Phases Separated check1->resolved Yes check2 Is it resolved? add_salt->check2 adjust_ph Adjust pH away from pKa (add dilute acid or base). check2->adjust_ph No check2->resolved Yes check3 Is it resolved? adjust_ph->check3 filter Filter through Celite® or phase separation paper. check3->filter No check3->resolved Yes check4 Is it resolved? filter->check4 centrifuge Centrifuge the mixture. check4->centrifuge No check4->resolved Yes centrifuge->resolved

Caption: Decision workflow for breaking an existing emulsion.

Frequently Asked Questions (FAQs)

This section addresses the underlying principles of emulsion formation with azabicyclo compounds and provides strategies for prevention.

Q: Why are my azabicyclo compound extractions so prone to forming emulsions?

A: This is a common issue rooted in the chemical nature of your target molecule. Azabicyclo compounds are bicyclic amines. Their structure imparts a degree of amphiphilic character—meaning they have both hydrophobic (the bulky, non-polar bicyclic ring system) and hydrophilic (the polar nitrogen atom) regions.

At a pH close to the pKa of the amine, a significant population of the molecule can exist in both its neutral (free base) and protonated (ammonium salt) forms. This mixture is particularly effective at stabilizing the interface between the organic and aqueous layers, much like a soap or detergent, leading to persistent emulsions.[1][6] Furthermore, crude reaction mixtures can contain other surfactant-like impurities that exacerbate the problem.[6]

Q: How can I proactively prevent emulsions from forming?

A: Prevention is always the superior strategy.[1][6] The goal is to minimize the conditions that favor emulsion stability.

  • Control Agitation: Avoid vigorous, high-energy shaking of the separatory funnel. This creates a large number of very fine droplets that are difficult to separate. Instead, use gentle, repeated inversions or a swirling motion to create sufficient surface area for the extraction to occur without violent mixing.[6]

  • Ensure Complete pH Partitioning: The most critical factor is pH control. Before extracting, adjust the pH of the aqueous phase to be at least 2 units away from the pKa of your azabicyclo compound.

    • To extract into the organic layer: Make the aqueous phase strongly basic (pH > pKa + 2). This ensures the compound is overwhelmingly in its neutral, non-polar free base form, which has minimal affinity for the aqueous phase and won't act as a surfactant.

    • To wash the compound into the aqueous layer: Make the aqueous phase strongly acidic (pH < pKa - 2). This ensures it is fully protonated into its charged, highly polar salt form, which is very soluble in water.

  • Pre-emptive Salting Out: Add salt (e.g., NaCl) to the aqueous solution before adding the organic solvent and performing the extraction.[3][4] This pre-saturates the aqueous layer and can significantly reduce the likelihood of emulsion formation from the start.[8]

  • Consider Your Solvent System: The choice of organic solvent matters. Solvents with densities very close to water can be problematic. Dichloromethane (DCM), while effective, is notorious for forming emulsions.[11] If you encounter persistent issues, consider switching to a different solvent system.

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq_protonated aq_protonatedH+ (Charged) Water Soluble org_neutral org_neutral: (Neutral Free Base) Organic Soluble control pH Control control->aq_protonated pH < pKa - 2 (Acidic Wash) control->org_neutral pH > pKa + 2 (Basic Extraction)

Caption: Effect of pH on azabicyclo compound partitioning.

Q: Which salt is best for "salting out," and is there a protocol?

A: Sodium chloride (NaCl) is the most common, cheapest, and usually very effective choice for creating brine. Sodium sulfate (Na₂SO₄) is also an excellent option and is often used as a drying agent, but it can also be used to break emulsions.[3][4][12] The general principle follows the Hofmeister series, which ranks ions based on their ability to salt out proteins, a concept that extends to other solutes.[12]

Method Principle of Action Advantages Considerations
Let Stand / Gentle Swirl Gravity and time allow droplets to coalesce naturally.[3][5]No reagents added; simplest method.Can be very time-consuming or ineffective for stable emulsions.
Salting Out (Brine/Salt) Increases aqueous phase ionic strength, reducing organic solubility.[1][8]Highly effective, cheap, and simple.Increases aqueous waste salinity; may not work for all systems.
pH Adjustment Alters the charge state of the amine, changing its solubility and surfactant properties.[3][9][10]Very effective for basic compounds; targets the source of the problem.Changes the layer in which the product resides; requires careful control.
Filtration (Celite®/Glass Wool) Provides a surface for small droplets to merge into larger ones.[6][7][11]Physically disrupts the emulsion without adding soluble reagents.Can lead to some loss of material on the filter medium.
Solvent Addition Changes the polarity and density of the organic phase to destabilize the interface.[1][9]Can be effective for specific solvent systems.Dilutes the product; adds another solvent to be removed later.
Centrifugation Mechanical force accelerates phase separation based on density differences.[1][4]Often the most powerful and definitive method.Requires specialized and often large-scale equipment.
Temperature Change Gentle heating can decrease viscosity and aid coalescence.[9]Simple to implement.Risk of degrading thermally sensitive compounds.
Table 1: Comparative summary of common emulsion-breaking techniques.

Experimental Protocols

Protocol 1: Breaking a Persistent Emulsion via Celite® Filtration

This protocol is recommended when salting out and pH adjustment have failed.

Materials:

  • Buchner funnel and appropriately sized filter flask

  • Filter paper (to fit the funnel)

  • Celite® 545 (or a similar grade of diatomaceous earth)

  • Spatula

  • Vacuum source

Procedure:

  • Set up the Apparatus: Place the Buchner funnel on the filter flask and connect the flask to a vacuum source. Place a piece of filter paper in the funnel.

  • Prepare the Celite® Pad: With the vacuum off, add a 1-2 cm layer of Celite® into the Buchner funnel. Wet the pad with the pure organic solvent you are using for the extraction to settle the Celite®.

  • Apply Vacuum: Turn on the vacuum gently to pull the solvent through, creating a compact, even pad of Celite®. Release the vacuum once all the solvent has passed through.

  • Filter the Emulsion: Carefully pour the entire contents of your separatory funnel (both layers and the emulsified interface) onto the center of the Celite® pad.

  • Apply Gentle Vacuum: Re-apply a gentle vacuum. The distinct aqueous and organic phases should pass through relatively quickly, while the emulsion breaks as it passes through the filter aid matrix.[5][7]

  • Collect the Filtrate: The two distinct layers will collect in the filter flask.

  • Separate the Layers: Transfer the contents of the filter flask back to a clean separatory funnel and allow the now distinct layers to separate for a final, clean cut.

  • Rinse (Optional): To ensure maximum recovery, you can gently rinse the Celite® pad with a small additional volume of your organic solvent to wash through any trapped product.

References

Technical Support Center: Scaling Up 2-Azabicyclo[4.1.0]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the synthesis of 2-azabicyclo[4.1.0]heptane, with a focus on scaling up from the laboratory to a pilot plant setting. The content is structured to address common questions and troubleshoot specific issues that may arise during this critical transition.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, handling, and storage of 2-azabicyclo[4.1.0]heptane.

Q1: What are the most common synthetic routes for 2-azabicyclo[4.1.0]heptane suitable for scale-up?

A1: Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials, desired stereochemistry, and scale of production. Two prominent methods are:

  • Cyclopropanation of Unsaturated δ-Lactams: This method involves the reaction of an unsaturated δ-lactam with a carbene or carbene equivalent, often generated from a diazo compound in the presence of a metal catalyst.[1] This approach offers good control over stereochemistry.

  • Intramolecular Cyclization: Bicyclic aziridinium ions can be generated from precursors like 2-(4-hydroxybutyl)aziridine, which then undergo intramolecular cyclization to form the 2-azabicyclo[4.1.0]heptane ring system.[2][3] This method is often efficient and can be adapted for larger scales.

Q2: What are the critical parameters to monitor during the reaction?

A2: Careful monitoring of reaction parameters is crucial for a successful and reproducible synthesis, especially during scale-up. Key parameters include:

  • Temperature: Aziridination and cyclopropanation reactions can be exothermic. Precise temperature control is essential to prevent side reactions and ensure safety.

  • Rate of Addition: Slow and controlled addition of reagents, particularly the carbene precursor or cyclizing agent, is often necessary to maintain optimal reaction conditions and minimize the formation of impurities.

  • Stirring: Efficient agitation is critical in larger reactors to ensure homogeneity and proper heat transfer.

  • Reaction Progress: Regular monitoring by techniques like TLC, GC, or HPLC is vital to determine the reaction endpoint and prevent over-reaction or degradation of the product.

Q3: How should 2-azabicyclo[4.1.0]heptane be handled and stored?

A3: 2-Azabicyclo[4.1.0]heptane, like other aziridine-containing compounds, is a reactive molecule and should be handled with care.[4]

  • Storage: It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and air.[4]

  • Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[7] Work in a well-ventilated fume hood to avoid inhalation of any vapors.

Q4: What are the signs of degradation of 2-azabicyclo[4.1.0]heptane?

A4: Aziridines can be prone to polymerization or degradation.[4] Visual signs of degradation include a change in color (e.g., from colorless to yellow or brown) or an increase in viscosity.[4] If degradation is suspected, it is advisable to re-purify the material or synthesize a fresh batch.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis and scale-up of 2-azabicyclo[4.1.0]heptane.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Degradation of product. - Suboptimal reaction temperature. - Poor quality of reagents.- Monitor the reaction closely using TLC or GC/HPLC to ensure it goes to completion. - Avoid prolonged reaction times and high temperatures. - Optimize the reaction temperature; some reactions may require sub-ambient temperatures. - Ensure all reagents are pure and dry.
Formation of Multiple Products (Low Selectivity) - Side reactions due to incorrect temperature. - Incorrect stoichiometry of reagents. - Presence of impurities in starting materials.- Maintain strict temperature control throughout the reaction. - Carefully control the addition rate and stoichiometry of reagents. - Purify starting materials before use.
Difficulty in Product Isolation/Purification - Product is volatile or water-soluble. - Formation of hard-to-separate byproducts.- Use appropriate extraction and purification techniques. Purification by flash column chromatography on silica gel is a common method.[8] - Adjust the pH during workup to facilitate extraction. - Consider derivatization to a less polar compound for easier purification, followed by deprotection.
Reaction Fails to Initiate - Inactive catalyst. - Presence of inhibitors in the reaction mixture. - Low reaction temperature.- Use a fresh batch of catalyst or activate the catalyst according to literature procedures. - Ensure all glassware is clean and dry, and solvents are of high purity. - Gradually increase the reaction temperature while monitoring for initiation.
Exothermic Runaway Reaction - Poor heat dissipation in a large reactor. - Too rapid addition of a reactive reagent.- Ensure the pilot plant reactor has an efficient cooling system. - Add the reactive reagent slowly and in portions, monitoring the internal temperature closely. - Consider using a more dilute solution for better heat management.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a general workflow for the synthesis and purification of 2-azabicyclo[4.1.0]heptane, which can be adapted for specific synthetic routes.

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Starting Materials & Reagents reaction Reaction Vessel (Lab Flask or Pilot Reactor) reagents->reaction 1. Charging monitoring In-Process Control (TLC, GC/HPLC) reaction->monitoring 2. Sampling quench Quenching reaction->quench 4. Reaction Completion monitoring->reaction 3. Feedback & Adjustment extraction Liquid-Liquid Extraction quench->extraction 5. Phase Separation drying Drying of Organic Phase extraction->drying 6. Water Removal concentration Solvent Removal drying->concentration 7. Concentration chromatography Column Chromatography concentration->chromatography 8. Purification analysis Final Product Analysis (NMR, MS, Purity) chromatography->analysis 9. Quality Control storage Storage analysis->storage 10. Packaging & Storage

Caption: A generalized workflow for the synthesis, work-up, and purification of 2-azabicyclo[4.1.0]heptane.

Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new safety challenges that must be addressed proactively.

  • Aziridine Toxicity: Aziridine and its derivatives are known to be toxic and are classified as potential carcinogens.[9] All handling should be performed in a well-ventilated fume hood with appropriate PPE.

  • Exothermic Reactions: As mentioned, many synthetic routes to aziridines can be exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. A thorough thermal hazard assessment is recommended before moving to a pilot plant scale.

  • Reagent Hazards: Some synthetic routes may employ hazardous reagents. For example, if using an azide-based route for nitrogen introduction, extreme caution must be taken due to the potential for forming explosive hydrazoic acid.[10] Always consult the Safety Data Sheet (SDS) for all chemicals used.

  • Pressure Build-up: Some reactions may evolve gas, which can lead to a dangerous pressure build-up in a sealed reactor. Ensure reactors are equipped with appropriate pressure relief systems.

Logical Relationship of Key Synthesis Stages

The successful synthesis of 2-azabicyclo[4.1.0]heptane hinges on the interplay between reaction execution, purification, and analysis.

Logical Relationships synthesis Reaction Synthesis & Optimization purification Purification & Isolation synthesis->purification Crude Product analysis Structural & Purity Analysis purification->analysis Purified Product analysis->synthesis Feedback for Optimization stability Stability & Storage Considerations analysis->stability Characterized Product stability->synthesis Informs Starting Material Quality

Caption: The iterative relationship between synthesis, purification, analysis, and stability in the development of a robust synthetic process.

By carefully considering the information and recommendations provided in this technical support guide, researchers can navigate the challenges of scaling up the synthesis of 2-azabicyclo[4.1.0]heptane, leading to a safe, efficient, and reproducible process.

References

Column chromatography conditions for purifying bicyclic amines.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Column Chromatography Conditions, Troubleshooting, and FAQs

Welcome to our technical support center. As a Senior Application Scientist, I've compiled this guide to address the common challenges researchers, scientists, and drug development professionals face when purifying bicyclic amines using column chromatography. This document is structured in a question-and-answer format to provide direct, actionable solutions to your experimental hurdles. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

Part 1: Understanding the Challenge & Choosing Your Stationary Phase

Q1: Why are my bicyclic amine purifications so difficult? I'm seeing significant peak tailing and sometimes lose my compound entirely.

This is the most common issue researchers face with this class of compounds. The difficulty stems from the fundamental chemical properties of amines and the most common stationary phase, silica gel.

  • Basicity: Bicyclic amines contain basic nitrogen atoms. The lone pair of electrons on the nitrogen readily accepts a proton.

  • Acidic Stationary Phase: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2][3]

  • Strong Interaction: A strong acid-base interaction occurs between the basic amine and the acidic silanols. This causes your compound to "stick" irreversibly or elute very slowly and unevenly, leading to severe peak tailing (streaking) and, in some cases, complete loss of the compound on the column.[1][3]

  • Degradation: For sensitive bicyclic structures, this strong interaction with the acidic silica surface can catalyze degradation, further reducing your yield.[1][4]

Understanding this core interaction is the first step to designing a successful purification strategy. The goal is to disrupt or prevent this acid-base interaction.

Q2: What stationary phase should I choose to avoid these issues?

You have several options, and the best choice depends on the specific properties of your amine and the impurities you need to remove.

  • Standard Silica Gel (with mobile phase modifiers): This is the most common and economical choice, but it must be used with a basic additive in the mobile phase to prevent the issues described above. We will cover this in detail in the next section.

  • Deactivated Silica Gel: You can "deactivate" or "neutralize" the acidic silanols on silica gel before running your column.[5][6][7][8] This can be done by pre-flushing the packed column with a solvent mixture containing a base like triethylamine (TEA), typically 1-3% in your starting eluent.[7] This process temporarily caps the acidic sites.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica.[5] Basic or neutral alumina can be very effective for purifying amines as it eliminates the strong acidic interaction.[5][9] Always test your separation on an alumina TLC plate first.

  • Amine-Functionalized Silica: These are specialty columns where the silica surface is bonded with amino groups (e.g., aminopropyl-functionalized).[1][3][10] This creates a less polar, basic surface that is excellent for purifying basic compounds without needing mobile phase additives, which simplifies post-column workup.[3][10]

  • Reversed-Phase Silica (C18, C8): For more polar bicyclic amines, or when normal-phase fails, reversed-phase chromatography is a powerful alternative.[11][12][13] Here, the stationary phase is non-polar (hydrophobic), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[12][13] The separation is based on hydrophobicity rather than polarity.[12]

Part 2: Mobile Phase Optimization & Troubleshooting

Q3: My amine is streaking badly on a standard silica column. How do I fix this with mobile phase additives?

This is the classic sign of strong silanol interaction. To fix this, you need to add a small amount of a "competing base" to your mobile phase. This additive will preferentially interact with the acidic silanol sites, effectively blocking them from your bicyclic amine.[1][14]

Step-by-Step Protocol for Using Additives:

  • Select a Base: The most common choice is Triethylamine (TEA) . Other options include ammonium hydroxide (NH₄OH) or diethylamine (DEA).[1][15]

  • Determine Concentration: Start by adding 0.5-2% (v/v) of the basic additive to your mobile phase. A common starting point for a dichloromethane/methanol system is to add the base to the more polar solvent (methanol). For example, you can prepare a stock solution of 2% TEA in Methanol and use that as the polar component of your eluent.[6]

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of your starting mobile phase containing the additive. This is a critical step to ensure all the active silanol sites are neutralized before your compound is introduced.[16]

  • Run the Column: Proceed with your purification. You should observe a dramatic improvement in peak shape and recovery.

AdditiveTypical ConcentrationBoiling PointNotes
Triethylamine (TEA) 0.5 - 2%89 °CMost common, volatile, effective silanol masker.[14][17] Can be challenging to remove completely.
Ammonium Hydroxide 0.5 - 2% of a conc. solution in MeOHN/AVery effective. The ammonia is volatile. Often used in DCM/MeOH systems.[4][6]
Diethylamine (DEA) 0.1 - 0.5%56 °CCan be more effective than TEA for certain separations, especially in chiral chromatography.[15]
Q4: I've added triethylamine, and the separation looks great, but now I can't get the TEA out of my final product. What's the best way to remove it?

Residual TEA is a frequent problem due to its relatively high boiling point (89 °C). Here are several effective methods:

  • Co-evaporation (Azeotroping): This is often the first method to try. After evaporating your fractions, re-dissolve the residue in a solvent that forms a low-boiling azeotrope with TEA, such as dichloromethane or toluene.[18][19] Rotary evaporate again. Repeating this process 2-3 times is often sufficient.[18]

  • Acidic Wash (Liquid-Liquid Extraction): If your purified amine is stable to acid, dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash it with a dilute acidic solution like 1M HCl or saturated ammonium chloride (NH₄Cl) solution.[19] The TEA will be protonated to form a water-soluble salt (triethylammonium chloride) and move into the aqueous layer. Caution: Your bicyclic amine may also form a salt and move to the aqueous layer, so this method must be used with care.

  • High Vacuum: Placing the sample under high vacuum for an extended period can help remove the last traces of TEA.[18]

Part 3: Advanced Strategies & Workflows

Q5: My bicyclic amine is very polar and remains at the baseline even with highly polar mobile phases like 20% methanol in DCM. What are my options?

When your compound is too polar for normal-phase chromatography, it's time to switch separation modes.

  • Reversed-Phase (RP) Chromatography: This is the go-to technique for polar compounds.[12][20] Your polar amine will have weak interactions with the non-polar C18 stationary phase and elute earlier, while non-polar impurities will be strongly retained. You can use mobile phases like water/acetonitrile or water/methanol, often with a buffer to control pH and ensure consistent ionization of your amine.[11][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar, hydrophilic compounds that are not retained in reversed-phase.[21][22][23] It uses a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[22][23] In HILIC, a water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[22]

Workflow 1: Decision Tree for Method Selection

This diagram outlines a logical path for selecting the appropriate chromatographic conditions for your bicyclic amine.

MethodSelection start Start: Bicyclic Amine Purification tlc_silica Run TLC on Silica (e.g., 9:1 DCM/MeOH) start->tlc_silica rf_check Is Rf between 0.15-0.4 with good spot shape? tlc_silica->rf_check streaking Severe Streaking / Tailing? rf_check->streaking No run_column Run Normal Phase Column with Additive rf_check->run_column Yes add_tea Add 1-2% TEA or NH4OH to Mobile Phase streaking->add_tea Yes baseline Compound at Baseline (Rf ~ 0)? streaking->baseline No add_tea->run_column try_rp Switch to Reversed-Phase (C18) (e.g., ACN/H2O) baseline->try_rp Yes try_alt_np Consider Alternative NP: - Amine-functionalized silica - Alumina baseline->try_alt_np No, but streaking persists try_hilic If no retention on RP, consider HILIC try_rp->try_hilic

Caption: Decision tree for selecting a purification strategy.

Workflow 2: Troubleshooting Peak Tailing

This flowchart provides a systematic approach to diagnosing and solving peak tailing issues.

TailingTroubleshooting start Problem: Peak Tailing Observed check_additive Is a basic additive (e.g., TEA) in the mobile phase? start->check_additive add_additive Add 0.5-2% TEA or NH4OH to eluent and re-equilibrate column check_additive->add_additive No check_concentration Is the additive concentration sufficient? check_additive->check_concentration Yes solved Problem Solved add_additive->solved increase_additive Increase additive concentration (e.g., from 1% to 2%) increase_additive->solved check_concentration->increase_additive No check_loading Is the column overloaded? check_concentration->check_loading Yes reduce_load Reduce sample load amount check_loading->reduce_load Yes switch_phase Switch to a different stationary phase: - Amine-functionalized silica - Alumina - Reversed-Phase (C18) check_loading->switch_phase No reduce_load->solved switch_phase->solved

Caption: Flowchart for troubleshooting peak tailing.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Azabicyclo[4.1.0]heptane HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Azabicyclo[4.1.0]heptane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative framework, grounded in fundamental principles and experimental insights, to facilitate the structural elucidation and purity assessment of this and related bicyclic amine scaffolds.

Introduction: The Structural Significance of 2-Azabicyclo[4.1.0]heptane HCl

The 2-azabicyclo[4.1.0]heptane core is a valuable structural motif in medicinal chemistry, offering a rigid, three-dimensional scaffold that can be used to explore chemical space in drug discovery.[1][2] Its hydrochloride salt form enhances aqueous solubility and stability, making it a common intermediate in synthetic and pharmaceutical applications.

Accurate and unambiguous structural characterization is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework, stereochemistry, and electronic environment of the nuclei. This guide will dissect the anticipated ¹H and ¹³C NMR spectra of 2-Azabicyclo[4.1.0]heptane HCl, compare it with a relevant analogue, and provide a robust experimental protocol for data acquisition.

The Impact of Molecular Structure on NMR Spectra

The NMR spectrum of 2-Azabicyclo[4.1.0]heptane HCl is dictated by two key features: its rigid, fused-ring system and the presence of a protonated secondary amine.

  • Bicyclic Ring System: The fused cyclopropane and piperidine rings lock the molecule into a conformationally restricted state. This rigidity means that protons on the ring system have fixed dihedral angles with respect to their neighbors. According to the Karplus relationship, this results in predictable and often large or small proton-proton (³J) coupling constants, which are invaluable for stereochemical assignments.[3]

  • Ammonium Cation: The protonation of the nitrogen atom to form an ammonium salt has a significant electronic effect. The positive charge on the nitrogen atom is electron-withdrawing, which deshields adjacent protons and carbons. This causes their corresponding NMR signals to shift to a higher frequency (downfield).[1][4] The protons attached to the nitrogen (N-H) will also give rise to a signal, the characteristics of which are highly dependent on the solvent and temperature.[5][6]

Predicted ¹H NMR Spectrum of 2-Azabicyclo[4.1.0]heptane HCl

The structure of 2-Azabicyclo[4.1.0]heptane HCl, with IUPAC numbering, is shown below. This numbering will be used for all spectral assignments.

Caption: Structure of the 2-Azabicyclo[4.1.0]heptane cation with IUPAC numbering.

Based on the structure and electronic effects, the following ¹H NMR spectral characteristics are predicted (in D₂O as a solvent, where the N-H protons will exchange and not be visible).

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H1, H6 3.0 - 3.5MultipletThese are the bridgehead protons. They are adjacent to the electron-withdrawing N⁺H₂ group and part of the strained cyclopropane ring, leading to a significant downfield shift.
H3, H3' 3.2 - 3.8MultipletThese protons are α to the protonated nitrogen, causing strong deshielding and a downfield shift. They are diastereotopic and will exhibit complex splitting patterns.
H4, H4', H5, H5' 1.5 - 2.5MultipletsThese methylene protons are further from the nitrogen and will appear more upfield. They will show complex geminal and vicinal coupling.
H7, H7' 0.5 - 1.5MultipletsThese protons are on the cyclopropane ring and are expected to be the most upfield due to the shielding effects of the ring current.

Predicted ¹³C NMR Spectrum of 2-Azabicyclo[4.1.0]heptane HCl

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon environments.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C3 45 - 55This carbon is directly attached to the protonated nitrogen, resulting in a significant downfield shift into the typical range for α-carbons of amines.[3]
C1, C6 30 - 40The bridgehead carbons are deshielded by the adjacent nitrogen and the strain of the bicyclic system.
C4, C5 20 - 30These carbons are part of the six-membered ring and are in a more typical aliphatic region.
C7 10 - 20The cyclopropyl carbon is typically found in the upfield region of the spectrum.

Comparative Analysis: The Effect of N-Substitution

To illustrate the powerful influence of the substituent on the nitrogen atom, we can compare the predicted data for our target compound with experimental data for a related N-protected derivative, tert-butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate.

CompoundProtons α to Nitrogen (H3)Bridgehead Protons (H1, H6)
2-Azabicyclo[4.1.0]heptane HCl (Predicted) ~ 3.2 - 3.8 ppm~ 3.0 - 3.5 ppm
tert-Butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate (Experimental) ~ 2.8 - 3.5 ppm (rotamers)~ 3.2 ppm

Experimental data for the N-Boc derivative is sourced from the Royal Society of Chemistry. Please note that the presence of two chlorine atoms on C7 in the comparative compound will also influence the chemical shifts.

The comparison highlights that while the chemical shifts are in a similar region, the deshielding effect of the N⁺H₂ group in the hydrochloride salt is expected to shift the α-protons further downfield compared to the N-Boc protected analogue.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized experimental approach. The following protocol is recommended for the characterization of 2-Azabicyclo[4.1.0]heptane HCl.

Caption: Recommended workflow for NMR analysis of amine hydrochloride salts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Azabicyclo[4.1.0]heptane HCl.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a good first choice due to the salt's polarity. For observation of the N-H protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

    • Add a small amount of an internal standard for accurate chemical shift referencing (e.g., TSP for D₂O, TMS for DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is typically sufficient.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A spectral width of 200-220 ppm is standard. To aid in distinguishing CH, CH₂, and CH₃ groups, a DEPT-135 experiment is highly recommended.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire a COSY (¹H-¹H correlation) spectrum to identify proton coupling networks and an HSQC (¹H-¹³C correlation) spectrum to link protons directly to their attached carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the chemical shift scale to the internal standard (0.0 ppm) or the residual solvent signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

The NMR characterization of 2-Azabicyclo[4.1.0]heptane HCl is a clear example of structure-based spectral interpretation. The rigid bicyclic framework gives rise to distinct coupling patterns, while the protonated amine strongly influences the chemical shifts of adjacent nuclei. By combining predictive analysis based on fundamental principles with comparative data from known derivatives, researchers can confidently assign the ¹H and ¹³C NMR spectra of this important synthetic building block. The experimental protocol provided herein offers a robust starting point for obtaining high-quality data for this and other polar organic molecules.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[4.1.0]heptane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, three-dimensional architecture provides a unique conformational constraint that is often key to potent and selective biological activity. As such, the robust and accurate characterization of these derivatives by mass spectrometry (MS) is a critical step in drug discovery and development, from reaction monitoring and metabolite identification to quantitative bioanalysis.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this important class of N-heterocycles. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring you can select and develop the optimal analytical strategy for your specific research question.

Choosing the Right Tool for the Job: Ionization Source Selection

The first and most critical decision in developing an MS method for 2-azabicyclo[4.1.0]heptane derivatives is the choice of ionization source. The basic nitrogen atom in the azabicyclo core makes these compounds readily ionizable. The two most common and applicable atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

ESI is a soft ionization technique ideal for polar and ionizable compounds.[1] It works by applying a high voltage to a liquid sample, creating a fine mist of charged droplets that ultimately yield gas-phase ions.[2] Given that the 2-azabicyclo[4.1.0]heptane core contains a basic amine, it is readily protonated in the positive ion mode, making ESI an excellent first choice.

  • Expert Insight: ESI is exceptionally sensitive and is the go-to method for quantitative analysis in complex biological matrices when coupled with tandem mass spectrometry (LC-MS/MS). The basic nitrogen is easily protonated, leading to a strong [M+H]⁺ signal, which is ideal for sensitive detection. Even lipophilic tricyclic amines can be successfully detected with ESI due to their ionic functionality.[1]

Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Derivatives

APCI is better suited for less polar, more volatile, and thermally stable small molecules.[3] In APCI, the sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge.[2] This makes it a valuable alternative if your derivatives are highly substituted with nonpolar moieties, which may reduce their ESI efficiency.

  • Expert Insight: While ESI is generally preferred for these basic compounds, APCI can sometimes offer advantages. It can be less susceptible to matrix effects from salts and non-volatile components in the sample. A comparative study on grape metabolites found that while ESI was better for moderately polar compounds, APCI was surprisingly suitable for some strongly polar metabolites and generated more fragment ions, which can be useful for structural elucidation.[4] For novel derivatives with unknown polarity, screening on both ESI and APCI sources is a prudent, self-validating step.

Comparative Overview: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in solution.[5]Gas-phase chemical ionization via corona discharge.[2]
Best For Polar, ionizable, and large molecules.[3]Less polar, volatile, thermally stable small molecules.[3]
Typical Analytes Peptides, proteins, polar pharmaceuticals.[2]Steroids, lipids, nonpolar drugs.[2]
Adduct Formation Common ([M+Na]⁺, [M+K]⁺, [M+ACN]⁺).[1]Less common, but can form adducts.[1]
Matrix Effects More susceptible to ion suppression from non-volatile salts.Generally more robust against non-volatile matrix components.
Recommendation for 2-Azabicyclo[4.1.0]heptanes Primary choice. The basic nitrogen ensures efficient protonation and high sensitivity.Secondary/confirmatory choice. Useful for derivatives with low polarity or when ESI performance is poor.

Deciphering the Structure: Fragmentation Patterns & Tandem MS

While a full-scan mass spectrum can provide the molecular weight of a derivative, tandem mass spectrometry (MS/MS) is essential for confirming its identity and structure. In MS/MS, the protonated molecule ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

For cyclic amines, fragmentation is predictable and highly informative. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, a useful initial check.[6] The dominant fragmentation pathways for cyclic and bicyclic amines are driven by the charge localization on the nitrogen atom, promoting cleavage at adjacent bonds (alpha-cleavage).[6][7]

Proposed Fragmentation of the 2-Azabicyclo[4.1.0]heptane Core

The fragmentation of the 2-azabicyclo[4.1.0]heptane ring system is expected to proceed via initial cleavage of the strained cyclopropane ring, followed by subsequent ring cleavages of the six-membered ring.

  • Alpha-Cleavage: The most common fragmentation pathway for amines involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen.[8] For cyclic amines, this results in the opening of the ring.[9]

  • Ring Strain: The inherent strain of the bicyclo[4.1.0] system, particularly the cyclopropane ring, makes it susceptible to facile ring-opening upon ionization. Studies on the parent bicyclo[4.1.0]heptane show characteristic losses of small alkyl fragments like methyl (CH₃) and ethylene (C₂H₄) following ring opening.[10]

// Parent Ion parent [label="[M+H]⁺\n(Protonated Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,3!"];

// Intermediate after CID intermediate [label="Ring-Opened Intermediate", fillcolor="#FBBC05", fontcolor="#202124", pos="0,1.5!"];

// Fragment Ions frag1 [label="Fragment 1\n(Loss of R group)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,0!"]; frag2 [label="Fragment 2\n(Loss of C₂H₄)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; frag3 [label="Fragment 3\n(Further fragmentation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,0!"];

// Edges parent -> intermediate [label="CID"]; intermediate -> frag1; intermediate -> frag2; intermediate -> frag3; } caption: "Conceptual MS/MS fragmentation workflow."

Method Selection: A Workflow-Based Approach

The optimal analytical strategy depends entirely on the research objective. A single method is rarely sufficient for all applications.

// Nodes start [label="Analytical Goal?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; qual [label="Qualitative Analysis\n(Identification, Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Quantitative Analysis\n(Bioanalysis, PK studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms [label="GC-MS (EI)", fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="LC-MS (ESI/APCI)\nFull Scan & AIF", fillcolor="#FBBC05", fontcolor="#202124"]; lcmsms [label="LC-MS/MS (MRM)\nTriple Quadrupole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> qual; start -> quant; qual -> gcms [label="Volatile &\nThermally Stable?"]; qual -> lcms [label="Non-Volatile or\nThermally Labile?"]; quant -> lcmsms; } caption: "Decision tree for selecting the appropriate MS method."

Experimental Protocols

Protocol 1: Qualitative ID by LC-QTOF MS

This method is designed for high-resolution, accurate mass measurement to confirm the elemental composition of newly synthesized derivatives.

  • Sample Preparation:

    • Dissolve 1 mg of the derivative in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution to 1 µg/mL using a 50:50 mixture of mobile phase A and B.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate at 5% B.

    • Flow Rate: 0.4 mL/min.[11]

    • Column Temperature: 40 °C.[11]

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (QTOF):

    • Ionization Source: ESI, Positive Mode.

    • Capillary Voltage: 3.2 kV.[12]

    • Drying Gas (N₂): Flow rate 11.0 L/min, Temperature 250 °C.[12]

    • Nebulizer Pressure: 35 psi.[12]

    • Acquisition Mode: Full Scan MS and Auto MS/MS (or data-independent acquisition like MSe).

    • Mass Range: 100-1000 m/z.[11]

    • Data Analysis: Extract the accurate mass of the [M+H]⁺ ion and its major fragments. Use elemental composition analysis software to confirm the molecular formula.

Protocol 2: Quantitative Analysis by LC-MS/MS (Triple Quadrupole)

This protocol is the gold standard for quantifying a derivative in a complex matrix like plasma, utilizing Multiple Reaction Monitoring (MRM).

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Liquid Chromatography (LC) Conditions:

    • Use conditions similar to Protocol 1, but optimize the gradient for rapid elution and separation from matrix interferences. A shorter, faster gradient is often preferred for high-throughput quantitative analysis.

  • Mass Spectrometry (MS) Conditions (Triple Quadrupole):

    • Ionization Source: ESI, Positive Mode.

    • MRM Transition Optimization:

      • Infuse a standard solution of the analyte directly into the mass spectrometer.

      • Perform a product ion scan of the [M+H]⁺ precursor ion to identify the most intense and stable fragment ions.

      • Select at least two MRM transitions (one for quantification, one for confirmation). For example:

        • Precursor Ion (Q1) -> Quantifier Fragment (Q3)

        • Precursor Ion (Q1) -> Qualifier Fragment (Q3)

      • Optimize the collision energy for each transition to maximize signal intensity.

    • Data Acquisition: Set up the instrument to acquire data only for the selected MRM transitions for the analyte and internal standard. This provides exceptional selectivity and sensitivity.

    • Data Analysis: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of spiked standards. Use this curve to determine the concentration of the analyte in unknown samples.

Trustworthiness and Self-Validation

Every protocol must be a self-validating system. For qualitative analysis, the combination of retention time, accurate mass measurement (<5 ppm error), and a matching MS/MS fragmentation pattern provides a high degree of confidence in compound identity. For quantitative analysis, the use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring that the peak area ratio remains a robust and accurate measure of concentration.[13]

Conclusion

The analysis of 2-azabicyclo[4.1.0]heptane derivatives by mass spectrometry is a versatile and powerful tool. A thoughtful, objective-driven approach to method selection is paramount. For routine identification and structural confirmation, LC-ESI-QTOF provides the necessary resolution and fragmentation data. For the demanding requirements of quantitative bioanalysis in drug development, the unparalleled sensitivity and selectivity of LC-ESI-MS/MS with MRM is the authoritative standard. By understanding the principles behind ionization and fragmentation, researchers can develop robust, reliable, and fit-for-purpose methods to accelerate their research.

References

A Comparative Guide to the X-ray Crystallography of 2-Azabicyclo[4.1.0]heptane Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Bicyclic Aziridines

The 2-azabicyclo[4.1.0]heptane scaffold, a bicyclic system featuring a fused aziridine and cyclohexane ring, is a key structural motif in medicinal chemistry.[1][2] Its constrained conformation and stereochemical complexity are pivotal to its biological activity, influencing receptor binding and pharmacokinetic properties. As such, unambiguous determination of its three-dimensional structure is paramount in drug discovery and development. While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing a definitive atomic-level picture. This guide will delve into the practical aspects of SC-XRD for 2-azabicyclo[4.1.0]heptane hydrochloride, a common salt form for improving the solubility and handling of amine-containing active pharmaceutical ingredients (APIs), and compare its utility against other spectroscopic methods.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound and subsequent crystallization.

Proposed Synthesis of this compound

While numerous synthetic routes to substituted 2-azabicyclo[4.1.0]heptanes exist, a plausible and adaptable synthesis for the parent compound can be envisioned through the cyclopropanation of a suitable cyclohexene precursor.

Experimental Protocol: Synthesis

  • N-protection of Cyclohex-3-en-1-amine: To a solution of cyclohex-3-en-1-amine in dichloromethane, add a suitable protecting group such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine. The Boc group is chosen for its stability under the subsequent reaction conditions and its facile removal.

  • Aziridination: The protected enamine can then undergo aziridination. A common method involves reaction with a source of nitrene, for instance, from the decomposition of an azide precursor in the presence of a suitable catalyst.

  • Deprotection and Salt Formation: The Boc-protected 2-azabicyclo[4.1.0]heptane is then deprotected under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. For the direct formation of the hydrochloride salt, treatment with a solution of HCl in a non-aqueous solvent like diethyl ether or isopropanol is ideal to precipitate the desired salt.

Crystallization of this compound

The formation of diffraction-quality crystals from a hydrochloride salt often requires careful screening of various conditions due to the compound's ionic nature and potential for polymorphism.

Experimental Protocol: Crystallization

  • Solvent Selection: Begin by assessing the solubility of the hydrochloride salt in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and water). A good starting point is a solvent in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a near-saturated solution of the salt in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.

    • Hanging Drop: Dissolve the compound in a less volatile solvent and place a small drop on a siliconized glass slide. Invert the slide over a well containing a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop will slowly induce crystallization.

    • Sitting Drop: A similar principle to the hanging drop, but the drop of the compound solution is placed at the bottom of the well.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it to room temperature or below. The rate of cooling is critical; slower cooling rates generally yield larger and higher-quality crystals.

dot graph TD { A[Synthesis of Protected Precursor] --> B(Aziridination); B --> C{Deprotection and Salt Formation}; C --> D[Crude Hydrochloride Salt]; D --> E{Crystal Screening}; subgraph Crystallization Methods F[Slow Evaporation] G[Vapor Diffusion] H[Cooling] end E --> F; E --> G; E --> H; F --> I((Single Crystals)); G --> I; H --> I; }

Caption: Workflow from synthesis to single crystal growth.

Part 2: The Power of X-ray Crystallography: An Unambiguous Structural Determination

Single-crystal X-ray diffraction provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.

Experimental Workflow for SC-XRD

1. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer directs a monochromatic X-ray beam onto the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

2. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters (describing atomic vibrations), and occupancy factors to achieve the best agreement between the observed and calculated diffraction patterns.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Single-crystal X-ray diffraction workflow.

Expected Structural Insights for this compound
  • Conformation: The cyclohexane ring is likely to adopt a chair or boat conformation, which will be definitively determined by the crystallographic data.

  • Stereochemistry: The relative stereochemistry of the bridgehead protons and any substituents will be unambiguously established.

  • Bond Lengths and Angles: Precise measurements will reveal any bond strain associated with the fused ring system.

  • Intermolecular Interactions: The crystal packing will be dictated by hydrogen bonding interactions involving the protonated amine (N-H), the chloride counter-ion, and potentially other molecules in the unit cell.

Illustrative Crystallographic Data (Based on a Substituted Analogue)

ParameterIllustrative ValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)10.1, 15.2, 12.5Unit cell dimensions.
α, γ (°)90Unit cell angles.
β (°)105.2Unit cell angle.
Volume (ų)1850Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the experimental and calculated structure factors.

Note: This data is illustrative and based on a substituted derivative. The actual values for this compound may differ.

Part 3: A Comparative Analysis with Alternative Techniques

While SC-XRD is unparalleled for definitive structural elucidation, other techniques provide complementary information and are often used for routine characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and definitive structural information.Requires high-quality single crystals, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.Provides information about the structure in solution; non-destructive.Can be difficult to interpret for complex molecules; does not provide bond lengths/angles.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides information on molecular formula.Does not provide information on stereochemistry or 3D structure.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; good for verifying the presence of key functional groups.Provides limited information on the overall molecular structure.
NMR Spectroscopy in Detail

For a molecule like 2-azabicyclo[4.1.0]heptane, ¹H and ¹³C NMR are invaluable for confirming the carbon skeleton and the proton environment. 2D NMR techniques such as COSY and HSQC can establish proton-proton and proton-carbon correlations, respectively. The Nuclear Overhauser Effect (NOE) can provide insights into the through-space proximity of protons, aiding in the determination of relative stereochemistry. However, in a rigid bicyclic system, differentiating between certain stereoisomers can still be challenging.

Mass Spectrometry in Detail

Mass spectrometry of amines often shows fragmentation patterns resulting from α-cleavage. For 2-azabicyclo[4.1.0]heptane, this would involve the cleavage of bonds adjacent to the nitrogen atom, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

Conclusion: An Integrated Approach to Structural Elucidation

In the landscape of drug development, a multi-faceted analytical approach is often the most prudent strategy. While NMR, MS, and IR spectroscopy are indispensable for routine characterization and confirmation of synthesis, single-crystal X-ray diffraction stands alone in its ability to provide a definitive and high-resolution three-dimensional structure of molecules like this compound. The insights gained from SC-XRD regarding conformation, stereochemistry, and intermolecular interactions are critical for understanding structure-activity relationships and for the rational design of new therapeutic agents. This guide has outlined the key experimental considerations and the comparative strengths of these techniques, empowering researchers to make informed decisions in their structural analysis workflows.

References

Comparative Guide to In Vitro Potency Determination for 2-Azabicyclo[4.1.0]heptane-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azabicyclo[4.1.0]heptane scaffold is a rigid, three-dimensional structure increasingly utilized in medicinal chemistry to develop potent and selective modulators of various biological targets. A prominent and therapeutically significant application of this scaffold is in the design of inhibitors for Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[1][2][3] Overexpression of LSD1 is implicated in numerous cancers, making it a high-value target for therapeutic intervention.[4][5]

This guide provides a comparative analysis of two robust, widely-adopted in vitro assays for determining the potency of novel 2-azabicyclo[4.1.0]heptane-based inhibitors targeting LSD1: a direct, enzyme-focused biochemical assay and a mechanism-validating cell-based assay. Understanding the principles, advantages, and limitations of each method is crucial for researchers in drug development to build a comprehensive pharmacological profile of their lead compounds.

Methodology 1: The HRP-Coupled Biochemical Assay for Direct Enzyme Inhibition

The horseradish peroxidase (HRP)-coupled assay is a cornerstone for the initial screening and kinetic characterization of LSD1 inhibitors.[4][6] It offers a high-throughput, sensitive, and continuous method to measure the direct inhibitory effect of a compound on the purified LSD1 enzyme.

Scientific Principle & Rationale

The catalytic demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as an obligate byproduct.[4][5] The HRP-coupled assay leverages this byproduct. In the presence of HRP, the generated H₂O₂ oxidizes a fluorogenic or chromogenic substrate (such as Amplex Red or ADHP), producing a highly fluorescent or colored product (resorufin) that can be measured over time.[1][7] The rate of signal generation is directly proportional to LSD1 enzymatic activity. Therefore, a reduction in the signal in the presence of an inhibitor provides a quantitative measure of its potency, typically expressed as an IC50 value.

This indirect, coupled-enzyme approach is powerful for analyzing enzyme kinetics, especially for identifying time-dependent inactivation, a common characteristic of irreversible LSD1 inhibitors that covalently bind to the FAD cofactor.[1][4]

HRP_Coupled_Assay cluster_LSD1_Reaction LSD1 Catalytic Cycle cluster_Detection_Reaction Detection System LSD1 LSD1 Enzyme Product H3K4me1 Peptide + Formaldehyde LSD1->Product Demethylation Substrate H3K4me2 Peptide Substrate->LSD1 H2O2 H₂O₂ Product->H2O2 Byproduct HRP Horseradish Peroxidase (HRP) H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation ADHP ADHP (Non-fluorescent) ADHP->HRP Measurement Plate Reader Resorufin->Measurement Measure Fluorescence (Ex: 535 nm, Em: 590 nm) Inhibitor 2-Azabicyclo[4.1.0]heptane Inhibitor Inhibitor->LSD1 Inhibition Western_Blot_Workflow cluster_Cellular_Process Cellular Mechanism cluster_Nucleus Cellular Mechanism cluster_Detection_Workflow Detection Workflow Inhibitor Inhibitor Enters Cell Nucleus Nucleus Inhibitor->Nucleus LSD1 LSD1 Inhibitor:e->LSD1:w Inhibition H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 H3K4me2->LSD1 Cell_Treatment 1. Treat Cancer Cells with Inhibitor H3K4me2->Cell_Treatment Accumulates Histone_Extraction 2. Histone Extraction Cell_Treatment->Histone_Extraction SDS_PAGE 3. SDS-PAGE Histone_Extraction->SDS_PAGE Transfer 4. Transfer to Membrane SDS_PAGE->Transfer Probing 5. Probe with Antibodies (α-H3K4me2, α-Total H3) Transfer->Probing Detection 6. Chemiluminescent Detection & Imaging Probing->Detection

References

A Comparative Guide to Azabicyclo[3.1.0]hexane and 2-Azabicyclo[4.1.0]heptane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Among these, saturated bicyclic amines have emerged as valuable building blocks, prized for their ability to impart conformational rigidity and improved physicochemical properties to drug candidates. This guide provides an in-depth comparative analysis of two prominent azabicyclic scaffolds: azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of their synthesis, structural nuances, and drug-like properties, supported by experimental insights.

Introduction: The Allure of Fused Ring Systems

The incorporation of rigid bicyclic frameworks into drug molecules is a well-established strategy to enhance binding affinity, selectivity, and metabolic stability. The azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds, featuring a fusion of a pyrrolidine or piperidine ring with a cyclopropane ring, respectively, offer distinct conformational constraints and vector orientations for substituent placement. This inherent rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.

The smaller azabicyclo[3.1.0]hexane system, a conformationally restricted proline analog, provides a compact and rigid framework. The larger 2-azabicyclo[4.1.0]heptane scaffold, a constrained piperidine analog, offers a different spatial arrangement of substituents. Understanding the subtle yet significant differences between these two scaffolds is crucial for rational drug design.

Synthesis of the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane can be accessed through various synthetic routes, each with its own advantages and limitations.

Synthesis of Azabicyclo[3.1.0]hexane

The construction of the azabicyclo[3.1.0]hexane core often relies on cyclopropanation reactions of pyrrole derivatives or intramolecular cyclization strategies.

A common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene dipolarophiles.[1] Another powerful method is the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazo compounds, which can provide stereoselective access to either the exo or endo isomers.[2][3] Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones also offers a practical route to this scaffold.[4]

Experimental Protocol: Synthesis of tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

This protocol is adapted from a procedure described for the synthesis of a related derivative and illustrates a common synthetic strategy.[3]

  • Step 1: Reaction Setup: To a solution of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.005 mol%).

  • Step 2: Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • Step 3: Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete after the addition of the diazoacetate.

  • Step 4: Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.

Synthesis of 2-Azabicyclo[4.1.0]heptane

The synthesis of the 2-azabicyclo[4.1.0]heptane scaffold frequently involves the cyclopropanation of unsaturated δ-lactams or related piperidine precursors.[5] Metal-catalyzed decomposition of diazo compounds in the presence of a tetrahydropyridine derivative is a common strategy.[5][6] More recently, a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes has been developed, offering a sustainable approach to functionalized 2-azabicyclo[4.1.0]heptane derivatives.

Experimental Protocol: Synthesis of 2-Azabicyclo[4.1.0]heptane via Cyclopropanation of a δ-Lactam

This generalized protocol is based on literature precedents for the cyclopropanation of unsaturated lactams.[5]

  • Step 1: Preparation of the Unsaturated Lactam: The starting material, an N-protected 1,2,3,4-tetrahydropyridin-2-one, can be synthesized from corresponding piperidones.

  • Step 2: Cyclopropanation Reaction: To a solution of the unsaturated lactam in a suitable solvent (e.g., dichloromethane), add a metal catalyst (e.g., a copper or rhodium complex).

  • Step 3: Addition of the Diazo Compound: Slowly add a solution of a diazo compound (e.g., ethyl diazoacetate) to the reaction mixture. The reaction may require heating or be performed at room temperature depending on the catalyst and substrate.

  • Step 4: Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction and perform an aqueous work-up.

  • Step 5: Purification and Deprotection: Purify the resulting bicyclic lactam by column chromatography. The lactam can then be reduced and the protecting group removed to yield the parent 2-azabicyclo[4.1.0]heptane.

G cluster_0 Synthesis of Azabicyclo[3.1.0]hexane cluster_1 Synthesis of 2-Azabicyclo[4.1.0]heptane Pyrrole Derivative Pyrrole Derivative Cyclopropanation Cyclopropanation Pyrrole Derivative->Cyclopropanation Diazo Compound, Rh(II) catalyst Azabicyclo[3.1.0]hexane Azabicyclo[3.1.0]hexane Cyclopropanation->Azabicyclo[3.1.0]hexane Unsaturated δ-Lactam Unsaturated δ-Lactam Cyclopropanation_2 Cyclopropanation_2 Unsaturated δ-Lactam->Cyclopropanation_2 Diazo Compound, Cu(I) or Rh(II) catalyst Bicyclic Lactam Bicyclic Lactam Cyclopropanation_2->Bicyclic Lactam Reduction & Deprotection Reduction & Deprotection Bicyclic Lactam->Reduction & Deprotection 2-Azabicyclo[4.1.0]heptane 2-Azabicyclo[4.1.0]heptane Reduction & Deprotection->2-Azabicyclo[4.1.0]heptane

Caption: General synthetic workflows for azabicyclic scaffolds.

Structural and Conformational Analysis

The defining feature of these scaffolds is the fusion of a five- or six-membered ring with a cyclopropane ring, which imparts significant conformational rigidity.

Azabicyclo[3.1.0]hexane

The pyrrolidine ring in the azabicyclo[3.1.0]hexane system is forced into a rigid, non-planar conformation. Depending on the substitution pattern, the five-membered ring can adopt either a boat or a chair-like conformation.[7][8] This conformational preference can be influenced by the nature and stereochemistry of substituents on the ring. The rigid nature of this scaffold has been exploited in the design of conformationally restricted ligands for various biological targets.[9]

2-Azabicyclo[4.1.0]heptane

The fusion of the cyclopropane ring to the piperidine core in the 2-azabicyclo[4.1.0]heptane system results in a "locked" conformation, significantly restricting the chair-boat interconversion typical of monosubstituted piperidines.[10] This can lead to a more defined orientation of substituents, which can be advantageous for optimizing interactions with a target protein. The cyclopropane fusion imparts a twist-like conformation to the piperidine ring, which has been suggested to be favorable for interaction with certain enzymes.[10]

The inherent ring strain in both scaffolds, a consequence of the fused cyclopropane ring, can also influence their reactivity and metabolic stability.[11][12]

Caption: Conformational considerations of azabicyclic scaffolds.

Physicochemical Properties: A Comparative Overview

PropertyAzabicyclo[3.1.0]hexane2-Azabicyclo[4.1.0]heptaneCommentary
Predicted pKa ~8.12 (for 6-(1-methylethyl) derivative)[13]~8.92 (for 2-oxa-5-aza derivative)[14]The basicity of the nitrogen atom is influenced by the ring size and strain. The slightly larger ring and potentially less strained environment of the 2-azabicyclo[4.1.0]heptane may contribute to a slightly higher pKa compared to the more strained azabicyclo[3.1.0]hexane.
Calculated logP ~0.4 (parent)~0.7 (parent)[15]Both scaffolds are relatively polar. The larger carbon framework of the 2-azabicyclo[4.1.0]heptane results in a slightly higher calculated lipophilicity.
Aqueous Solubility High (for hydrochloride salts)[16]High (for hydrochloride salts)As basic amines, both scaffolds are expected to form water-soluble salts at physiological pH. However, the inherent solubility of the free bases may differ, and this property is highly dependent on the nature of the substituents.

Note: The pKa and logP values are for specific derivatives or are computationally predicted and should be considered as estimates for the parent scaffolds. Experimental determination is necessary for accurate comparison.

Metabolic Stability

The metabolic stability of a drug candidate is a crucial factor influencing its in vivo half-life and oral bioavailability. The rigid and compact nature of these bicyclic scaffolds can often lead to improved metabolic stability compared to more flexible aliphatic amines.

Azabicyclo[3.1.0]hexane Derivatives

Several studies have reported good metabolic stability for derivatives of azabicyclo[3.1.0]hexane. For instance, certain 3N-substituted azabicyclo[3.1.0]hexane carboxamide derivatives exhibited good stability in human microsomes.[1][6] The rigid framework can shield potential sites of metabolism or orient the molecule in a way that is less favorable for enzymatic degradation.

2-Azabicyclo[4.1.0]heptane Derivatives

Similarly, derivatives of 2-azabicyclo[4.1.0]heptane have been noted for their favorable metabolic properties. The introduction of this scaffold is often a strategy to enhance metabolic stability.[10][17] The conformational constraint imposed by the cyclopropane ring can limit access of metabolic enzymes to labile positions.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This is a generalized protocol for assessing the metabolic stability of a test compound.

  • 1. Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • 2. Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4) and the HLM suspension.

    • Add the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • 3. Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a well containing the quenching solution.

  • 4. Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • 5. Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

G Test Compound Test Compound Incubation with HLM Incubation with HLM Test Compound->Incubation with HLM NADPH, 37°C Time-point Sampling & Quenching Time-point Sampling & Quenching Incubation with HLM->Time-point Sampling & Quenching LC-MS/MS Analysis LC-MS/MS Analysis Time-point Sampling & Quenching->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Calculate t½ and CLint

Caption: Workflow for an in vitro metabolic stability assay.

Applications in Medicinal Chemistry

Both scaffolds have found widespread application in the design of novel therapeutics targeting a diverse range of biological targets.

  • Azabicyclo[3.1.0]hexane: This scaffold is present in inhibitors of T-type calcium channels for the treatment of neuropathic pain, dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes, and ligands for the µ opioid receptor.[6][9][18]

  • 2-Azabicyclo[4.1.0]heptane: This framework has been incorporated into nitric oxide synthase (iNOS) inhibitors and has been explored for its potential in developing agents for various central nervous system disorders.[2]

The choice between these two scaffolds will ultimately depend on the specific requirements of the target and the desired spatial orientation of key pharmacophoric groups.

Conclusion

The azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds represent powerful tools in the medicinal chemist's arsenal. Their inherent rigidity and well-defined three-dimensional structures offer a means to overcome many of the challenges associated with flexible molecules, including poor selectivity and metabolic instability.

This guide has provided a comparative overview of their synthesis, structural features, and key drug-like properties. While the azabicyclo[3.1.0]hexane offers a more compact and highly constrained framework, the 2-azabicyclo[4.1.0]heptane provides a larger, yet still conformationally restricted, scaffold. The selection of one over the other should be a data-driven decision, considering the specific steric and electronic requirements of the biological target. As our understanding of the interplay between molecular architecture and biological activity continues to grow, these and other related bicyclic scaffolds will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

A Comparative Guide to the Enzyme Inhibition Profile of 2-Azabicyclo[4.1.0]heptane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of modern therapeutics. The 2-azabicyclo[4.1.0]heptane scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective inhibitors of inducible nitric oxide synthase (iNOS). This guide provides an in-depth, objective comparison of the enzyme inhibition profiles of 2-azabicyclo[4.1.0]heptane-based compounds, supported by experimental data and detailed methodologies, to empower informed decisions in drug discovery.

Introduction: The Significance of the 2-Azabicyclo[4.1.0]heptane Scaffold in iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to cellular damage in various pathological conditions, including inflammatory diseases, septic shock, and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a major therapeutic goal. The rigid, bicyclic structure of the 2-azabicyclo[4.1.0]heptane core provides a unique three-dimensional framework that can be strategically functionalized to achieve high affinity and selectivity for the iNOS active site over its constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). This guide will delve into the inhibitory prowess of this class of compounds, with a particular focus on the well-characterized inhibitor ONO-1714 and its analogues.

Comparative Inhibition Profile of 2-Azabicyclo[4.1.0]heptane-Based Compounds and Other iNOS Inhibitors

The efficacy of an enzyme inhibitor is quantified by its inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The following table provides a comparative overview of the inhibitory potency and selectivity of key 2-azabicyclo[4.1.0]heptane-based compounds against iNOS, alongside other well-known iNOS inhibitors.

Compound ClassCompoundTarget EnzymeKiIC50Selectivity (vs. eNOS)Selectivity (vs. nNOS)
2-Azabicyclo[4.1.0]heptane ONO-1714 Human iNOS1.88 nM-10-foldPotent inhibitor
2-Azabicyclo[4.1.0]heptaneCompound 2Human iNOS-PotentMore selective than enantiomer 13More selective than enantiomer 13
2-Azabicyclo[4.1.0]heptaneCompound 4Human iNOS-More potent than compound 3Higher than compound 3Higher than compound 3
Guanidine-basedAminoguanidineMouse iNOS-2.1 µM--
Lysine derivativeL-NILMouse iNOS-3.3 µM~11-fold~28-fold[1][2]
Acetaimidine derivative1400WHuman iNOS≤ 7 nM (Kd)->5000-fold[3]~285-fold

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Structure-Activity Relationship (SAR) of 2-Azabicyclo[4.1.0]heptane-Based iNOS Inhibitors

The inhibitory potency and selectivity of 2-azabicyclo[4.1.0]heptane derivatives are intricately linked to their structural features. A study on a series of 2-azabicyclo[4.1.0]heptan-3-imines revealed key SAR insights[4]:

  • Stereochemistry: The stereochemistry of the molecule plays a crucial role. For instance, the optically active isomer, compound 2, demonstrated greater potency and isoform selectivity compared to its enantiomer, compound 13[4].

  • Substitution on the Cyclopropane Ring: Modifications to the cyclopropane ring significantly impact activity. The removal of one of the gem-chlorines from a parent compound (to produce compound 3) led to reduced iNOS inhibition. Conversely, a different modification at this position (yielding compound 4) resulted in increased potency and much higher isoform selectivity[4].

  • Methylation: The addition of methyl groups to the core structure also influences the inhibitory profile, with certain methyl derivatives (compounds 6-9) showing improved characteristics over their unsubstituted counterparts[4].

These findings underscore the importance of precise structural modifications in optimizing the inhibitory profile of 2-azabicyclo[4.1.0]heptane-based compounds.

Experimental Protocols for Determining iNOS Inhibition

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard experimental protocols for assessing iNOS inhibition.

In Vitro iNOS Enzyme Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant iNOS enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

  • [³H]-L-Arginine

  • Cofactor solution: NADPH, calmodulin

  • Stop Buffer: 25 mM HEPES (pH 5.5) containing 2 mM EDTA

  • Dowex 50W-X8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and varying concentrations of the test inhibitor.

  • Add the purified iNOS enzyme to the reaction mixture and pre-incubate for a defined period.

  • Initiate the reaction by adding [³H]-L-Arginine.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex 50W-X8 resin to separate [³H]-L-arginine from [³H]-L-citrulline.

  • Elute the [³H]-L-citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based iNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable breakdown product of NO, in cell culture supernatants as an indirect measure of iNOS activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Mix equal volumes of Griess Reagent Solution A and B immediately before use.

  • Add the Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a plate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Determine the IC50 of the inhibitor based on the reduction in nitrite production.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying principles, the following diagrams illustrate the iNOS signaling pathway and a typical experimental workflow for inhibitor screening.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes conversion of L_Arginine L-Arginine L_Arginine->iNOS_protein Inflammation Inflammation NO->Inflammation promotes

Caption: The inflammatory signaling pathway leading to iNOS-mediated nitric oxide production.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Validation Compound_Library Compound Library (2-Azabicyclo[4.1.0]heptanes) Primary_Assay Primary iNOS Enzyme Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Cell_Assay Cell-Based iNOS Assay (e.g., Griess Assay) Hit_Identification->Cell_Assay Lead_Selection Lead Compound Selection Cell_Assay->Lead_Selection Toxicity_Assay Cytotoxicity Assay Toxicity_Assay->Lead_Selection Animal_Model Animal Model of Inflammation Lead_Selection->Animal_Model Efficacy_Testing Efficacy & PK/PD Studies Animal_Model->Efficacy_Testing Candidate_Selection Preclinical Candidate Selection Efficacy_Testing->Candidate_Selection

Caption: A generalized workflow for the screening and validation of iNOS inhibitors.

Conclusion and Future Directions

The 2-azabicyclo[4.1.0]heptane scaffold has proven to be a highly valuable framework for the design of potent and selective iNOS inhibitors. The data presented in this guide highlights the superior inhibitory profile of compounds like ONO-1714 and underscores the critical role of stereochemistry and specific substitutions in achieving desired pharmacological properties. The detailed experimental protocols provided serve as a reliable foundation for researchers to conduct their own comparative studies.

Future research in this area should continue to explore the vast chemical space around the 2-azabicyclo[4.1.0]heptane core. A deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will undoubtedly lead to the development of next-generation iNOS inhibitors with enhanced efficacy and safety profiles, ultimately offering novel therapeutic strategies for a range of inflammatory and related disorders.

References

A Comparative Guide to the Pharmacokinetic Properties of 2-Azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[4.1.0]heptane scaffold, a rigid tricyclic amine, has emerged as a promising structural motif in medicinal chemistry. Its constrained conformation can offer enhanced binding affinity and selectivity for various biological targets. However, the successful translation of these derivatives into viable drug candidates is critically dependent on their pharmacokinetic profiles. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of select 2-azabicyclo[4.1.0]heptane derivatives, supported by experimental data to inform rational drug design and candidate selection.

Introduction to the 2-Azabicyclo[4.1.0]heptane Scaffold

The 2-azabicyclo[4.1.0]heptane core, characterized by a fused cyclopropane and piperidine ring system, imparts a unique three-dimensional geometry to molecules. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency. Furthermore, the bicyclic nature of the scaffold can influence key physicochemical properties that govern a compound's pharmacokinetic behavior, such as lipophilicity, solubility, and metabolic stability.

This guide will explore how different substitution patterns on the 2-azabicyclo[4.1.0]heptane core impact its pharmacokinetic properties, with a focus on derivatives demonstrating favorable characteristics for central nervous system (CNS) and other therapeutic applications.

Comparative Pharmacokinetic Profiles

A critical aspect of drug development is the optimization of a molecule's pharmacokinetic profile to ensure adequate exposure at the target site. Below is a comparative analysis of key ADME parameters for different classes of 2-azabicyclo[4.1.0]heptane derivatives.

The 6-(Aryl)-Substituted 3-Azabicyclo[4.1.0]heptane Series: Highlighting CNS Penetration

One of the most well-characterized series of this scaffold involves derivatives with an aryl group at the 6-position and a methoxymethyl substituent at the 1-position. Notably, the 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane class has demonstrated significant promise as triple reuptake inhibitors with excellent potential for treating CNS disorders.

Published studies have highlighted the exceptional bioavailability and brain penetration of these compounds.[1][2][3][4] While specific data for a range of these derivatives is not available in a single comparative study, a closely related series of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes has reported oral bioavailability of over 30% and a brain-to-blood concentration ratio (B/B) greater than 4 in rat models.[2][3][5] This suggests that the bicycloalkane core, in combination with appropriate lipophilic and polar substituents, can facilitate efficient passage across the blood-brain barrier.

Table 1: Representative Pharmacokinetic Data for Aryl-Substituted Azabicycloalkane Derivatives

Compound ClassOral Bioavailability (%F) in RatsBrain-to-Blood Ratio (B/B) in RatsKey Structural FeaturesReference
1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes>30>4Aryl and alkoxyalkyl substitution[2][3][5]
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanesExcellent (qualitative)Excellent (qualitative)Dichlorophenyl and methoxymethyl substitution[1][2][4]

Note: Quantitative data for the 3-azabicyclo[4.1.0]heptane series is not publicly available in a comparative format. The data from the closely related 3-azabicyclo[3.1.0]hexane series is presented as a surrogate to illustrate the potential of this scaffold.

The Role of Fluorination in Enhancing Metabolic Stability

A common strategy to improve the pharmacokinetic properties of drug candidates is the introduction of fluorine atoms at metabolically labile positions.[6][7][8] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, thereby reducing metabolic clearance and increasing the compound's half-life.

The logical relationship for this strategy can be visualized as follows:

cluster_0 Drug Design Strategy cluster_1 Pharmacokinetic Outcome Parent_Compound Metabolically Labile 2-Azabicyclo[4.1.0]heptane Derivative Fluorinated_Analog Fluorinated 2-Azabicyclo[4.1.0]heptane Derivative Parent_Compound->Fluorinated_Analog Strategic Fluorination Increased_Stability Increased Metabolic Stability Fluorinated_Analog->Increased_Stability Improved_PK Improved Pharmacokinetic Profile (e.g., longer half-life) Increased_Stability->Improved_PK

Caption: Strategic fluorination of a metabolically susceptible position on the 2-azabicyclo[4.1.0]heptane scaffold can block enzymatic degradation, leading to enhanced metabolic stability and an improved overall pharmacokinetic profile.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the reliability and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. The following section details the methodologies for key in vitro ADME assays.

In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 2-azabicyclo[4.1.0]heptane derivatives.

Materials:

  • Test compounds (2-azabicyclo[4.1.0]heptane derivatives)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plates to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the percentage of the parent compound remaining at each time point. The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. Intrinsic clearance (Clint) is then calculated from the half-life.

cluster_workflow Metabolic Stability Workflow Start Prepare Reagents (Compound, Microsomes, Buffer) Incubate Pre-incubate Mixture at 37°C Start->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Time_Points Sample at Multiple Time Points Initiate->Time_Points Terminate Terminate Reaction (Acetonitrile + IS) Time_Points->Terminate Analyze Analyze by LC-MS/MS Terminate->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This assay is widely used to predict the oral absorption of drug candidates.

Objective: To determine the apparent permeability coefficient (Papp) of 2-azabicyclo[4.1.0]heptane derivatives across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (or similar permeable supports)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compounds

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability) of the Transwell® insert.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.

Plasma Protein Binding Assessment by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins, which is a critical parameter as only the unbound (free) drug is generally considered pharmacologically active.

Objective: To determine the percentage of plasma protein binding (%PPB) for 2-azabicyclo[4.1.0]heptane derivatives.

Materials:

  • Test compounds

  • Plasma (human, rat, or other species)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Add the test compound to the plasma.

  • Load the plasma containing the test compound into one chamber of the equilibrium dialysis device and PBS into the other chamber, separated by the semi-permeable membrane.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The %PPB is then calculated as (1 - fu) * 100.

Conclusion

The 2-azabicyclo[4.1.0]heptane scaffold represents a valuable starting point for the design of novel therapeutics. As demonstrated by the 6-(aryl)-substituted derivatives, this core can be elaborated to yield compounds with excellent CNS penetration and oral bioavailability. Furthermore, established medicinal chemistry strategies, such as fluorination, can be rationally applied to enhance metabolic stability and optimize the overall pharmacokinetic profile.

The experimental protocols provided in this guide offer a framework for the systematic evaluation of the ADME properties of novel 2-azabicyclo[4.1.0]heptane derivatives. A thorough understanding of these properties is paramount for the successful progression of these promising compounds from early discovery to clinical development. Future research focused on generating comprehensive, comparative pharmacokinetic data for a wider range of these derivatives will be invaluable to the drug discovery community.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a culture of deep understanding regarding chemical safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Azabicyclo[4.1.0]heptane hydrochloride, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and safely.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the inherent risks is paramount. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the following PPE is mandatory when handling the compound or its waste:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.
Protective Clothing Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.Minimizes the risk of inhaling airborne particles and causing respiratory tract irritation.

Always inspect PPE for integrity before use and dispose of contaminated items as hazardous waste.

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents potentially violent chemical reactions and ensures that waste streams are managed appropriately.

Key Segregation Principles:

  • Incompatible Materials: Store this compound waste separately from strong oxidizing agents.[2][3] Mixing can lead to vigorous and hazardous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container. The container should be made of a material that will not react with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Closed Container: Keep the waste container tightly closed except when adding waste.[4] This prevents the release of vapors and protects the contents from environmental factors.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

Experimental Workflow: Waste Segregation and Storage

cluster_generation Waste Generation Point cluster_ppe Donning PPE cluster_containerization Containerization cluster_segregation Segregation cluster_storage Temporary Storage gen Generation of 2-Azabicyclo[4.1.0]heptane hydrochloride Waste ppe Wear appropriate PPE: - Safety glasses - Nitrile gloves - Lab coat gen->ppe Before handling container Select a dedicated, compatible, and properly labeled hazardous waste container. ppe->container Proceed with segregate Transfer waste to the container, ensuring segregation from incompatible materials (e.g., strong oxidizing agents). container->segregate Fill with store Store the sealed container in a designated, well-ventilated, and secure area. segregate->store After filling

Caption: Workflow for the initial handling and storage of this compound waste.

Disposal Protocol: A Step-by-Step Guide

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Accumulation

  • Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in the designated hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Management

  • Ensure the waste container is in good condition, free from leaks or damage.

  • Do not overfill the container. Leave adequate headspace to prevent spills and allow for expansion.

Step 3: Arranging for Disposal

  • Once the container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for collection.

  • Provide them with accurate information about the waste contents.

Step 4: Documentation

  • Maintain a log of the waste generated, including the chemical name and approximate quantity. This is often a regulatory requirement and good laboratory practice.

Logical Relationship: Disposal Decision Tree

start Is the 2-Azabicyclo[4.1.0]heptane hydrochloride waste container full? contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. start->contact_ehs Yes check_schedule Is it time for a scheduled waste pickup? start->check_schedule No documentation Ensure all waste is properly documented for handover. contact_ehs->documentation continue_collection Continue collecting waste in the designated container. check_schedule->contact_ehs Yes check_schedule->continue_collection No

Caption: Decision-making process for the disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, utilizing appropriate PPE, and adhering to the outlined segregation and disposal protocols, you contribute to a safer research environment.

References

Safe Handling and Personal Protective Equipment (PPE) Protocol for 2-Azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 2-Azabicyclo[4.1.0]heptane hydrochloride and its structural analogs. As a trusted partner in your research, our goal is to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following guidance is based on established safety data for closely related bicyclo[4.1.0]heptane derivatives and represents a robust framework for risk mitigation.

Immediate Safety Briefing: Hazard Profile and Core Protection

This compound and its analogs are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on data from structurally similar compounds, the following GHS Hazard statements are consistently reported:

  • H315: Causes skin irritation .[1][2]

  • H319: Causes serious eye irritation .[1][2]

  • H335: May cause respiratory irritation .[1][2]

Given these hazards, a multi-layered PPE approach is mandatory to prevent exposure.

Hazard ClassificationHealth EffectRequired Engineering Control & PPE
Skin Irritation (Category 2) Redness, inflammation, itching, blistering.[2]Chemical Fume Hood, Nitrile Gloves, Laboratory Coat.
Serious Eye Irritation (Category 2A) Redness, pain, severe eye damage.[2]Chemical Fume Hood, Chemical Safety Goggles, Face Shield (for splash risk).
Specific Target Organ Toxicity - Single Exposure (Category 3) Irritation of lungs and respiratory system.[2]Chemical Fume Hood, Respirator (if dust is generated).

Deep Dive: The Rationale Behind Your Protective Equipment

Understanding the causality behind each piece of PPE is fundamental to building a culture of safety and ensuring protocols are followed diligently.

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[2][3] This is your primary defense against respiratory exposure. The constant airflow captures and exhausts airborne particles and vapors, preventing them from entering the laboratory environment and your breathing zone.

Personal Protective Equipment (PPE) Ensemble

Eye and Face Protection:

  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles that form a seal around the eyes to protect against airborne powder and accidental splashes.[4][5] This is non-negotiable due to the compound's classification as a serious eye irritant.[2]

  • Face Shield: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a full-face shield must be worn in addition to safety goggles.[6]

Skin and Body Protection:

  • Gloves: Chemical-resistant nitrile gloves are the standard recommendation for handling this compound.[7] Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. The first pair of gloves should be tucked under the cuff of your lab coat, with the second pair worn over the cuff.[8] Contaminated gloves must be removed and disposed of immediately using proper technique to avoid skin contact.

  • Laboratory Coat: A fully-buttoned, long-sleeved laboratory coat is mandatory to protect your skin and personal clothing from contamination.[7] For procedures with a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]

Respiratory Protection:

  • While the fume hood is the primary control, a respirator may be required in specific situations, such as cleaning up a large spill outside of a hood or if engineering controls are not available or fail.[9] An N95-rated particulate respirator is the minimum requirement for handling the powder form in such scenarios.[8]

Operational and Disposal Plans

Adherence to procedural steps is critical for safety. The following workflows outline the correct use and disposal of PPE when handling this compound.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Preparation: Confirm the chemical fume hood is functioning correctly.

  • Gown/Coat: Don your laboratory coat, ensuring it is fully buttoned.

  • Gloves (First Pair): Don the first pair of nitrile gloves, tucking the cuffs under your lab coat sleeves.

  • Gloves (Second Pair): Don the second pair of gloves, pulling the cuffs over your lab coat sleeves.

  • Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off) PPE (to be performed in a designated area):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, without touching the exterior surface with your bare skin.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Gown/Coat: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][6]

Disposal of Contaminated Materials
  • PPE Disposal: All disposable PPE, including gloves, gowns, and any cleaning materials, must be considered contaminated waste. Place them in a sealed, clearly labeled hazardous waste container.[2][9][10]

  • Chemical Disposal: Dispose of unused this compound and its reaction waste in accordance with local, state, and federal regulations.[2][10] This typically involves collection in a designated, sealed, and labeled hazardous waste container for pickup by a certified waste disposal company. Do not dispose of this chemical down the drain.[2][9]

Visualized Workflow: PPE Selection Guide

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_procedure Procedural Variables cluster_ppe Required PPE Ensemble Start Start: Handling 2-Azabicyclo[4.1.0]heptane HCl SolidOrSolution Handling Solid or Solution? Start->SolidOrSolution AerosolRisk Potential for Aerosol or Dust Generation? SolidOrSolution->AerosolRisk Solid SplashRisk Significant Splash Risk? (e.g., large volume, quenching) SolidOrSolution->SplashRisk Solution PPE_Base Minimum PPE: - Chemical Fume Hood - Lab Coat - Double Nitrile Gloves - Safety Goggles AerosolRisk->PPE_Base No (e.g., contained transfer) PPE_Respirator Add N95 Respirator AerosolRisk->PPE_Respirator Yes (e.g., weighing powder outside a balance enclosure) SplashRisk->PPE_Base No PPE_FaceShield Add Face Shield SplashRisk->PPE_FaceShield Yes PPE_FaceShield->PPE_Base includes PPE_Respirator->PPE_Base includes

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 2
2-Azabicyclo[4.1.0]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.